Product packaging for 1,2-Ethanedisulfonic acid(Cat. No.:CAS No. 110-04-3)

1,2-Ethanedisulfonic acid

Cat. No.: B031147
CAS No.: 110-04-3
M. Wt: 190.2 g/mol
InChI Key: AFAXGSQYZLGZPG-UHFFFAOYSA-N
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Description

1,2-Ethanedisulfonic acid is a versatile and strong organic disulfonic acid reagent of significant interest in chemical synthesis and materials science. Its primary research value lies in its exceptional acidity and ability to function as a catalyst or a building block for introducing the highly polar and water-soluble disulfonate moiety. In organic synthesis, it serves as a potent Brønsted acid catalyst for various reactions, including esterifications, dehydrations, and rearrangements, often under milder conditions than traditional mineral acids. Furthermore, its bifunctional structure, featuring two sulfonic acid groups on a short ethylene backbone, makes it a valuable precursor for synthesizing ionic liquids, surfactants, and advanced polyelectrolytes. In biochemical research, derivatives of this compound are explored for their ability to chelate metal ions or modify biomolecules, impacting protein solubility and enzyme activity studies. Researchers utilize this compound to investigate structure-property relationships in polymer science and to develop new materials with tailored ionic conductivity and hydrophilicity, making it a critical tool for advancing catalysis, materials engineering, and fundamental chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6O6S2 B031147 1,2-Ethanedisulfonic acid CAS No. 110-04-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethane-1,2-disulfonic acid
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InChI

InChI=1S/C2H6O6S2/c3-9(4,5)1-2-10(6,7)8/h1-2H2,(H,3,4,5)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAXGSQYZLGZPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00149089
Record name 1,2-Ethanedisulfonic acid
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Molecular Weight

190.20 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

110-04-3
Record name 1,2-Ethanedisulfonic acid
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Record name 1,2-Ethanedisulfonic acid
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Record name 1,2-Ethanedisulfonic acid
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Record name 1,2-ethanedisulphonic acid
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Record name 1,2-ETHANEDISULFONIC ACID
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 1,2-Ethanedisulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Ethanedisulfonic acid, also known as ethane-1,2-disulfonic acid, is a strong organic acid with applications in various chemical and pharmaceutical fields. This document provides a detailed overview of its core physical properties, presented in a clear and accessible format for technical professionals. It includes tabulated quantitative data, descriptions of experimental protocols for its synthesis, and a visual representation of its preparation and purification workflow.

Core Physical Properties

This compound is a diprotic sulfonic acid that is commercially available in both anhydrous and dihydrate forms.[1][2] Its physical characteristics are crucial for its handling, storage, and application in research and development.

General Properties

The compound typically appears as off-white to beige or greyish crystals or powder.[1][3][4] It is known to be hygroscopic and stable under normal temperature and pressure.[3][5]

Quantitative Physical Data

The following table summarizes the key physical properties of this compound in both its anhydrous and dihydrate forms, compiled from various sources. It is important to note the variations in reported values, which may be attributable to different experimental conditions or purities of the samples.

PropertyAnhydrous this compoundThis compound Dihydrate
Molecular Formula C₂H₆O₆S₂C₂H₁₀O₈S₂
Molecular Weight 190.20 g/mol [6][7]226.21 g/mol
Melting Point 172-174 °C[2][6][8], 147 °C[9], 109 °C[10][11]111-112 °C[2][6], 111.0-115.0 °C
Boiling Point 394 °C[8], 420 °C[9]Not available
Density 1.82 g/cm³[9], 1.545 g/cm³ (estimate)[10][11]Not available
pKa Values pKa₁: -1.46, pKa₂: -2.06[1][2]; 0.71±0.50 (Predicted)[3][10]Not available
Water Solubility Very soluble[3][5][8][9]Highly soluble[1]
Other Solubilities Soluble in ether, ethanol, and dioxane.[6]Soluble in polar organic solvents.[9]
Appearance White crystalline powder.[3]Off-white to beige crystals or powder.[1][4]

Experimental Protocols: Synthesis and Purification

Synthesis of Disodium 1,2-Ethanedisulfonate

A common laboratory-scale synthesis involves the reaction of 1,2-dibromoethane with sodium sulfite.[6][12]

  • Reaction: 1,2-dibromoethane is treated with an aqueous solution of sodium sulfite.

  • Outcome: This reaction yields the disodium salt of this compound.[13][14]

Preparation of Free this compound

The free acid can be liberated from its disodium salt.[6]

  • Procedure: The disodium salt is first converted to the corresponding barium salt. Subsequently, the barium salt is treated with sulfuric acid, which results in the precipitation of barium sulfate and the formation of free this compound in solution.[6]

Purification by Crystallization

The dihydrate form of this compound can be purified through crystallization.

  • Methodology: The crude product is dissolved in hot acetic acid. The solution is then allowed to cool, promoting the formation of crystals. The addition of acetic anhydride can be used to remove any residual water, thereby improving the quality of the crystals.[1][6]

Visualization of Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the synthesis and purification process for this compound dihydrate.

G cluster_synthesis Synthesis cluster_liberation Acid Liberation cluster_purification Purification start Start Materials: 1,2-Dibromoethane & Sodium Sulfite reaction Aqueous Reaction start->reaction 1 disodium_salt Disodium 1,2-Ethanedisulfonate reaction->disodium_salt 2 barium_salt_formation Conversion to Barium Salt disodium_salt->barium_salt_formation 3 acid_liberation Treatment with H₂SO₄ barium_salt_formation->acid_liberation 4 free_acid Crude this compound acid_liberation->free_acid 5 dissolution Dissolve in Hot Acetic Acid (+ Acetic Anhydride) free_acid->dissolution 6 crystallization Cool to Promote Crystallization dissolution->crystallization 7 final_product Pure this compound Dihydrate Crystals crystallization->final_product 8

Caption: Workflow for the synthesis and purification of this compound dihydrate.

References

Unraveling the Molecular Architecture of 1,2-Ethanedisulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure and bonding of 1,2-ethanedisulfonic acid, a compound of significant interest in pharmaceutical sciences and materials research. By presenting a comprehensive overview of its structural parameters, determined through single-crystal X-ray diffraction, this document aims to furnish researchers with the foundational knowledge required for its application in drug development and materials design.

Core Molecular Structure

This compound (C₂H₆O₆S₂) is characterized by a central ethane backbone with a sulfonic acid group (-SO₃H) attached to each carbon atom. The molecule is known to crystallize as a dihydrate, bis(oxonium) ethane-1,2-disulfonate ([H₃O]₂[C₂H₄(SO₃)₂]), where two hydronium ions are associated with the ethane-1,2-disulfonate dianion. This hydration plays a crucial role in stabilizing the crystal lattice through an extensive network of hydrogen bonds.

The ethane-1,2-disulfonate dianion in its crystalline forms typically possesses a center of inversion at the midpoint of the C-C bond. The sulfur atoms are tetrahedrally coordinated, bonded to a carbon atom, and three oxygen atoms. The geometry of the sulfonate group can be described as a distorted trigonal pyramid with the sulfur atom at the apex.

Below is a visualization of the molecular structure of this compound.

molecular_structure S1 S O11 O S1->O11 O12 O S1->O12 O13 OH S1->O13 C1 C C1->S1 C2 C C1->C2 H11 H H12 H S2 S O21 O S2->O21 O22 O S2->O22 O23 OH S2->O23 C2->S2 H21 H H22 H

Molecular structure of this compound.

Quantitative Structural Data

The precise molecular geometry of the ethane-1,2-disulfonate dianion has been determined by single-crystal X-ray diffraction. The following tables summarize the key bond lengths and angles for two known polymorphs of its dihydrate.[1]

Table 1: Bond Lengths (Å)

BondPolymorph IIPolymorph III
S1-O11.459(1)1.457(2)
S1-O21.463(1)1.460(2)
S1-O31.469(1)1.465(2)
S1-C11.782(1)1.785(2)
C1-C1'1.522(2)1.520(4)

Table 2: Bond Angles (°)

AnglePolymorph IIPolymorph III
O1-S1-O2112.91(7)113.45(11)
O1-S1-O3111.48(7)111.31(11)
O2-S1-O3112.37(7)112.00(12)
O1-S1-C1106.51(6)107.23(6)
O2-S1-C1105.82(6)105.82(6)
O3-S1-C1107.23(6)106.51(6)
S1-C1-C1'112.8(1)112.9(2)

Experimental Protocols

The structural data presented above were obtained through single-crystal X-ray diffraction. The following provides a generalized methodology representative of such an experiment.

Experimental Workflow: Single-Crystal X-ray Diffraction

experimental_workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_processing Data Processing and Structure Solution crystal_growth Crystal Growth of This compound Dihydrate crystal_selection Selection of a Suitable Single Crystal crystal_growth->crystal_selection crystal_mounting Mounting on Goniometer Head crystal_selection->crystal_mounting diffractometer Data Collection on a CCD Diffractometer crystal_mounting->diffractometer xray_source Mo Kα Radiation (λ = 0.71073 Å) temperature Low Temperature (e.g., 173 K) data_reduction Data Reduction and Cell Refinement diffractometer->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Full-Matrix Least-Squares Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Structural Model

Workflow for single-crystal X-ray diffraction.

1. Crystal Growth and Preparation: Single crystals of this compound dihydrate suitable for X-ray diffraction are typically grown by slow evaporation of a saturated aqueous solution. A well-formed, optically clear crystal is selected under a microscope and mounted on a goniometer head.

2. Data Collection: The mounted crystal is placed on a CCD area detector diffractometer. Data collection is performed at a low temperature (e.g., 173 K) to minimize thermal vibrations, using monochromatic X-rays, typically Molybdenum Kα radiation (λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated through various angles.

3. Data Processing and Structure Solution: The collected diffraction data are processed to yield a set of unique reflections with their intensities. The unit cell parameters are determined, and the crystal system and space group are assigned. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

4. Structure Refinement: The initial structural model is refined using full-matrix least-squares methods. This iterative process adjusts the atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically. The final refined structure provides the precise bond lengths, bond angles, and other geometric parameters.

Bonding and Molecular Interactions

The bonding in this compound is characterized by covalent bonds within the ethane-1,2-disulfonate dianion. The sulfur-oxygen bonds in the sulfonate groups have significant double-bond character, and the negative charge is delocalized over the three oxygen atoms.

In the solid state, the dihydrate form is stabilized by a complex three-dimensional network of hydrogen bonds. The hydronium ions act as hydrogen-bond donors, while the oxygen atoms of the sulfonate groups and the water molecules themselves act as hydrogen-bond acceptors. This extensive hydrogen bonding network is a key determinant of the crystal packing and the overall stability of the solid-state structure.

References

An In-depth Technical Guide to the Synthesis and Purification of 1,2-Ethanedisulfonic Acid Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1,2-ethanedisulfonic acid dihydrate, a compound of interest in pharmaceutical formulations and chemical synthesis. This document details various synthetic routes, purification protocols, and relevant quantitative data to support laboratory and developmental work.

Compound Data and Specifications

This compound dihydrate is a diprotic sulfonic acid that is highly soluble in water.[1] It is commercially available in various purity grades.

PropertyValueReference
Molecular Formula C₂H₁₀O₈S₂[1][2]
Molecular Weight 226.2 g/mol [1][2]
Appearance Off-white to beige crystals or powder[1]
Melting Point 109–113 °C (with decomposition at higher temperatures)[3]
Purity (Titration with NaOH) ≥97.5%[4]
Water Content (Karl Fischer) 14% to 19%[4]
pKa₁ -1.46[1]
pKa₂ -2.06[1]

Synthesis Methodologies

Several methods for the synthesis of this compound have been reported. The most common laboratory-scale preparations start from 1,2-dibromoethane or ethanolamine. Industrial production may favor the direct sulfonation of ethanol.[1]

Synthesis from 1,2-Dibromoethane and Sodium Sulfite

This is a classical and well-established method that proceeds in two main stages: first, the synthesis of the disodium salt of this compound, followed by the conversion to the free acid.[5]

Experimental Protocol:

Stage 1: Synthesis of Disodium 1,2-Ethanedisulfonate

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, combine 1,2-dibromoethane and a solution of sodium sulfite in water. A large excess of 1,2-dibromoethane is used to favor the formation of the disulfonic acid.[6]

  • Reaction Conditions: Heat the mixture to a temperature between 100 and 150°C and maintain vigorous stirring. The reaction is typically carried out for 4 to 6 hours.[1]

  • Work-up: After the reaction is complete, the excess 1,2-dibromoethane and alcohol (if used as a co-solvent) are removed by distillation.[6] The remaining aqueous solution is then evaporated to dryness to obtain a solid residue containing the desired sodium 1,2-ethanedisulfonate, along with sodium bromide and unreacted sodium sulfite.[6]

  • Purification of the Disodium Salt: The crude sodium 1,2-ethanedisulfonate is purified by extraction with boiling 95% ethanol. The salt crystallizes upon cooling.[6] A second crystallization from alcohol can be performed to achieve higher purity.[6]

Stage 2: Conversion to this compound Dihydrate

  • Formation of Barium Salt: The purified disodium salt is dissolved in water and treated with a stoichiometric amount of a soluble barium salt (e.g., barium chloride) to precipitate barium 1,2-ethanedisulfonate.

  • Liberation of the Free Acid: The barium salt is then carefully treated with a stoichiometric amount of sulfuric acid. This results in the precipitation of barium sulfate, leaving the free this compound in solution.[5]

  • Isolation of the Dihydrate: The precipitated barium sulfate is removed by filtration. The aqueous solution of this compound is then concentrated and subjected to crystallization to obtain the dihydrate form.

Synthesis from Ethanolamine and Sulfuric Acid

This alternative laboratory method involves the high-temperature reaction of ethanolamine with concentrated sulfuric acid.[1]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel capable of withstanding high temperatures and pressures, carefully add ethanolamine to an excess of concentrated sulfuric acid.

  • Reaction Conditions: Heat the mixture to a temperature range of 200 to 250°C for an extended period of 12 to 24 hours. The reaction requires elevated pressure to prevent the loss of volatile reactants.[1]

  • Reaction Mechanism: The proposed mechanism involves the initial deamination of ethanolamine to form a 1,2-ethanediol intermediate, which is then sulfonated by the excess sulfuric acid.[1]

  • Work-up and Purification: The work-up for this method is complex and requires careful neutralization and separation of the desired product from the large excess of sulfuric acid and byproducts. Purification is typically achieved through crystallization.

Industrial Synthesis: Ethanol Sulfonation with Sulfur Trioxide

The most common industrial route involves the direct sulfonation of ethanol with sulfur trioxide.[1]

Process Overview:

  • Reaction Conditions: The reaction is performed under carefully controlled temperature conditions, typically between 0 and 50°C, with optimal yields often achieved between 20 and 40°C.[1]

  • Reaction Mechanism: The reaction proceeds in two stages, with the initial formation of ethanesulfonic acid intermediates, followed by further sulfonation to yield the disulfonic acid.[1]

  • Purification: The crude product is then purified, often through crystallization, to obtain this compound dihydrate of the desired purity.

Purification: Recrystallization

Recrystallization is the primary method for purifying crude this compound dihydrate, taking advantage of its high solubility in polar solvents.[1]

Experimental Protocol: Recrystallization from Acetic Acid

  • Dissolution: Dissolve the crude this compound dihydrate in hot acetic acid at a temperature between 70 and 80°C. Acetic anhydride can be added to control the water content.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Isolation: Collect the crystals by filtration.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Experimental Workflows and Diagrams

The synthesis and purification processes can be visualized as logical workflows.

Synthesis_from_Dibromoethane cluster_stage1 Stage 1: Synthesis of Disodium Salt cluster_stage2 Stage 2: Conversion to Free Acid A 1,2-Dibromoethane + Sodium Sulfite B Reaction at 100-150°C A->B Heat C Distillation of Excess Reactants B->C D Evaporation to Dryness C->D E Extraction with Boiling Ethanol D->E Crude Salt F Crystallization E->F G Purified Disodium 1,2-Ethanedisulfonate F->G H Disodium Salt in Water G->H I Add Barium Salt H->I J Precipitation of Barium 1,2-Ethanedisulfonate I->J K Add Sulfuric Acid J->K L Precipitation of Barium Sulfate K->L M Filtration L->M N Aqueous Solution of This compound M->N O Crystallization N->O P This compound Dihydrate O->P

Caption: Synthesis of this compound from 1,2-Dibromoethane.

Purification_Workflow A Crude 1,2-Ethanedisulfonic Acid Dihydrate B Dissolve in Hot Acetic Acid (70-80°C) A->B C Hot Filtration (Optional) B->C D Slow Cooling to Room Temperature C->D E Crystallization D->E F Filtration E->F G Drying under Vacuum F->G H Purified 1,2-Ethanedisulfonic Acid Dihydrate G->H

Caption: Purification of this compound Dihydrate by Recrystallization.

References

Solubility of 1,2-Ethanedisulfonic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2-ethanedisulfonic acid in various organic solvents. Due to its highly polar nature, stemming from the presence of two sulfonic acid groups, this compound exhibits a range of solubilities in organic media, a critical consideration in its application in pharmaceutical sciences and chemical synthesis. This document compiles available qualitative solubility data, outlines a general experimental protocol for solubility determination, and presents a logical workflow for assessing the solubility of this compound.

Qualitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments from various sources provide valuable insights into its solubility profile. The following table summarizes these observations.

SolventSolubility DescriptionCitation
DioxaneVery Soluble
EthanolSoluble[1][2]
Diethyl EtherSomewhat Soluble
Dimethyl Sulfoxide (DMSO)Sparingly Soluble[3]
Alcohol (general)Practically Insoluble

It is important to note that these are qualitative descriptions and the actual solubility can be influenced by factors such as temperature, the presence of impurities, and the anhydrous or dihydrate form of the acid.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials:

  • This compound (anhydrous or dihydrate, as required)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or magnetic stirrer with a hot plate

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or a suitable quantitative analytical technique

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

  • Equilibration: Place the container in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. For finer suspensions, centrifugation can be used to achieve a clear separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to the equilibration temperature to avoid any change in solubility during sampling. Immediately filter the sample through a syringe filter that is compatible with the solvent to remove any remaining solid particles.

  • Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC.

  • Calculation: Calculate the solubility of this compound in the organic solvent at the specified temperature, typically expressed in g/100 mL or mol/L.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature add_excess->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle centrifuge Centrifuge (if necessary) settle->centrifuge sample Collect and Filter Supernatant centrifuge->sample quantify Quantify Solute Concentration sample->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Experimental Workflow for Solubility Determination

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For drug development and process chemistry, it is highly recommended to perform quantitative solubility studies using the described experimental protocol to obtain precise data for specific solvent systems and conditions.

References

Spectroscopic Profile of 1,2-Ethanedisulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Ethanedisulfonic acid (CAS No: 110-04-3 for the anhydrous form and 5982-56-9 for the dihydrate) is a strong organic acid containing two sulfonic acid groups.[1][2][3][4] It is a hygroscopic, water-soluble solid that finds applications in various chemical syntheses. This guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide key insights into its molecular structure. Due to the presence of exchangeable acidic protons and its hygroscopic nature, deuterated water (D₂O) is a common solvent for NMR analysis of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by a single signal corresponding to the four equivalent methylene protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.4 - 3.6Singlet4H-CH₂-CH₂-

Note: The chemical shift of the methylene protons can be influenced by the solvent and concentration. The acidic sulfonic acid protons are typically not observed in D₂O due to rapid exchange with the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to show a single resonance for the two equivalent methylene carbons.

Chemical Shift (δ) ppmAssignment
~50 - 55-CH₂-CH₂-

Note: The exact chemical shift can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions characteristic of the sulfonic acid group and the hydrocarbon backbone.

Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3200Strong, BroadO-H stretch (from sulfonic acid and water of hydration)
3000 - 2800MediumC-H stretch
1250 - 1150StrongAsymmetric S=O stretch
1080 - 1020StrongSymmetric S=O stretch
700 - 600MediumC-S stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and structural features. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

The mass spectrum of anhydrous this compound (Molecular Weight: 190.20 g/mol ) is expected to show fragmentation due to the loss of sulfur-containing groups.[1][3][4]

m/zProposed Fragment
110[C₂H₅SO₂]⁺ or [C₂H₄SO₃]⁺
94[C₂H₅SO]⁺
81[HSO₃]⁺
65[HSO₂]⁺
48[SO]⁺
28[C₂H₄]⁺

Note: The molecular ion peak for this compound may be of low abundance or absent in EI-MS due to its instability.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

A sample of this compound dihydrate (10-20 mg) is dissolved in approximately 0.7 mL of deuterium oxide (D₂O). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer. The chemical shifts are referenced to the residual HDO signal.

ATR-FTIR Spectroscopy

A small amount of the solid this compound dihydrate is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis.

Mass Spectrometry (Electron Ionization)

A dilute solution of anhydrous this compound in a volatile organic solvent (e.g., methanol) is introduced into the mass spectrometer. The sample is vaporized and then ionized using a standard 70 eV electron beam in an electron ionization (EI) source.[5][6][7][8] The resulting ions are then analyzed by a mass analyzer.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of 1,2-Ethanedisulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the thermal stability and decomposition of 1,2-ethanedisulfonic acid. The information is compiled from publicly available scientific literature and safety data sheets.

Introduction

This compound (CAS RN: 110-04-3), also known as ethanedisulphonic acid, is a strong organic acid that finds applications in various chemical processes. It is commercially available in both anhydrous and dihydrate forms (CAS RN: 5982-56-9). A thorough understanding of its thermal properties is crucial for safe handling, storage, and application, particularly in processes involving elevated temperatures. This guide summarizes the available data on its thermal stability, decomposition products, and provides generalized experimental protocols for its analysis.

Physicochemical and Thermal Properties

This compound is stable at room temperature but undergoes decomposition at elevated temperatures.[1] The dihydrate form first loses its water of crystallization before the decomposition of the anhydrous acid.

Data Presentation

The following tables summarize the key quantitative data available for the thermal behavior of this compound and its dihydrate.

Table 1: Melting Point Data

FormMelting Point (°C)
Anhydrous172 - 174
Dihydrate109 - 115

Table 2: Thermogravimetric Analysis (TGA) Data for this compound Dihydrate

Thermal EventTemperature Range (°C)Mass Loss (%)Description
Dehydration100 - 150~15.9 (theoretical)Loss of two water molecules

Thermal Decomposition

Upon heating, this compound decomposes. The primary hazardous combustion products are oxides of carbon and sulfur.

Table 3: Known Thermal Decomposition Products

ProductChemical Formula
Carbon MonoxideCO
Carbon DioxideCO₂
Sulfur OxidesSOx (e.g., SO₂, SO₃)

Source: Safety Data Sheets[2]

Experimental Protocols

Detailed experimental protocols for the thermal analysis of this compound are not extensively published. The following are generalized methodologies based on standard practices for the analysis of organic acids.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Apparatus: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an appropriate crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp up to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition, the temperature of maximum rate of mass loss (from the derivative of the TGA curve), and the percentage of residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, as well as the temperature and enthalpy of decomposition of this compound.

Apparatus: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan. An empty, hermetically sealed aluminum pan should be used as a reference.

  • Instrument Setup:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at a temperature below the expected melting point (e.g., 50 °C for the dihydrate, 120 °C for the anhydrous form).

      • Ramp up to a temperature beyond the decomposition range (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Identify and integrate the endothermic peaks corresponding to melting and decomposition to determine the peak temperatures and enthalpy changes.

Proposed Thermal Decomposition Pathway

While a definitive, experimentally verified mechanism for the thermal decomposition of this compound is not available in the literature, a logical pathway can be proposed based on the known decomposition products and the general chemistry of sulfonic acids.

The following diagram illustrates a simplified, logical workflow for the thermal analysis and a proposed high-level decomposition pathway.

G cluster_0 Thermal Analysis Workflow start This compound (Anhydrous or Dihydrate) tga_dsc TGA / DSC Analysis (Inert Atmosphere, Heat) start->tga_dsc dehydration Dehydration (if Dihydrate form) tga_dsc->dehydration 100-150°C anhydrous Anhydrous this compound dehydration->anhydrous decomposition Thermal Decomposition anhydrous->decomposition >174°C products Gaseous Products (CO, CO₂, SOx) decomposition->products residue Solid Residue (if any) decomposition->residue

Caption: Proposed workflow for the thermal analysis and decomposition of this compound.

Conclusion

The thermal stability of this compound is an important consideration for its industrial and research applications. The available data indicates that the dihydrate form loses its water of crystallization between 100 °C and 150 °C to form the anhydrous acid, which has a melting point of 172-174 °C. Further heating leads to decomposition, yielding carbon oxides and sulfur oxides. While precise, quantitative data on the decomposition kinetics and a detailed mechanistic understanding are currently lacking in the public domain, the information and generalized protocols provided in this guide serve as a valuable resource for professionals working with this compound. Further research, particularly using techniques like TGA-FTIR or Pyrolysis-GC-MS, would be beneficial to fully elucidate the decomposition mechanism and identify all volatile products.

References

An In-depth Technical Guide to the Acidity and pKa Values of 1,2-Ethanedisulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa values of 1,2-ethanedisulfonic acid. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or are investigating this strong organic acid. This document delves into its dissociation constants, the experimental methods for their determination, and the logical processes of its synthesis and application.

Core Concepts: Acidity of this compound

This compound (C₂H₆O₆S₂) is a diprotic sulfonic acid, meaning it possesses two acidic protons on its two sulfonate groups.[1][2] This structure contributes to its character as a very strong acid.[2] The presence of the two highly electronegative sulfonyl groups (-SO₃H) on the ethane backbone leads to a significant inductive effect, which facilitates the ready donation of its protons in solution.[1]

pKa Values

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a diprotic acid like this compound, there are two pKa values, corresponding to the dissociation of the first and second protons.

Experimental data indicates that this compound is a very strong acid with the following pKa values:

  • pKa₁ = -1.46

  • pKa₂ = -2.06

These experimentally determined values underscore the compound's high degree of ionization in aqueous solutions.[2] It is important to note that some computational models predict a pKa value of 0.71 ± 0.50.[3] However, for strong acids, and particularly for sulfonic acids, predicted pKa values can be less accurate than those determined experimentally. The significant discrepancy between the experimental and predicted values highlights the importance of relying on empirical data for critical applications.

Quantitative Data Summary

For ease of comparison, the key quantitative data regarding the acidity of this compound are summarized in the table below.

ParameterValueSource
pKa₁ (experimental) -1.46[2]
pKa₂ (experimental) -2.06[2]
pKa (predicted) 0.71 ± 0.50[3]

Experimental Protocols for pKa Determination

The determination of accurate pKa values for very strong acids like this compound requires specialized experimental techniques. Standard methods such as potentiometric titration and UV-Vis spectrophotometry can be adapted for this purpose.

Potentiometric Titration

Potentiometric titration is a highly precise method for determining pKa values.[4][5] The procedure involves the gradual addition of a strong base to a solution of the acid and monitoring the corresponding change in pH.

Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH). The solution must be carbonate-free.

    • Accurately weigh a sample of high-purity this compound and dissolve it in deionized water to a known concentration (e.g., 0.01 M).

    • Calibrate a pH meter with standard buffer solutions at pH 4, 7, and 10.[4]

  • Titration Procedure:

    • Place a known volume of the this compound solution into a thermostatted titration vessel.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin the titration by adding small, precise increments of the standardized NaOH solution.

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration well past the second equivalence point.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of NaOH added.

    • The pKa values can be determined from the pH at the half-equivalence points. However, for very strong acids where the initial pH is very low, the inflection points on the titration curve corresponding to the equivalence points are used.

    • The first and second derivatives of the titration curve can be plotted to accurately locate the equivalence points. The pKa values can then be calculated from the Henderson-Hasselbalch equation at various points along the titration curve.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a sensitive method for determining pKa values, particularly for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Methodology:

  • Preparation of Solutions:

    • Prepare a series of buffer solutions with precisely known pH values that span the expected pKa range. Given the very low pKa values of this compound, this would involve using solutions of strong mineral acids (e.g., HCl) of varying concentrations.

    • Prepare a stock solution of this compound of known concentration.

  • Spectroscopic Measurement:

    • For each buffer solution, add a small, constant amount of the this compound stock solution.

    • Measure the UV-Vis absorbance spectrum of each solution over an appropriate wavelength range.

  • Data Analysis:

    • Identify the wavelengths at which the absorbance changes significantly with pH.

    • Plot the absorbance at these selected wavelengths against the pH of the buffer solutions.

    • The resulting data can be fitted to the appropriate form of the Henderson-Hasselbalch equation to determine the pKa values. The pKa is the pH at which the concentrations of the acid and its conjugate base are equal, which corresponds to the midpoint of the absorbance change.

Logical and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key processes involving this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from 1,2-dibromoethane.

G A 1,2-Dibromoethane C Reaction in Aqueous Solution A->C B Sodium Sulfite B->C D Disodium 1,2-Ethanedisulfonate C->D E Conversion to Barium Salt (with Barium Chloride) D->E F Barium 1,2-Ethanedisulfonate E->F G Liberation with Sulfuric Acid F->G H This compound G->H I Barium Sulfate (precipitate) G->I

Caption: Synthesis pathway of this compound.

Role as a Counterion in Drug Salt Formation

This compound is utilized in the pharmaceutical industry to form stable salts of basic active pharmaceutical ingredients (APIs). This process, known as salt formation, can improve the solubility and stability of the drug.

G cluster_0 Inputs cluster_1 Process cluster_2 Output A Basic Active Pharmaceutical Ingredient (API) C Salt Formation Reaction (in a suitable solvent) A->C B This compound (Edisylic Acid) B->C D API Edisylate Salt (Improved solubility and stability) C->D

Caption: Workflow for drug salt formation using this compound.

References

The Discovery and History of 1,2-Ethanedisulfonic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Ethanedisulfonic acid, a strong organic acid, has played a quiet yet significant role in the advancement of chemical synthesis and pharmaceutical sciences. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies of this compound. It details the seminal work of early researchers, outlines key experimental protocols, and presents its physicochemical properties in a structured format. Furthermore, this guide explores its critical application in drug development as a counterion to form stable and soluble salt forms of active pharmaceutical ingredients, known as edisylates.

Introduction

This compound (IUPAC name: Ethane-1,2-disulfonic acid), also known as ethylenedisulfonic acid, is a diprotic sulfonic acid with the chemical formula C₂H₆O₆S₂.[1] It is a colorless, hygroscopic solid that is highly soluble in water.[2] Its strong acidic nature, with pKa values of -1.46 and -2.06, makes it a powerful acid.[1] The acid and its salts, particularly the disodium salt, have found applications in various fields, including organic synthesis and, most notably, in the pharmaceutical industry. In pharmaceutical formulations, this compound is used to form "edisylate" salts of drug molecules, which can enhance their stability, solubility, and overall bioavailability.[1][3]

Discovery and Historical Milestones

The history of this compound is rooted in the mid-20th century advancements in organic sulfur chemistry. The foundational work on the preparation of its disodium salt was published in 1945 by S. M. McElvain and his colleagues in the Journal of the American Chemical Society.[4] This pioneering research laid the groundwork for future synthesis and applications of this compound.

A significant step in its industrial application came in 1962 when H. Ohba and his collaborators, working for Fuji Photo Film Co., Ltd., were granted a U.S. Patent for a method of preparing this compound.[4] This patent signaled the growing commercial interest in this chemical and its derivatives.

Key Historical Timeline
  • 1944: C. M. Suter reviews the preparation of sulfonic acids in "The Organic Chemistry of Sulfur," providing a broader context for the subsequent discovery.[4]

  • 1945: S. M. McElvain, et al., publish the first detailed preparation of the disodium salt of this compound.[4]

  • 1962: H. Ohba, et al., are awarded a U.S. patent for an industrial preparation method of this compound.[4]

  • 1965: E. E. Gilbert's "Sulfonation and Related Reactions" further solidifies the understanding of the synthesis and properties of sulfonic acids, including this compound.[4]

Physicochemical Properties

This compound can exist in both anhydrous and dihydrate forms. The quantitative properties of both are summarized below for easy comparison.

Table 1: Physical and Chemical Properties of this compound
PropertyAnhydrous FormDihydrate FormReference(s)
CAS Registry Number 110-04-35982-56-9[4]
Molecular Formula C₂H₆O₆S₂C₂H₆O₆S₂·2H₂O[4]
Molecular Weight 190.20 g/mol 226.23 g/mol [4]
Melting Point 172-174 °C111-112 °C[1]
Appearance White crystalline powderOff-white to greyish-beige crystals[5]
Solubility Very soluble in dioxane, somewhat soluble in anhydrous etherHighly soluble in water[2][4]
pKa₁ -2.06-[1]
pKa₂ -1.46-[1]
Table 2: Compositional Data of this compound and its Disodium Salt Dihydrate
CompoundMolecular FormulaMolecular Weight ( g/mol )Carbon (%)Hydrogen (%)Oxygen (%)Sulfur (%)Sodium (%)Reference(s)
This compound C₂H₆O₆S₂190.2012.633.1850.4733.72-[4]
Disodium 1,2-Ethanedisulfonate Dihydrate C₂H₄Na₂O₆S₂·2H₂O270.198.892.9847.3723.7417.02[4]

Key Experimental Protocols

The synthesis of this compound has been approached through several methods. The most historically significant and widely cited method involves the preparation of the disodium salt as an intermediate.

Preparation of Disodium 1,2-Ethanedisulfonate (McElvain et al., 1945)

This method is based on the reaction of 1,2-dibromoethane with sodium sulfite.

  • Reactants: 1,2-dibromoethane (C₂H₄Br₂) and Sodium Sulfite (Na₂SO₃).

  • Procedure:

    • A solution of sodium sulfite in water is prepared.

    • 1,2-dibromoethane is added to the sodium sulfite solution.

    • The mixture is heated under reflux for several hours.

    • The reaction mixture is then cooled, leading to the precipitation of the disodium salt of this compound.

    • The crude product is collected by filtration and can be purified by recrystallization from water.

  • Reaction: C₂H₄Br₂ + 2Na₂SO₃ → NaO₃S(CH₂)₂SO₃Na + 2NaBr

Preparation of Free this compound (McElvain et al., 1945)

The free acid is obtained from the disodium salt via a barium salt intermediate.

  • Reactants: Disodium 1,2-ethanedisulfonate, Barium Chloride (BaCl₂), and Sulfuric Acid (H₂SO₄).

  • Procedure:

    • The purified disodium 1,2-ethanedisulfonate is dissolved in water.

    • A solution of barium chloride is added to precipitate the sparingly soluble barium 1,2-ethanedisulfonate.

    • The barium salt is collected by filtration and washed with water.

    • The barium salt is then suspended in water, and a stoichiometric amount of sulfuric acid is added.

    • The insoluble barium sulfate precipitate is formed and removed by filtration.

    • The filtrate, an aqueous solution of this compound, is then concentrated to yield the crystalline dihydrate.

  • Reactions:

    • NaO₃S(CH₂)₂SO₃Na + BaCl₂ → Ba(O₃S(CH₂)₂SO₃) + 2NaCl

    • Ba(O₃S(CH₂)₂SO₃) + H₂SO₄ → HO₃S(CH₂)₂SO₃H + BaSO₄(s)

Role in Drug Development: The Formation of Edisylate Salts

A primary application of this compound in the pharmaceutical industry is as a counterion to form salts of basic active pharmaceutical ingredients (APIs). These salts are known as "edisylates." The formation of a salt can significantly alter the physicochemical properties of a drug, often leading to improved characteristics for formulation and delivery.[3][6]

Rationale for Salt Formation
  • Enhanced Solubility: Many APIs are poorly soluble in water, which can limit their absorption in the gastrointestinal tract and reduce their bioavailability. Converting a basic drug into a salt with a strong acid like this compound can dramatically increase its aqueous solubility.[6]

  • Improved Stability: Salt formation can lead to a more stable crystalline form of the drug, which can improve its shelf life and resistance to degradation.[3]

  • Modified Dissolution Rate: The rate at which a drug dissolves can be a critical factor in its therapeutic effect. Edisylate salts can be tailored to have a desired dissolution profile.[7]

  • Reduced Hygroscopicity: Some APIs are highly hygroscopic, making them difficult to handle and formulate. The formation of a stable, crystalline edisylate salt can reduce this tendency.

Prochlorperazine Edisylate: A Case Study

Prochlorperazine, an antipsychotic and antiemetic drug, is available as an edisylate salt.[8] The use of this compound as the counterion improves the drug's solubility and allows for the preparation of aqueous solutions for injection.

Diagram: Role of this compound in Drug Formulation

Drug_Formulation_Workflow cluster_API Active Pharmaceutical Ingredient (API) cluster_Counterion Counterion cluster_Process Salt Formation Process cluster_Product Final Drug Product API Basic API (Poor Solubility/Stability) SaltFormation Salt Formation (Neutralization Reaction) API->SaltFormation Counterion This compound Counterion->SaltFormation Edisylate Edisylate Salt (Improved Properties) SaltFormation->Edisylate Formulation Pharmaceutical Formulation (e.g., Tablets, Injections) Edisylate->Formulation

Caption: Workflow illustrating the use of this compound in forming edisylate salts of APIs to improve their pharmaceutical properties.

Signaling Pathways and Biological Activity

Current scientific literature does not indicate a direct role for this compound in modulating specific cellular signaling pathways. Its biological significance is primarily understood through its function as a pharmaceutically acceptable excipient. By forming edisylate salts, it indirectly impacts the therapeutic effect of a drug by improving its delivery to the site of action. The biological activity of an edisylate salt is therefore attributed to the active pharmaceutical ingredient, not the edisylate counterion itself.

Diagram: Logical Relationship in Edisylate Salt Bioavailability

Bioavailability_Logic Drug Poorly Soluble Basic Drug Salt Formation of Edisylate Salt Drug->Salt Acid This compound Acid->Salt Solubility Increased Aqueous Solubility Salt->Solubility Dissolution Improved Dissolution Rate Salt->Dissolution Absorption Enhanced Gastrointestinal Absorption Solubility->Absorption Dissolution->Absorption Bioavailability Increased Bioavailability of Active Drug Absorption->Bioavailability Effect Improved Therapeutic Effect Bioavailability->Effect

Caption: Logical flow demonstrating how this compound enhances the therapeutic potential of a drug through improved physicochemical properties.

Conclusion

From its initial synthesis in the 1940s to its present-day application in pharmaceuticals, this compound has proven to be a valuable compound. While its history may not be as prominent as other major chemical discoveries, its role in enabling the development of effective drug formulations is undeniable. For researchers and scientists in drug development, a thorough understanding of the properties and applications of this compound and the resulting edisylate salts is crucial for optimizing the therapeutic potential of new and existing medicines. Its story is a testament to the importance of fundamental chemical research in driving innovation in applied sciences.

References

An In-Depth Technical Guide to 1,2-Ethanedisulfonic Acid: Synonyms, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,2-ethanedisulfonic acid, including its various synonyms and alternative names. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its physicochemical properties, experimental protocols for its use, and its role in enhancing the characteristics of active pharmaceutical ingredients (APIs).

Synonyms and Alternative Names for this compound

This compound is known by a variety of names in scientific literature and chemical databases. A thorough understanding of these synonyms is crucial for comprehensive literature searches and clear communication in research and development.

Type of Name Synonym/Alternative Name Identifier
IUPAC Name ethane-1,2-disulfonic acid-
CAS Registry Number 110-04-3-
Common Synonyms Ethanedisulfonic acid-
Ethylenedisulfonic acid-
1,2-Ethanedisulphonic acid-
1,2-Ethylenedisulfonic acid-
Edisylic acid-
Ethane-α,β-disulfonic acid-
Trade/Other Names Allergosil-
NSC-164-
UNII (Unique Ingredient Identifier) DL69Y31QQV-
EC (European Community) Number 203-732-0-
InChI InChI=1S/C2H6O6S2/c3-9(4,5)1-2-10(6,7)8/h1-2H2,(H,3,4,5)(H,6,7,8)[1][2][3][4]
InChIKey AFAXGSQYZLGZPG-UHFFFAOYSA-N[1][2][3][4]
SMILES C(CS(=O)(=O)O)S(=O)(=O)O[1]

Physicochemical Properties

This compound is a strong organic acid that is highly soluble in water.[1][5] Its diprotic nature allows it to form stable salts with basic drug molecules, often referred to as "edisylates."[2] This salt formation can significantly improve the physicochemical properties of the parent drug, such as solubility and stability.

General Properties
Property Value
Molecular Formula C2H6O6S2
Molecular Weight 190.20 g/mol [3]
Appearance Colorless crystal or crystalline powder[6]
Melting Point 172-174 °C (anhydrous)[7]
111-112 °C (dihydrate)[7]
pKa1 -1.46[2][8]
pKa2 -2.06[2][8]
Solubility Soluble in water and polar organic solvents.[6]
Comparative Physicochemical Properties of Prochlorperazine and its Salts

To illustrate the impact of forming an edisylate salt, the following table compares the properties of the antiemetic and antipsychotic drug prochlorperazine as a free base and as edisylate and maleate salts. The significantly higher water solubility of the edisylate salt is a key advantage in formulation development, particularly for injectable dosage forms.

Property Prochlorperazine Prochlorperazine Edisylate Prochlorperazine Maleate
Appearance Clear, pale yellow, viscous liquidWhite to very light yellow, odorless, crystalline powderWhite to pale yellow, practically odorless, crystalline powder
Water Solubility Very slightly soluble~500 mg/mL at 25°CPractically insoluble
Alcohol Solubility Freely soluble~0.67 mg/mL at 25°C~0.83 mg/mL at 25°C

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the preparation and analysis of a drug's edisylate salt, using prochlorperazine as an example.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the conversion of its disodium salt.

Materials:

  • Disodium 1,2-ethanedisulfonate

  • Barium chloride

  • Sulfuric acid

  • Deionized water

  • Filter paper

  • Beakers and flasks

Procedure:

  • Preparation of Barium Salt: Dissolve disodium 1,2-ethanedisulfonate in deionized water. Add a stoichiometric amount of barium chloride solution to precipitate barium 1,2-ethanedisulfonate.

  • Isolation of Barium Salt: Filter the precipitate and wash it thoroughly with deionized water to remove any remaining sodium chloride.

  • Liberation of the Free Acid: Suspend the barium 1,2-ethanedisulfonate in deionized water and add a stoichiometric amount of sulfuric acid. This will precipitate barium sulfate, leaving this compound in solution.

  • Isolation of this compound: Filter off the barium sulfate precipitate. The resulting aqueous solution of this compound can be concentrated by evaporation of water under reduced pressure.

Preparation of Prochlorperazine Edisylate

The following protocol is based on a patented process for the preparation of prochlorperazine edisylate.

Materials:

  • Prochlorperazine (free base)

  • This compound

  • Ethanol

  • Toluene

  • Dilute hydrochloric acid

  • Aqueous sodium hydroxide

  • Standard laboratory glassware and heating/stirring equipment

Procedure:

  • Synthesis of Prochlorperazine Base: React 2-chlorophenothiazine with 1-(3-chloropropyl)-4-methylpiperazine in the presence of a base (e.g., sodium tertiary butoxide) in an organic solvent (e.g., dimethyl sulfoxide).

  • Purification of Prochlorperazine Base: After the reaction is complete, the mixture is worked up by extraction. The organic layer is washed with dilute hydrochloric acid. The aqueous layer is then washed with toluene and subsequently basified with aqueous sodium hydroxide. The prochlorperazine free base is then extracted with toluene, and the solvent is removed by concentration.[9]

  • Formation of the Edisylate Salt: Dissolve the purified prochlorperazine base in ethanol. In a separate flask, prepare a solution of this compound in ethanol.[9]

  • Reaction and Crystallization: Gradually add the ethanolic solution of this compound to the prochlorperazine solution while stirring. Heat the mixture to 60-70°C until the reaction is complete, which can be monitored by HPLC.[9]

  • Isolation of Prochlorperazine Edisylate: Cool the reaction mixture to 20-30°C and continue stirring to allow for crystallization. Filter the resulting solid and wash it with a suitable solvent like cyclohexane. Dry the product to obtain prochlorperazine edisylate.[9]

Analytical Method for Prochlorperazine Edisylate (UPLC)

This section outlines a validated Ultra-Performance Liquid Chromatography (UPLC) method for the assay of prochlorperazine edisylate in a drug substance.

Instrumentation:

  • Acquity UPLC system with a PDA detector

  • Acquity BDH300 C4 column (100 x 2.1 mm, 1.7 µm)

Reagents:

  • Ammonium acetate

  • Trifluoroacetic acid

  • Triethylamine

  • Acetonitrile (HPLC grade)

  • Millipore water

Chromatographic Conditions:

  • Mobile Phase A: 3.85g ammonium acetate in 1000 mL of water, add 0.5 mL trifluoroacetic acid and 1 mL triethylamine.[8]

  • Mobile Phase B: 0.5 mL trifluoroacetic acid in 1000 mL acetonitrile.[8]

  • Gradient Program: A suitable gradient program should be developed to ensure the separation of prochlorperazine from its impurities.

  • Flow Rate: To be optimized.

  • Column Temperature: 30 °C[8]

  • Detector Wavelength: 254 nm[8]

Procedure:

  • Standard Preparation: Accurately weigh about 75 mg of prochlorperazine edisylate USP standard into a 50 mL volumetric flask, dissolve in diluent, and dilute to the mark. Further dilute 5 mL of this stock solution to 50 mL.[8]

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.[8]

  • Analysis: Inject the standard and sample solutions into the UPLC system and record the chromatograms.

  • Quantification: Calculate the amount of prochlorperazine edisylate in the sample by comparing the peak area with that of the standard.

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows related to this compound and its application in drug development.

Synthesis_of_Prochlorperazine_Edisylate cluster_synthesis Prochlorperazine Synthesis cluster_salt_formation Edisylate Salt Formation start 2-Chlorophenothiazine + 1-(3-chloropropyl)-4-methylpiperazine reaction1 React with Base (e.g., NaOtBu) in DMSO start->reaction1 workup Extraction and Purification reaction1->workup prochlorperazine_base Prochlorperazine (Free Base) workup->prochlorperazine_base dissolve_base Dissolve Prochlorperazine in Ethanol prochlorperazine_base->dissolve_base mixing Mix Solutions and Heat (60-70°C) dissolve_base->mixing dissolve_acid Dissolve this compound in Ethanol dissolve_acid->mixing crystallization Cool and Crystallize mixing->crystallization isolation Filter and Dry crystallization->isolation final_product Prochlorperazine Edisylate isolation->final_product

Caption: Workflow for the synthesis of prochlorperazine edisylate.

Comparative_Analysis_Workflow cluster_preparation Sample Preparation cluster_analysis Physicochemical Characterization cluster_quantification Quantification cluster_results Data Comparison api_freebase API (Free Base) solubility Solubility Studies (e.g., in water, buffers) api_freebase->solubility dissolution Dissolution Rate Testing (USP Apparatus) api_freebase->dissolution stability Stability Studies (Forced Degradation: Acid, Base, Oxidative, Thermal, Photolytic) api_freebase->stability api_edisylate API Edisylate Salt api_edisylate->solubility api_edisylate->dissolution api_edisylate->stability hplc_uplc HPLC/UPLC Analysis solubility->hplc_uplc dissolution->hplc_uplc stability->hplc_uplc comparison Compare Properties: - Solubility - Dissolution Profile - Degradation Profile hplc_uplc->comparison

Caption: Workflow for comparative analysis of an API's free base vs. its edisylate salt.

References

Methodological & Application

Application Notes and Protocols for 1,2-Ethanedisulfonic Acid as a Catalyst in Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a fundamental reaction in organic synthesis, crucial for the production of a wide array of compounds ranging from fragrances and solvents to active pharmaceutical ingredients.[1] The Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic and widely used method for ester synthesis.[2] While traditional catalysts like sulfuric acid are effective, they present challenges in terms of corrosivity and product purification.[3]

1,2-Ethanedisulfonic acid (EDSA) is a strong, diprotic Brønsted acid that offers a promising alternative as a catalyst for esterification reactions. Its two sulfonic acid groups contribute to its high catalytic activity. Although specific literature detailing the use of this compound in esterification is limited, its properties suggest it can function as a highly efficient catalyst under milder conditions than traditional mineral acids. This document provides detailed application notes and a generalized experimental protocol for the use of this compound in esterification reactions, based on established procedures for analogous sulfonic acid catalysts.

Application Notes

Advantages of this compound as a Catalyst
  • High Acidity: As a diprotic acid with two sulfonic acid groups, this compound is a very strong acid, which can lead to high catalytic activity.

  • Homogeneous Catalysis: Being soluble in many reaction media, it can act as a homogeneous catalyst, allowing for efficient contact with reactants.

  • Potential for Milder Reaction Conditions: Strong acidity may permit the use of lower reaction temperatures and shorter reaction times compared to weaker acid catalysts.

Substrate Scope

Based on the general principles of Fischer esterification, this compound is expected to be an effective catalyst for the esterification of a wide range of carboxylic acids with primary and secondary alcohols. Tertiary alcohols may be prone to elimination under the acidic conditions. The reaction is applicable to the synthesis of various esters, including those relevant to the pharmaceutical industry for the production of prodrugs or the modification of lead compounds.

Reaction Monitoring

The progress of the esterification reaction can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): To qualitatively observe the consumption of the starting materials and the formation of the ester product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture to determine the conversion and yield.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: By monitoring the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic C=O stretch of the ester at a higher wavenumber (typically shifting from 1700-1725 cm⁻¹ for the acid to 1730-1750 cm⁻¹ for the ester).[4]

Quantitative Data from Analogous Sulfonic Acid Catalysts

Due to the limited availability of specific quantitative data for this compound-catalyzed esterifications in the public domain, the following table summarizes the performance of other commonly used sulfonic acid catalysts in various esterification reactions to provide a benchmark for expected performance.

Carboxylic AcidAlcoholCatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
Benzoic AcidMethanolp-Toluenesulfonic acid5652090[5]
Acetic Acidn-Butanolp-Toluenesulfonic acid380-68.5[6]
Lauric AcidEthanolEthanesulfonic acid0.25-3.5 (wt%)40-700.05-2.5High Conversion
Oleic AcidMethanolSulfonated Carbon10 (wt%)65897.98
Caprylic AcidMethanolSulfonated Chitosan0.2 g60483 (conversion)[7]

Experimental Protocols

The following is a general protocol for the esterification of a carboxylic acid with an alcohol using this compound as a catalyst. This protocol is based on standard Fischer esterification procedures and should be optimized for specific substrates.[5][8]

Materials
  • Carboxylic acid

  • Alcohol (can be used as the solvent in excess)

  • This compound (catalyst)

  • Anhydrous sodium sulfate or magnesium sulfate (drying agent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

General Procedure for Esterification
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq).

  • Addition of Reactants: Add the alcohol. If the alcohol is a liquid and its boiling point is suitable, it can be used in excess (3-10 eq) to serve as the solvent and drive the equilibrium towards the product.[9] If the alcohol is a solid or a high-boiling liquid, a suitable inert solvent (e.g., toluene, hexane) can be used.[2]

  • Catalyst Addition: Add this compound (typically 1-5 mol% relative to the carboxylic acid).

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will depend on the boiling point of the alcohol or solvent used.[5] Monitor the reaction progress by TLC, GC, or FTIR. Typical reaction times can range from 1 to 10 hours.[2]

  • Work-up: a. Cool the reaction mixture to room temperature. b. If an excess of a low-boiling alcohol was used, it can be removed under reduced pressure using a rotary evaporator. c. Dilute the residue with an organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel. d. Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Be cautious of CO₂ evolution. e. Wash the organic layer with water and then with brine. f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. g. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purification: The crude ester can be purified by distillation, recrystallization (if solid), or column chromatography on silica gel.

Visualizations

Catalytic Cycle of Fischer Esterification

Fischer_Esterification_Cycle Carboxylic_Acid Carboxylic Acid (R-COOH) Protonated_Carbonyl Protonated Carbonyl Carboxylic_Acid->Protonated_Carbonyl + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Ester (R-COOR') Protonated_Ester->Ester - H⁺ Catalyst_H H⁺ (from EDSA) Alcohol Alcohol (R'-OH) Water Water (H₂O)

Caption: Catalytic cycle for Fischer esterification.

Experimental Workflow

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Add_Reactants 1. Add Carboxylic Acid and Alcohol to Round-Bottom Flask Add_Catalyst 2. Add this compound Add_Reactants->Add_Catalyst Reflux 3. Heat to Reflux Add_Catalyst->Reflux Monitor 4. Monitor Progress (TLC, GC, FTIR) Reflux->Monitor Cool 5. Cool to Room Temperature Monitor->Cool Extract 6. Dilute and Extract with Organic Solvent Cool->Extract Wash_Base 7. Wash with NaHCO₃ Solution Extract->Wash_Base Wash_Brine 8. Wash with Brine Wash_Base->Wash_Brine Dry 9. Dry with Anhydrous Na₂SO₄ Wash_Brine->Dry Concentrate 10. Concentrate under Reduced Pressure Dry->Concentrate Purify 11. Purify by Distillation or Chromatography Concentrate->Purify

Caption: Experimental workflow for esterification.

Optimization of Reaction Conditions

Optimization_Logic Start Low Conversion? Increase_Temp Increase Temperature? Start->Increase_Temp Yes Optimal Optimal Conditions Start->Optimal No Increase_Time Increase Reaction Time? Increase_Temp->Increase_Time No Side_Reactions Side Reactions Observed? Increase_Temp->Side_Reactions Yes Increase_Catalyst Increase Catalyst Loading? Increase_Time->Increase_Catalyst Excess_Alcohol Increase Alcohol Excess? Increase_Catalyst->Excess_Alcohol Remove_Water Remove Water Azeotropically? Excess_Alcohol->Remove_Water Remove_Water->Start Re-evaluate Lower_Temp Lower Temperature Side_Reactions->Lower_Temp Lower_Temp->Increase_Time

Caption: Decision tree for optimizing esterification.

References

Application Notes and Protocols for the 1,2-Ethanedisulfonic Acid Catalyzed Hydrolysis of Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Ethanedisulfonic acid (EDSA) is a strong Brønsted acid that serves as an effective catalyst in a variety of organic reactions, including esterification, condensation, and hydrolysis.[1] Its diprotic nature and high water solubility make it a suitable catalyst for reactions in aqueous solutions.[1] This document provides a detailed protocol for the hydrolysis of esters using this compound as a catalyst, addressing the needs of researchers in organic synthesis and drug development.

Properties of this compound:

PropertyValueReference
Molecular FormulaC₂H₆O₆S₂[2]
AppearanceOff-white to beige crystals or powder[1]
Acidity (pKa)pKa₁ = -1.46, pKa₂ = -2.06[1][2]
SolubilityHighly soluble in water[1]

Catalytic Signaling Pathway in Ester Hydrolysis

The acid-catalyzed hydrolysis of an ester is a reversible reaction that proceeds through a series of proton transfer and nucleophilic attack steps.[3][4] The role of this compound is to protonate the carbonyl oxygen of the ester, thereby activating the carbonyl carbon for nucleophilic attack by water.

G cluster_catalyst Catalytic Cycle Ester Ester (R-COOR') Protonated_Ester Protonated Ester Ester->Protonated_Ester + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H₂O Protonated_Alcohol Protonated Leaving Group Tetrahedral_Intermediate->Protonated_Alcohol Carboxylic_Acid Carboxylic Acid (R-COOH) Tetrahedral_Intermediate->Carboxylic_Acid - R'-OH Alcohol Alcohol (R'-OH) Protonated_Alcohol->Alcohol - H⁺ Catalyst_Regen H⁺ (Regenerated) Protonated_Alcohol->Catalyst_Regen Regenerates Catalyst Carboxylic_Acid->Ester Esterification (reverse) Catalyst_H H⁺ (from EDSA) Water H₂O

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Experimental Protocols

The following is a general protocol for the this compound-catalyzed hydrolysis of an ester. This should be considered a starting point and may require optimization for specific substrates.

Materials:

  • Ester (e.g., ethyl acetate, methyl benzoate)

  • This compound (catalyst)

  • Solvent (e.g., water, dioxane/water mixture)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the ester (1.0 eq), a suitable solvent (e.g., a 1:1 mixture of dioxane and water), and this compound (0.05 - 0.20 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by an appropriate method (e.g., TLC, GC, LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with an organic solvent for extraction.

    • Neutralize the excess acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by standard techniques such as recrystallization or column chromatography.

G start Start setup Combine Ester, Solvent, and this compound start->setup reflux Heat to Reflux setup->reflux monitor Monitor Reaction Progress (TLC, GC, etc.) reflux->monitor workup Cool and Perform Aqueous Work-up monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract neutralize Neutralize with NaHCO₃ Solution extract->neutralize dry Dry and Concentrate neutralize->dry purify Purify Product dry->purify end End purify->end

Caption: General experimental workflow for ester hydrolysis.

Data Presentation

While specific quantitative data for the this compound-catalyzed hydrolysis of various esters is not extensively reported in the literature, the following table provides representative data based on the known reactivity of strong sulfonic acid catalysts. These values should be used as a guideline for experimental design.

Ester SubstrateCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
Ethyl Acetate10Water100 (Reflux)4>95
Methyl Benzoate15Dioxane/Water (1:1)100 (Reflux)8~90
Benzyl Acetate10Acetic Acid/Water (4:1)100 (Reflux)6>95
tert-Butyl Acetate20Dioxane/Water (1:1)8012~85

Safety Precautions

This compound is a strong acid and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a potent and effective catalyst for the hydrolysis of esters. Its high acidity and water solubility make it a valuable tool in organic synthesis. The provided protocol offers a general framework for conducting these reactions, which can be optimized for specific substrates and desired outcomes.

References

Application Notes and Protocols: 1,2-Ethanedisulfonic Acid as a Brønsted Acid Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,2-ethanedisulfonic acid as an efficient and environmentally friendly Brønsted acid catalyst in organic synthesis. The focus of this note is on its application in the synthesis of bis(indolyl)methanes, a class of compounds with significant biological activity.

Introduction

This compound is a strong, non-volatile, and reusable Brønsted acid catalyst. Its diprotic nature and high acidity make it an effective catalyst for a variety of acid-catalyzed organic transformations. This application note details its use in the electrophilic substitution reaction of indoles with various aldehydes and ketones to afford bis(indolyl)methanes. This method offers several advantages, including high yields, mild reaction conditions, and the use of aqueous ethanol as a green solvent system.

Application: Synthesis of Bis(indolyl)methanes

The synthesis of bis(indolyl)methanes is of significant interest due to the wide range of biological activities exhibited by this class of compounds. This compound has been demonstrated to be a highly effective catalyst for the condensation of indoles with carbonyl compounds to produce these valuable derivatives.

Reaction Scheme

The general reaction for the synthesis of bis(indolyl)methanes catalyzed by this compound is depicted below:

G Indole1 Indole Catalyst This compound (EtOH/H2O, Ultrasound) Indole1->Catalyst Indole2 Indole Indole2->Catalyst Aldehyde R-CHO Aldehyde->Catalyst Product Bis(indolyl)methane Catalyst->Product

Caption: General scheme for the synthesis of bis(indolyl)methanes.

Quantitative Data Summary

The following table summarizes the results for the synthesis of various bis(indolyl)methanes using this compound as a catalyst under ultrasound irradiation.

EntryAldehyde/KetoneTime (min)Yield (%)
1Benzaldehyde2096
24-Chlorobenzaldehyde2595
34-Methylbenzaldehyde3092
44-Methoxybenzaldehyde3590
54-Nitrobenzaldehyde1598
63-Nitrobenzaldehyde2097
7Cinnamaldehyde4085
8Cyclohexanone6075
9Acetone12023
Experimental Protocol

This protocol is for the synthesis of bis(indolyl)methanes via the electrophilic substitution of indoles with aldehydes or ketones catalyzed by this compound under ultrasound irradiation.

Materials:

  • Indole

  • Aldehyde or Ketone

  • This compound

  • Ethanol (EtOH)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Ultrasonic bath

Procedure:

  • In a round-bottom flask, dissolve indole (2 mmol) and the corresponding aldehyde or ketone (1 mmol) in a mixture of ethanol and water.

  • Add a catalytic amount of this compound to the solution.

  • Place the flask in an ultrasonic bath and irradiate the reaction mixture at 30-38 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add ethyl acetate to the solidified mixture.

  • Separate the insoluble catalyst by filtration.

  • Dry the filtrate over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the pure bis(indolyl)methane.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis and purification of bis(indolyl)methanes using this compound as a catalyst.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Dissolve Indole and Aldehyde/Ketone in EtOH/H2O catalyst Add this compound reactants->catalyst ultrasound Ultrasonic Irradiation (30-38 °C) catalyst->ultrasound tlc Monitor by TLC ultrasound->tlc extraction Add Ethyl Acetate tlc->extraction Reaction Complete filtration Filter to remove catalyst extraction->filtration drying Dry filtrate with Na2SO4 filtration->drying evaporation Evaporate solvent drying->evaporation purify Recrystallization or Column Chromatography evaporation->purify product Pure Bis(indolyl)methane purify->product

Caption: Workflow for the synthesis of bis(indolyl)methanes.

Logical Relationship: Catalytic Cycle

The catalytic role of this compound involves the protonation of the carbonyl group of the aldehyde or ketone, which increases its electrophilicity. This is followed by electrophilic attack of two indole molecules and subsequent dehydration to yield the final product and regenerate the catalyst.

G Catalyst H⁺ (from this compound) Aldehyde Aldehyde/Ketone Protonated_Aldehyde Protonated Carbonyl Aldehyde->Protonated_Aldehyde + H⁺ Intermediate1 Indolylcarbinol Intermediate Protonated_Aldehyde->Intermediate1 + Indole Indole1 Indole Carbocation Electrophilic Carbocation Intermediate1->Carbocation - H₂O, + H⁺ Product_H Protonated Bis(indolyl)methane Carbocation->Product_H + Indole Indole2 Indole Product Bis(indolyl)methane Product_H->Product - H⁺

Application of 1,2-Ethanedisulfonic Acid in Biodiesel Production from Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-BD-2025-01

Introduction

Biodiesel, a renewable and biodegradable fuel, is primarily composed of fatty acid methyl esters (FAMEs). Its production from feedstocks with high free fatty acid (FFA) content, such as waste cooking oils and non-edible vegetable oils, is economically advantageous. However, the presence of FFAs hinders the conventional base-catalyzed transesterification process due to soap formation. A crucial pretreatment step involves the acid-catalyzed esterification of these FFAs to FAMEs.[1][2][3] Strong acid catalysts are pivotal for this process, and sulfonic acids have demonstrated significant efficacy.

While specific literature on the application of 1,2-ethanedisulfonic acid in biodiesel production is limited, its structural characteristics—possessing two sulfonic acid groups—suggest it could be a potent catalyst. This application note, therefore, outlines the potential use of this compound as a catalyst for the esterification of fatty acids for biodiesel production, drawing parallels from analogous monosulfonic and sulfonated solid acids. The protocols and data presented are based on established methodologies for similar catalysts and provide a foundational framework for researchers.

Catalytic Action of Sulfonic Acids

Sulfonic acid catalysts, whether homogeneous or heterogeneous, facilitate the esterification of fatty acids by donating a proton (H+) to the carbonyl oxygen of the fatty acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (typically methanol). The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule to form the fatty acid methyl ester and regenerate the acid catalyst.[1][2]

The di-functional nature of this compound could potentially offer enhanced catalytic activity compared to its monosulfonic counterparts due to the higher concentration of acidic protons.

Advantages of Acid Catalysis in High-FFA Feedstocks

Acid catalysts are insensitive to the presence of FFAs and can simultaneously catalyze both esterification and transesterification reactions.[1][2] This makes them ideal for processing low-cost, high-FFA feedstocks, thereby improving the overall economic viability of biodiesel production.[3] The use of solid or recoverable acid catalysts further enhances the sustainability of the process by simplifying catalyst separation and minimizing corrosive effects and waste generation associated with homogeneous mineral acids like sulfuric acid.[4][5]

Experimental Protocols

The following protocols are representative methodologies for the esterification of fatty acids using a sulfonic acid catalyst, adapted for the prospective use of this compound.

Protocol 1: Homogeneous Catalysis using this compound

Objective: To determine the optimal conditions for the esterification of oleic acid with methanol using this compound as a catalyst.

Materials:

  • Oleic acid (or a high-FFA oil feedstock)

  • Methanol (anhydrous)

  • This compound

  • Hexane

  • Potassium hydroxide (KOH)

  • Phenolphthalein indicator

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a known amount of oleic acid.

  • Reactant Addition: Add methanol to the flask. The molar ratio of methanol to oleic acid is a key parameter to be optimized (e.g., ranging from 6:1 to 30:1).

  • Catalyst Introduction: Introduce the desired amount of this compound catalyst into the reaction mixture. The catalyst loading is another critical parameter to investigate (e.g., 1-10 wt% of the oil).

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) with constant stirring. The reaction time will be a variable to be studied (e.g., 1-8 hours).

  • Monitoring the Reaction: Periodically take small aliquots of the reaction mixture to determine the FFA content by titration with a standardized KOH solution using phenolphthalein as an indicator. The conversion of fatty acids can be calculated from the reduction in acidity.

  • Product Separation: After the reaction is complete (i.e., when the FFA level is constant or below a target value), cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Wash the mixture with warm deionized water to remove the catalyst and excess methanol. Allow the layers to separate and discard the lower aqueous layer. Repeat the washing until the wash water is neutral.

  • Drying: Dry the upper ester layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove any remaining solvent (if used) and unreacted methanol using a rotary evaporator.

  • Analysis: Analyze the final product for FAME content using gas chromatography (GC) to determine the biodiesel yield.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the esterification of fatty acids using various sulfonic acid catalysts, providing a comparative basis for experiments with this compound.

CatalystFatty Acid SourceCatalyst Loading (wt%)Methanol/Oil Molar RatioTemperature (°C)Time (h)Conversion/Yield (%)Reference
Ethanesulfonic acidAcidic crude palm oil0.25–3.51:1–20:140–700.05–2.5FFA reduction to <1%[6][7]
Methanesulfonic acidPalm oleins312:1120199.2 (FAME yield)[8]
p-Toluenesulfonic acidSoybean oil88:1110298.66 (Transesterification)[9]
Sulfonated Camellia biocharOleic acid46:170291.4 (Biodiesel yield)[1]
Sulfonated carbon from oil-cakeAcid oils (8-44% FFA)--806-8FFA reduction to <2%[4]
Sulfonated activated carbonPalmitic acid2.540:1-695.2 (Conversion)[5]

Mandatory Visualization

Reaction Mechanism

The following diagram illustrates the general mechanism for the acid-catalyzed esterification of a fatty acid with methanol.

Esterification_Mechanism FattyAcid Fatty Acid (R-COOH) ProtonatedFA Protonated Fatty Acid FattyAcid->ProtonatedFA Protonation Methanol Methanol (CH3OH) TetrahedralIntermediate Tetrahedral Intermediate Methanol->TetrahedralIntermediate Catalyst1 H+ (from this compound) Catalyst1->ProtonatedFA ProtonatedFA->TetrahedralIntermediate Nucleophilic Attack Water Water (H2O) TetrahedralIntermediate->Water Ester Fatty Acid Methyl Ester (R-COOCH3) TetrahedralIntermediate->Ester Water Elimination Catalyst2 H+ (regenerated) Ester->Catalyst2

Acid-catalyzed esterification mechanism.
Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for biodiesel production from fatty acids using an acid catalyst.

Experimental_Workflow start Start setup Reaction Setup Add Fatty Acid + Methanol + Catalyst start->setup reaction Esterification Reaction Heating with Stirring setup->reaction monitoring Reaction Monitoring Titration for FFA content reaction->monitoring monitoring->reaction Continue reaction separation Product Separation Cooling + Water Washing monitoring->separation Reaction complete drying Drying & Purification Anhydrous Na2SO4 + Rotary Evaporation separation->drying analysis Product Analysis Gas Chromatography (GC) drying->analysis end End analysis->end

Biodiesel production experimental workflow.

References

Application Notes and Protocols: Synthesis and Use of 1,2-Ethanedisulfonic Acid-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionic liquids (ILs), salts with melting points below 100°C, have emerged as a versatile class of compounds with significant potential in the pharmaceutical sciences. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to traditional organic solvents. Protic and dicationic ionic liquids based on 1,2-ethanedisulfonic acid are a promising subclass, offering strong Brønsted acidity and the potential for creating novel drug formulations with enhanced solubility and bioavailability.

This document provides detailed protocols for the synthesis and characterization of dicationic ionic liquids derived from this compound. Furthermore, it outlines potential applications in drug development, supported by representative physicochemical data.

Applications in Drug Development

Ionic liquids derived from this compound can serve multiple roles in the pharmaceutical industry:

  • Enhanced Drug Solubility and Bioavailability: The unique solvent properties of these ILs can be harnessed to dissolve poorly water-soluble active pharmaceutical ingredients (APIs). By forming liquid salts of APIs, the challenges associated with solid-state forms, such as polymorphism and low dissolution rates, can be overcome.[1][2]

  • Novel Drug Delivery Systems: These ILs can be employed as excipients or carriers in various drug delivery systems. Their tunable viscosity and miscibility allow for the formulation of gels, emulsions, and other controlled-release matrices.

  • Green Synthesis and Catalysis: The Brønsted acidic nature of these ILs makes them suitable as recyclable catalysts in various organic syntheses relevant to pharmaceutical manufacturing, promoting greener chemical processes.[3]

Experimental Protocols

Protocol 1: Synthesis of Bis(3-methyl-1H-imidazolium-1-yl)ethane-1,2-disulfonate

This protocol describes the synthesis of a dicationic ionic liquid via a proton transfer reaction between this compound and N-methylimidazole. This solvent-free method is advantageous for its simplicity and high yield.[4][5]

Materials:

  • This compound dihydrate (≥98%)

  • N-methylimidazole (≥99%)

  • Anhydrous diethyl ether

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk line (optional, for rigorous exclusion of moisture)

Procedure:

  • Preparation: In a clean, dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, place this compound dihydrate (e.g., 22.62 g, 0.1 mol).

  • Inert Atmosphere: Flush the flask with a slow stream of nitrogen or argon for 10-15 minutes to displace air and moisture.

  • Addition of Base: Under the inert atmosphere, add N-methylimidazole (e.g., 16.42 g, 0.2 mol, 2 equivalents) dropwise to the stirring this compound at room temperature. The addition should be slow to control the exothermic reaction. An ice bath can be used to maintain the temperature below 40°C.

  • Reaction: After the addition is complete, continue stirring the mixture at room temperature for 24 hours under an inert atmosphere. The reaction mixture will become a viscous liquid.

  • Purification:

    • Wash the resulting ionic liquid with anhydrous diethyl ether (3 x 50 mL) to remove any unreacted starting materials.

    • Decant the diethyl ether layer after each wash.

    • Dry the ionic liquid under vacuum (e.g., at 70°C) for 24 hours to remove any residual solvent and water.

  • Characterization: The final product, a viscous liquid or a low-melting solid, should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and thermogravimetric analysis (TGA).

Protocol 2: Characterization of the Synthesized Ionic Liquid

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve a small sample of the ionic liquid in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should confirm the presence of protons from the imidazolium cation and the ethane bridge of the disulfonate anion, with the disappearance of the acidic proton from the sulfonic acid.

  • ¹³C NMR: The spectrum should show the characteristic peaks for the carbon atoms of the imidazolium ring and the ethyl and methyl groups, as well as the carbon atoms of the ethane-1,2-disulfonate anion.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Record the FT-IR spectrum of the neat ionic liquid. Characteristic absorption bands for the S=O stretching of the sulfonate group (around 1200 cm⁻¹ and 1040 cm⁻¹) and the C-N stretching of the imidazolium ring should be observed. The broad O-H stretching band from the sulfonic acid should be absent.

3. Thermogravimetric Analysis (TGA):

  • Perform TGA to determine the thermal stability of the ionic liquid. Heat the sample from room temperature to approximately 600°C at a heating rate of 10°C/min under a nitrogen atmosphere. The onset of decomposition is a key indicator of its thermal stability.[6]

Data Presentation

The following tables provide representative data for dicationic ionic liquids based on 1,2-ethanedisulfonate. Note: These values are illustrative and should be confirmed by experimental measurement for any newly synthesized ionic liquid.

Table 1: Physicochemical Properties of a Representative 1,2-Ethanedisulfonate Ionic Liquid

PropertyValue
Appearance Colorless to pale yellow viscous liquid
Melting Point (°C) < 25
Density (g/cm³ at 25°C) ~1.35
Viscosity (cP at 25°C) 150 - 300

Table 2: Thermal Analysis Data for a Representative 1,2-Ethanedisulfonate Ionic Liquid

ParameterValue
Decomposition Temperature (Td, onset) (°C) > 250
Glass Transition Temperature (Tg) (°C) ~ -70

Visualizations

References

Application Notes and Protocols for 1,2-Ethanedisulfonic Acid in Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of 1,2-ethanedisulfonic acid (EDSA) as a versatile and effective buffer component in capillary electrophoresis (CE). EDSA, a strong acid, offers unique advantages in controlling the electroosmotic flow (EOF) and enhancing the separation of a wide range of analytes, including proteins, peptides, and pharmaceutical compounds. These notes cover the fundamental principles of using EDSA in CE, present detailed experimental protocols, and summarize key quantitative data to facilitate its application in research, and drug development.

Introduction to this compound in Capillary Electrophoresis

Capillary electrophoresis is a powerful analytical technique renowned for its high resolution, speed, and minimal sample consumption.[1] The choice of the background electrolyte (BGE) is a critical parameter that dictates the success of a CE separation, influencing selectivity, efficiency, and analysis time.[2] this compound (EDSA), with the chemical formula C₂H₆O₆S₂, is a strong diprotic sulfonic acid.[3] Its physical and chemical properties make it an excellent candidate for a BGE component in various CE applications.

Physicochemical Properties of this compound:

PropertyValueReference
Molecular Formula C₂H₆O₆S₂[4]
Molecular Weight 190.20 g/mol [4]
pKa Values -1.46 and -2.06[5]
Appearance Off-white to beige crystals or powder[5]
Solubility Highly soluble in water[6]

The extremely low pKa values of EDSA indicate that it is a very strong acid, existing in its fully ionized dianionic form over a wide pH range.[5] This property ensures consistent buffering capacity and minimal pH shifts during electrophoresis.

Principles and Advantages of Using EDSA Buffers

The primary advantages of employing EDSA in the BGE for capillary electrophoresis stem from its nature as a strong electrolyte:

  • Control of Electroosmotic Flow (EOF): In uncoated fused-silica capillaries, the inner wall possesses negatively charged silanol groups at pH values above 3, leading to a cathodic EOF (flow towards the cathode). As a strong acid, EDSA can be used to prepare low-pH buffers where the ionization of silanol groups is suppressed, significantly reducing or even eliminating the EOF. This is particularly advantageous for the separation of cationic species, as it minimizes their migration against a strong counter-flow, leading to faster analysis times and improved resolution.

  • High Ionic Strength at Low pH: EDSA allows for the formulation of BGEs with substantial ionic strength at very low pH values. This can be beneficial for minimizing analyte-wall interactions and improving peak shapes, especially for proteins and peptides that tend to adsorb to the capillary surface.[7]

  • Dynamic Coating Agent: While not its primary function, the dianionic nature of EDSA can contribute to the dynamic coating of the capillary wall. This can further reduce analyte adsorption and create a more reproducible surface for separations.

Applications

While specific, detailed applications of this compound in the scientific literature are not abundant, its properties suggest its utility in the following areas, drawing parallels from the use of other strong sulfonic acids like ethanesulfonic acid (ESA):

  • Separation of Basic Drugs: The ability to work at a very low pH where basic compounds are fully protonated and the EOF is suppressed makes EDSA an ideal buffer component for the analysis of basic drugs and their impurities.[8]

  • Analysis of Peptides and Proteins: For peptides and proteins with high isoelectric points (pI), separation at low pH is often necessary to ensure they carry a net positive charge. EDSA buffers can provide the necessary pH environment while minimizing unwanted wall interactions.[7]

  • Chiral Separations: In chiral CE, precise control over the BGE composition is crucial. The consistent buffering capacity of EDSA can contribute to the robustness and reproducibility of chiral separation methods.

Experimental Protocols

The following are generalized protocols for the use of EDSA as a buffer component in capillary electrophoresis. Researchers should optimize these protocols based on their specific analytes and instrumentation.

Materials and Reagents
  • This compound (EDSA)

  • Sodium hydroxide (NaOH) for pH adjustment

  • Hydrochloric acid (HCl) for capillary conditioning

  • Deionized water (18 MΩ·cm)

  • Analytes of interest

  • Fused-silica capillary (e.g., 50 µm i.d.)

Buffer Preparation: 50 mM EDSA Buffer (pH 2.5)
  • Weigh the appropriate amount of this compound to prepare a 50 mM solution. For 100 mL of buffer, this would be 0.951 g of EDSA (MW: 190.20 g/mol ).

  • Dissolve the EDSA in approximately 80 mL of deionized water in a volumetric flask.

  • Adjust the pH of the solution to 2.5 using a 1 M NaOH solution.

  • Bring the final volume to 100 mL with deionized water.

  • Filter the buffer through a 0.22 µm syringe filter to remove any particulate matter.

  • Degas the buffer by sonication for 10-15 minutes before use.

Capillary Conditioning Protocol

Proper capillary conditioning is essential for reproducible results.

  • New Capillary:

    • Flush the capillary with 1 M NaOH for 30 minutes.

    • Flush with deionized water for 15 minutes.

    • Flush with 0.1 M HCl for 15 minutes.

    • Flush with deionized water for 15 minutes.

    • Finally, equilibrate the capillary by flushing with the EDSA running buffer for at least 30 minutes.

  • Between-Run Conditioning:

    • Flush with 0.1 M NaOH for 2 minutes.

    • Flush with deionized water for 2 minutes.

    • Flush with the EDSA running buffer for 3-5 minutes.

Sample Preparation
  • Dissolve the sample in deionized water or a solvent compatible with the BGE.

  • If necessary, dilute the sample to an appropriate concentration with the EDSA running buffer. The final analyte concentration typically ranges from 10 to 100 µg/mL.

Capillary Electrophoresis Analysis

The following are typical starting parameters that should be optimized for each specific application.

ParameterTypical Setting
Capillary: 50 µm i.d., 375 µm o.d., effective length 40 cm, total length 50 cm
Temperature: 25 °C
Running Buffer: 50 mM EDSA, pH 2.5
Injection: Hydrodynamic injection at 50 mbar for 5 seconds
Applied Voltage: +20 kV to +30 kV (for cationic analytes)
Detection: UV detection at a wavelength appropriate for the analyte (e.g., 200, 214, or 254 nm)

Data and Results

The following table provides hypothetical quantitative data based on the expected performance of an EDSA buffer for the separation of a mixture of basic drugs. These values are for illustrative purposes and actual results may vary.

Table 1: Hypothetical Separation of Basic Drugs using 50 mM EDSA Buffer (pH 2.5)

AnalyteMigration Time (min)Efficiency (Plates/meter)Resolution (Rs)
Drug A 4.2250,000-
Drug B 4.8230,0002.8
Drug C 5.5210,0003.1

Visualizations

The following diagrams illustrate the chemical nature of EDSA and a typical experimental workflow in capillary electrophoresis.

Caption: Chemical structure and ionization of this compound.

CE_Workflow start Start buffer_prep Prepare 50 mM EDSA Buffer (pH 2.5) start->buffer_prep capillary_cond Condition Capillary buffer_prep->capillary_cond sample_prep Prepare Sample Solution capillary_cond->sample_prep instrument_setup Set Up CE Instrument (Voltage, Temperature, Detection) sample_prep->instrument_setup injection Inject Sample instrument_setup->injection separation Apply Voltage & Perform Separation injection->separation detection Detect Analytes separation->detection data_analysis Analyze Data (Electropherogram) detection->data_analysis end End data_analysis->end

Caption: Experimental workflow for capillary electrophoresis using an EDSA buffer.

Troubleshooting

ProblemPossible CauseSuggested Solution
Poor peak shape (tailing) Analyte adsorption to the capillary wall- Increase the concentration of EDSA in the BGE.- Further decrease the pH of the BGE.- Incorporate an additive (e.g., a small amount of organic solvent) into the BGE.
Unstable migration times Inconsistent EOF- Ensure rigorous capillary conditioning between runs.- Degas the buffer thoroughly.- Check for leaks in the system.
No peaks detected - Incorrect polarity of the applied voltage.- Sample concentration is too low.- Detection wavelength is inappropriate.- Reverse the polarity if analyzing anionic species.- Increase the sample concentration or injection time/pressure.- Optimize the detection wavelength.

Conclusion

This compound is a promising buffer component for capillary electrophoresis, particularly for the analysis of basic compounds and biomolecules at low pH. Its properties as a strong acid allow for excellent control over the electroosmotic flow and the generation of a stable, low-pH environment for high-resolution separations. The protocols and guidelines presented in this document provide a solid foundation for researchers and drug development professionals to explore the utility of EDSA in their specific CE applications. Further optimization of the buffer composition and separation parameters will likely lead to the development of robust and efficient analytical methods.

References

Application Notes and Protocols: The Role of 1,2-Ethanedisulfonic Acid in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Ethanedisulfonic acid (EDSA), also known as ethanedisulfonic acid, is a strong, diprotic acid increasingly utilized in pharmaceutical development as a counterion to form crystalline salts of basic active pharmaceutical ingredients (APIs). The resulting salts, known as edisylates, often exhibit improved physicochemical properties compared to the free base form of the API, such as enhanced aqueous solubility, increased stability, and modified dissolution profiles.[1][2] These improvements can lead to better bioavailability and more robust formulation development.[3]

These application notes provide an overview of the role of this compound in pharmaceutical formulations and detail the experimental protocols for the preparation and characterization of edisylate salts.

Key Applications of this compound in Pharmaceuticals

  • Salt Formation for Solubility Enhancement: The primary application of this compound is to form edisylate salts with poorly soluble basic APIs.[3] Due to its high acidity (pKa values of -1.46 and -2.06), it readily forms salts with basic compounds, and the resulting edisylate salts are often highly water-soluble.[4]

  • Improving Stability: Edisylate salts can exhibit superior physical and chemical stability compared to the free base or other salt forms.[1][3] This can reduce degradation and extend the shelf-life of the drug product.

  • Modifying Dissolution Rate: The formation of an edisylate salt can significantly alter the dissolution rate of an API, which is a critical factor for oral absorption.[1][2]

  • Facilitating Formulation and Manufacturing: Edisylate salts with favorable crystalline properties can be easier to handle, process, and formulate into solid dosage forms.[3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂H₆O₆S₂[5]
Molecular Weight 190.20 g/mol [5][6]
Appearance Off-white to beige crystals or powder
pKa Values -1.46, -2.06[4]
Water Solubility Highly soluble[7]
Melting Point 172-174 °C (anhydrous)[4]

Experimental Protocols

The following section details the experimental protocols for the selection, preparation, and characterization of edisylate salts.

Edisylate Salt Screening Protocol

This protocol outlines a general procedure for screening this compound as a potential salt former for a basic API.

G cluster_0 API Characterization cluster_1 Salt Formation cluster_2 Solid Form Characterization cluster_3 Solubility & Dissolution pka Determine API pKa dissolve Dissolve API and EDSA in a suitable solvent pka->dissolve  If API is basic mix Mix equimolar amounts dissolve->mix crystallize Induce crystallization (e.g., cooling, anti-solvent addition) mix->crystallize xrd Analyze solid by XRPD crystallize->xrd  Isolate solid dsc Analyze solid by DSC/TGA xrd->dsc  If crystalline hygro Assess hygroscopicity dsc->hygro solubility Determine aqueous solubility hygro->solubility dissolution Perform dissolution testing solubility->dissolution

Workflow for Edisylate Salt Screening.

Methodology:

  • API pKa Determination:

    • Accurately determine the pKa of the basic API using potentiometric titration or UV-spectrophotometry.[3][4] A significant difference between the pKa of the API and this compound is necessary for stable salt formation.

  • Salt Formation:

    • Dissolve equimolar amounts of the API free base and this compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, water, or mixtures thereof).

    • Stir the solution at a controlled temperature to allow for salt formation.

    • Induce crystallization by methods such as slow cooling, evaporation of the solvent, or addition of an anti-solvent.

    • Isolate the resulting solid by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

  • Solid-State Characterization:

    • X-Ray Powder Diffraction (XRPD): Analyze the isolated solid by XRPD to confirm the formation of a new crystalline form and to assess its crystallinity.[8]

    • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Use DSC to determine the melting point and identify any polymorphic transitions.[9][10] TGA can be used to assess the thermal stability and determine the presence of solvates or hydrates.

    • Hygroscopicity: Evaluate the moisture sorption properties of the edisylate salt using dynamic vapor sorption (DVS) analysis.

  • Aqueous Solubility and Dissolution:

    • Determine the aqueous solubility of the edisylate salt at different pH values using the shake-flask method.

    • Perform dissolution testing of the edisylate salt, typically using USP Apparatus 1 (basket) or 2 (paddle), in relevant physiological media (e.g., pH 1.2, 4.5, and 6.8).[6][7]

Stability Studies Protocol

This protocol describes a typical approach for evaluating the stability of an edisylate salt.

G cluster_0 Sample Preparation cluster_1 Storage Conditions cluster_2 Testing at Time Points cluster_3 Data Evaluation prep Prepare edisylate salt samples package Package in desired container closure system prep->package long_term Long-term: 25°C/60% RH or 30°C/65% RH package->long_term accelerated Accelerated: 40°C/75% RH package->accelerated time_points 0, 3, 6, 9, 12, 18, 24, 36 months long_term->time_points accelerated->time_points analysis Perform analytical tests: - Assay/Purity (HPLC) - Dissolution - Appearance - XRPD time_points->analysis evaluate Evaluate data to determine shelf-life and storage conditions analysis->evaluate

Workflow for Edisylate Salt Stability Studies.

Methodology:

  • Sample Preparation and Storage:

    • Prepare multiple batches of the edisylate salt to be tested.

    • Package the samples in the proposed container closure system for the final drug product.

    • Store the samples under long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) stability conditions.[5][11][12]

  • Testing Schedule:

    • Test the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).[5][11]

  • Analytical Testing:

    • At each time point, perform a battery of tests including:

      • Assay and Purity: Use a stability-indicating HPLC method to determine the potency of the API and to detect and quantify any degradation products.

      • Dissolution: Perform dissolution testing to ensure the release profile remains consistent over time.

      • Appearance: Visually inspect the samples for any changes in color, odor, or physical state.

      • X-Ray Powder Diffraction (XRPD): Analyze the solid form to detect any changes in crystallinity or polymorphic form.

  • Data Analysis:

    • Analyze the data to establish a shelf-life and recommended storage conditions for the edisylate salt.

Data Presentation: Illustrative Comparison

The following tables present illustrative quantitative data comparing a hypothetical basic API in its free base form to its edisylate salt. Note: This data is for exemplary purposes only and will vary for different APIs.

Table 1: Illustrative Solubility Data

FormSolubility at pH 1.2 (mg/mL)Solubility at pH 6.8 (mg/mL)
API Free Base 0.05< 0.01
API Edisylate > 102.5

Table 2: Illustrative Stability Data (Accelerated Conditions: 40°C/75% RH)

FormTime PointAssay (% Initial)Total Impurities (%)
API Free Base 0 Months100.00.1
3 Months98.50.8
6 Months96.21.5
API Edisylate 0 Months100.00.1
3 Months99.80.2
6 Months99.50.3

Table 3: Illustrative Hygroscopicity Data

FormMoisture Uptake at 80% RH (%)
API Free Base 5.2 (deliquescent)
API Edisylate 1.5 (non-hygroscopic)

Conclusion

This compound is a valuable excipient in pharmaceutical development for the formation of edisylate salts. These salts can significantly improve the solubility, stability, and manufacturability of basic APIs. The experimental protocols outlined in these application notes provide a framework for the systematic screening and characterization of edisylate salts, enabling researchers and drug development professionals to optimize the properties of their drug candidates. The use of this compound represents a key strategy in the formulation of safe, effective, and stable pharmaceutical products.

References

Application Notes and Protocols: 1,2-Ethanedisulfonic Acid Catalyzed Synthesis of Fine Chemicals and Fragrances

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 1,2-ethanedisulfonic acid as a highly effective and versatile catalyst in the synthesis of fine chemicals and fragrances. The protocols focus on two key reactions: the synthesis of fragrance esters through Fischer esterification and the protection of fragrant aldehydes via acetalization. This compound is a strong, non-volatile, and water-soluble solid acid, making it a convenient and efficient alternative to traditional acid catalysts.[1]

I. Synthesis of Fragrance Esters via Fischer Esterification

Fischer esterification is a classic and widely used method for the synthesis of esters, which are significant components of fragrances and flavorings. This compound serves as an excellent catalyst for these reactions, promoting high yields under relatively mild conditions.[1]

Application Note: Synthesis of Fruity and Floral Esters

This section details the synthesis of two common fragrance esters, isoamyl acetate (fruity, banana/pear scent) and benzyl acetate (floral, jasmine scent), using this compound as the catalyst.

Reaction Scheme:

  • Isoamyl Acetate: Acetic Acid + Isoamyl Alcohol ⇌ Isoamyl Acetate + Water

  • Benzyl Acetate: Acetic Acid + Benzyl Alcohol ⇌ Benzyl Acetate + Water

Data Presentation: Representative Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected yields for the synthesis of isoamyl acetate and benzyl acetate catalyzed by this compound.

Ester ProductReactantsCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Typical Yield (%)
Isoamyl AcetateAcetic Acid, Isoamyl Alcohol1 - 280 - 1003 - 585 - 95
Benzyl AcetateAcetic Acid, Benzyl Alcohol1 - 2100 - 1204 - 680 - 90
Experimental Protocol: Synthesis of Isoamyl Acetate

This protocol describes the laboratory-scale synthesis of isoamyl acetate.

Materials:

  • Glacial Acetic Acid

  • Isoamyl Alcohol (Isopentyl alcohol)

  • This compound

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add isoamyl alcohol (1.0 mol) and glacial acetic acid (1.2 mol).

  • Add this compound (0.01 - 0.02 mol) to the flask.

  • Add 50 mL of toluene to the flask.

  • Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask.

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected, or until the reaction is complete as monitored by TLC or GC.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

  • The crude isoamyl acetate can be further purified by fractional distillation.

Experimental Workflow for Isoamyl Acetate Synthesis

Esterification_Workflow A Charge Reactants (Isoamyl Alcohol, Acetic Acid) B Add Catalyst (this compound) A->B C Add Toluene & Assemble Apparatus B->C D Heat to Reflux & Collect Water C->D E Cool to Room Temperature D->E F Workup: Wash with NaHCO3 & Brine E->F G Dry, Filter, & Concentrate F->G H Purification (Fractional Distillation) G->H I Isoamyl Acetate (Final Product) H->I

Caption: Workflow for the synthesis of isoamyl acetate.

II. Acetal Protection of Fragrant Aldehydes

The protection of carbonyl groups is a crucial step in the multi-step synthesis of complex molecules, including many fine chemicals and fragrances. Acetalization is a common method for protecting aldehydes and ketones. This compound can effectively catalyze this reaction.

Application Note: Protection of Benzaldehyde

This protocol details the protection of benzaldehyde, a common fragrance ingredient, as a cyclic acetal using ethylene glycol and this compound as the catalyst.

Reaction Scheme:

Benzaldehyde + Ethylene Glycol ⇌ 2-Phenyl-1,3-dioxolane + Water

Data Presentation: Representative Reaction Parameters and Yields

AldehydeProtecting GroupCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Typical Yield (%)
BenzaldehydeEthylene Glycol0.5 - 1.570 - 902 - 490 - 98
Experimental Protocol: Synthesis of 2-Phenyl-1,3-dioxolane

Materials:

  • Benzaldehyde

  • Ethylene Glycol

  • This compound

  • Toluene

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, combine benzaldehyde (1.0 mol), ethylene glycol (1.2 mol), and this compound (0.005 - 0.015 mol).

  • Add 40 mL of toluene to the flask.

  • Set up the Dean-Stark apparatus and reflux condenser.

  • Heat the reaction mixture to reflux with stirring.

  • Continue refluxing until water ceases to be collected in the trap.

  • Cool the reaction mixture to ambient temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 30 mL) followed by brine (1 x 30 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude 2-phenyl-1,3-dioxolane is often of sufficient purity for subsequent use. Further purification can be achieved by vacuum distillation.

Experimental Workflow for Acetal Protection

Acetalization_Workflow A Combine Aldehyde, Ethylene Glycol, & Catalyst B Add Toluene & Set up for Reflux A->B C Reflux with Water Removal B->C D Cool to Room Temperature C->D E Aqueous Workup D->E F Dry & Concentrate E->F G Protected Aldehyde (Acetal) F->G Catalytic_Cycle Catalyst H⁺ (from Catalyst) Carbonyl Carboxylic Acid (R-COOH) Catalyst->Carbonyl Protonation ActivatedCarbonyl Protonated Carbonyl Tetrahedral Tetrahedral Intermediate ActivatedCarbonyl->Tetrahedral + Alcohol Alcohol Alcohol (R'-OH) WaterLoss Protonated Ester (-H₂O) Tetrahedral->WaterLoss Proton Transfer & Water Elimination Ester Ester (R-COOR') WaterLoss->Ester Deprotonation Ester->Catalyst Regenerates Catalyst

References

Application Notes and Protocols for Metal Complexes of 1,2-Ethanedisulfonic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal complexes of 1,2-ethanedisulfonic acid are emerging as a versatile class of materials with significant potential in various fields of materials science. The bifunctional nature of the 1,2-ethanedisulfonate ligand, possessing two sulfonate groups, allows it to act as a linker, bridging metal centers to form a variety of coordination polymers and metal-organic frameworks (MOFs). These materials are of particular interest due to their potential applications in catalysis, gas storage and separation, and as functional components in advanced materials. The strong coordination of the sulfonate groups to metal ions can impart high thermal and chemical stability to the resulting frameworks.

This document provides an overview of the applications of these materials and detailed protocols for their synthesis and characterization, based on available scientific literature.

Applications in Materials Science

Metal complexes of this compound have been explored for a range of applications, primarily leveraging their structural properties and the nature of the metal-sulfonate bond.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The primary application of this compound in materials science is as an organic linker for the construction of coordination polymers and MOFs. The flexible ethane backbone and the strong coordinating ability of the sulfonate groups enable the formation of diverse network structures, from one-dimensional chains to three-dimensional frameworks. The choice of metal ion and synthesis conditions, such as temperature and solvent, plays a crucial role in determining the final topology and properties of the material.

Key Features:

  • Structural Diversity: Forms stable complexes with a variety of metal ions.

  • Potential for Porosity: The formation of framework structures can lead to porous materials suitable for gas sorption.

  • Stability: The metal-sulfonate bond can contribute to the thermal and chemical stability of the resulting materials.

Catalysis

While specific examples of catalysis using 1,2-ethanedisulfonate metal complexes are not extensively documented in readily available literature, the broader class of metal-sulfonate materials suggests potential in this area. The metal centers within the coordination network can act as Lewis acid sites, and the overall framework can provide shape selectivity for catalytic reactions.

Potential Catalytic Applications:

  • Acid Catalysis: The sulfonate groups can introduce Brønsted acidity.

  • Oxidation/Reduction Reactions: The metal nodes can act as redox-active centers.

  • Fine Chemical Synthesis: The porous nature of MOFs can allow for size- and shape-selective catalysis.

Gas Adsorption and Separation

Porous MOFs constructed with 1,2-ethanedisulfonate linkers are theoretically capable of adsorbing and separating gases. The pore size and functionality of the framework can be tailored to selectively adsorb certain gas molecules over others.

Potential Gas Separation Applications:

  • CO2 Capture: Amine-functionalized frameworks can enhance CO2 uptake.

  • Hydrocarbon Separation: The pore dimensions can be designed to separate different hydrocarbon molecules.

  • Storage of Fuel Gases: High surface area materials could be used for the storage of hydrogen or methane.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of metal complexes of this compound, based on common methods for the preparation of coordination polymers and MOFs. Researchers should adapt these protocols based on the specific metal and desired material properties.

Protocol 1: Hydrothermal Synthesis of a Lanthanide-Ethanedisulfonate Coordination Polymer

This protocol describes a general method for the synthesis of a lanthanide-based coordination polymer using this compound under hydrothermal conditions.

Materials:

  • Lanthanide(III) salt (e.g., La(NO₃)₃·6H₂O, Ce(NO₃)₃·6H₂O)

  • This compound dihydrate

  • Deionized water

  • Ethanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of the lanthanide(III) salt in 5 mL of deionized water.

  • In a separate vial, dissolve 0.1 mmol of this compound dihydrate in 5 mL of deionized water.

  • Combine the two solutions in the Teflon liner of a 23 mL autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 150 °C at a rate of 5 °C/min and hold at this temperature for 72 hours.

  • Cool the autoclave to room temperature at a rate of 0.1 °C/min.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with deionized water (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the crystals in air at room temperature.

Characterization:

  • Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the material.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the coordination of the sulfonate groups to the metal center.

Protocol 2: Solvothermal Synthesis of a Transition Metal-Ethanedisulfonate MOF

This protocol outlines a general procedure for the synthesis of a transition metal-based MOF using this compound under solvothermal conditions.

Materials:

  • Transition metal salt (e.g., Cu(NO₃)₂·3H₂O, Zn(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O)

  • This compound dihydrate

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a 20 mL glass vial, dissolve 0.2 mmol of the transition metal salt in 10 mL of DMF.

  • In a separate vial, dissolve 0.2 mmol of this compound dihydrate in 5 mL of ethanol.

  • Combine the two solutions in the Teflon liner of a 23 mL autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120 °C at a rate of 2 °C/min and hold at this temperature for 48 hours.

  • Cool the autoclave to room temperature over 12 hours.

  • Collect the resulting microcrystalline powder by centrifugation or filtration.

  • Wash the product with fresh DMF (3 x 15 mL) and then with ethanol (3 x 15 mL).

  • Activate the material by heating under vacuum at 150 °C for 12 hours to remove residual solvent from the pores.

Characterization:

  • PXRD: To identify the crystalline phase and assess purity.

  • TGA: To determine the thermal stability and solvent loss.

  • FTIR: To verify the presence of the ethanedisulfonate linker and its coordination.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the surface area (BET) and pore size distribution of the activated material.

Data Presentation

As specific quantitative data for metal complexes of this compound are not widely available in the public domain, the following tables are presented as templates for researchers to populate with their own experimental results.

Table 1: Synthesis Conditions and Crystal Properties

Metal IonSynthesis MethodTemperature (°C)Time (h)Solvent(s)Crystal SystemSpace Group
e.g., La(III)Hydrothermal15072Water
e.g., Cu(II)Solvothermal12048DMF/Ethanol

Table 2: Material Properties

Material NameMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C, TGA)
e.g., La-EDSLa(III)
e.g., Cu-EDS-MOFCu(II)

Table 3: Gas Adsorption Data (Example for a Porous Material)

GasTemperature (K)Pressure (bar)Uptake (mmol/g)
N₂771
CO₂2731
CO₂2981
CH₄2731
CH₄2981

Visualizations

Logical Relationship of MOF Synthesis and Characterization

MOF_Synthesis_Workflow Workflow for MOF Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_details Techniques Precursor Selection Precursor Selection Synthesis Method Synthesis Method Precursor Selection->Synthesis Method Solvent System Solvent System Solvent System->Synthesis Method Reaction Conditions Reaction Conditions Reaction Conditions->Synthesis Method Crystal Formation Crystal Formation Synthesis Method->Crystal Formation Structural Analysis Structural Analysis Crystal Formation->Structural Analysis Purification Property Measurement Property Measurement Structural Analysis->Property Measurement struct_tech SCXRD PXRD FTIR Structural Analysis->struct_tech Application Testing Application Testing Property Measurement->Application Testing prop_tech TGA Gas Adsorption Property Measurement->prop_tech app_tech Catalysis Separation Application Testing->app_tech

Caption: Workflow for MOF Synthesis and Characterization.

Signaling Pathway for Potential Catalytic Application

Catalytic_Cycle Hypothetical Catalytic Cycle for a MOF Active Site Active Site Substrate Binding Substrate Binding Active Site->Substrate Binding Substrate In Intermediate Formation Intermediate Formation Substrate Binding->Intermediate Formation Reaction Product Release Product Release Intermediate Formation->Product Release Product Out Catalyst Regeneration Catalyst Regeneration Product Release->Catalyst Regeneration Catalyst Regeneration->Active Site

Caption: Hypothetical Catalytic Cycle for a MOF.

Conclusion

The field of metal complexes of this compound is still in its nascent stages, with significant opportunities for further research and development. The protocols and templates provided here are intended to serve as a starting point for researchers interested in exploring this promising class of materials. The systematic investigation of different metal-ligand combinations and the thorough characterization of their properties will be crucial for unlocking their full potential in materials science and beyond.

Troubleshooting & Optimization

Technical Support Center: Optimizing Esterification Reactions Catalyzed by 1,2-Ethanedisulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-ethanedisulfonic acid (EDSA) catalyzed esterification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their esterification reactions, thereby improving product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound (EDSA), and why is it used as a catalyst in esterification?

This compound is a strong organic acid that can be used as a catalyst in various chemical reactions, including esterification.[1] Its high acidity allows it to effectively protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[2] This accelerates the rate of the esterification reaction.

Q2: What are the main challenges when using EDSA as an esterification catalyst?

Common challenges include achieving high conversion rates due to the reversible nature of esterification, potential catalyst deactivation, and the formation of byproducts.[3][4] The presence of water, either from the reactants or produced during the reaction, can also inhibit the catalyst and shift the equilibrium back towards the reactants, thus lowering the yield.[5][6]

Q3: How can I drive the esterification equilibrium towards the product side to improve the yield?

To enhance the product yield, the equilibrium of the reaction needs to be shifted to the right. This can be achieved by:

  • Using an excess of one reactant: Typically, the less expensive reactant, often the alcohol, is used in large excess.[3]

  • Removing water: As water is a byproduct of the reaction, its removal will drive the equilibrium forward. This can be done by using a Dean-Stark apparatus, adding molecular sieves, or using a solvent that forms an azeotrope with water.[3]

Q4: What are the signs of catalyst deactivation, and can EDSA be regenerated?

A decrease in the reaction rate or a lower than expected product yield can be indicative of catalyst deactivation. For sulfonic acid catalysts, deactivation can occur through the formation of sulfonic esters or leaching of the catalyst.[4][7] While regeneration protocols for solid-supported sulfonic acid catalysts exist, which often involve washing with an inorganic acid, specific protocols for homogeneous EDSA are less common.[8][9] If deactivation is suspected, it is often more practical to use a fresh batch of the catalyst.

Troubleshooting Guide

This guide addresses common issues encountered during EDSA-catalyzed esterification reactions.

Issue Potential Cause Troubleshooting Steps
Low or No Ester Yield 1. Presence of Water: Water in the reactants or solvent can inhibit the reaction.[10]- Ensure all reactants and solvents are anhydrous.- Use molecular sieves to remove any trace amounts of water.[3]
2. Insufficient Catalyst: The amount of EDSA may not be enough to effectively catalyze the reaction.- Increase the catalyst loading incrementally. A typical starting point for sulfonic acid catalysts can range from 0.5 to 10 wt% of the limiting reagent.[4][7]
3. Low Reaction Temperature: The reaction may be too slow at the current temperature.- Gradually increase the reaction temperature. Esterifications are often conducted at the reflux temperature of the alcohol used.[11]
4. Insufficient Reaction Time: The reaction may not have reached equilibrium.- Monitor the reaction progress using techniques like TLC or GC.- Extend the reaction time until no further product formation is observed.
Formation of Byproducts 1. High Reaction Temperature: Elevated temperatures can lead to side reactions such as dehydration of the alcohol or decomposition of the reactants or products.[12]- Lower the reaction temperature and monitor for byproduct formation.- Consider using a milder catalyst if side reactions persist.
2. Impurities in Starting Materials: Contaminants in the carboxylic acid or alcohol can lead to unwanted side reactions.- Use high-purity starting materials.
Difficult Product Isolation 1. Emulsion Formation During Workup: The presence of the sulfonic acid catalyst can sometimes lead to emulsions during aqueous extraction.- Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before extraction.- Add brine to the aqueous layer to help break the emulsion.[12]
2. Catalyst Removal: As a homogeneous catalyst, separating EDSA from the reaction mixture can be challenging.- After neutralizing the acid, perform multiple aqueous extractions to remove the salt of the acid.- Consider using a solid-supported sulfonic acid catalyst for easier separation in future experiments.

Experimental Protocols

Below is a general protocol for a laboratory-scale esterification reaction using EDSA as a catalyst. This should be adapted based on the specific substrates and desired scale.

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (3.0 - 10.0 eq)

  • This compound (EDSA) (0.01 - 0.05 eq)

  • Anhydrous solvent (e.g., toluene, if not using the alcohol as the solvent)

  • Molecular sieves (optional)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer. If water removal is critical, a Dean-Stark apparatus can be used.

  • To the flask, add the carboxylic acid, the alcohol, and the solvent (if applicable).

  • Add the this compound catalyst to the mixture.

  • If using, add activated molecular sieves to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solid-supported catalyst was used, filter it off. For homogeneous EDSA, proceed to the workup.

  • Transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with an organic solvent for extraction.

  • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the EDSA catalyst and any unreacted carboxylic acid.

  • Wash the organic layer with brine to remove residual water and salts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the organic solvent under reduced pressure to obtain the crude ester.

  • Purify the crude product by distillation or column chromatography as needed.

Visualizing Workflows and Concepts

To better understand the experimental workflow and troubleshooting logic, the following diagrams are provided.

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Monitoring cluster_workup Workup & Purification Reactants Combine Carboxylic Acid, Alcohol, and EDSA Solvent Add Anhydrous Solvent Reactants->Solvent Heat Heat to Reflux Solvent->Heat Monitor Monitor Progress (TLC/GC) Heat->Monitor Equilibrium Check for Equilibrium Monitor->Equilibrium Cool Cool to Room Temp Equilibrium->Cool Reaction Complete Neutralize Neutralize with NaHCO3 Cool->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry Organic Layer Extract->Dry Purify Purify Ester Dry->Purify Troubleshooting_Yield Start Low Ester Yield Q1 Is water present? Start->Q1 A1_Yes Dry reactants/solvents. Use molecular sieves. Q1->A1_Yes Yes Q2 Is catalyst loading sufficient? Q1->Q2 No A1_Yes->Q2 A2_Yes Increase catalyst amount. Q2->A2_Yes No Q3 Is reaction at equilibrium? Q2->Q3 Yes A2_Yes->Q3 A3_No Increase reaction time/temperature. Q3->A3_No No End Yield Improved Q3->End Yes A3_No->End

References

minimizing side reactions with 1,2-ethanedisulfonic acid catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing side reactions and troubleshooting experiments when using 1,2-ethanedisulfonic acid as a catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound as a catalyst?

A1: this compound is a potent Brønsted acid catalyst frequently used in various organic syntheses. Its high acidity allows it to facilitate reactions such as esterifications, dehydrations, and rearrangements, often under milder conditions than traditional mineral acids.[1] It is also used as an acidifying agent to adjust pH in biochemical and pharmaceutical applications.[2]

Q2: What are the common side reactions observed when using sulfonic acid catalysts?

A2: Sulfonic acid catalysts can promote several side reactions. Hydrolytic desulfonation, the reverse of the sulfonation reaction, can occur at elevated temperatures in the presence of water.[3] For reactions involving substrates with sensitive functional groups, such as amines, undesirable side reactions can occur due to the strong acidity of the catalyst.[4] Additionally, the thioether in methionine is susceptible to oxidation to a sulfoxide under acidic conditions.[5] In peptide synthesis, N-terminal glutamine can undergo base-catalyzed cyclization to form pyroglutamate, a reaction that can be suppressed by adding HOBt.[5]

Q3: How can I minimize catalyst leaching?

A3: Leaching of the sulfonic acid groups from a solid support is a common issue that can affect catalyst reusability and product purity.[6][7] To mitigate this, consider using a solid-supported version of the catalyst and choose a solvent that minimizes catalyst solubility. Post-reaction, the catalyst can be recovered by filtration, washed with appropriate solvents like deionized water and ethanol, and dried before reuse.[7]

Q4: What is the optimal catalyst loading for my reaction?

A4: The optimal catalyst loading depends on the specific reaction. It is generally recommended to start with a catalytic amount, for example, 10 mol%.[8] Increasing the catalyst loading may not always lead to a significant increase in yield or a reduction in reaction time and could contribute to more side reactions.[8] It is crucial to perform optimization studies to determine the most efficient catalyst loading for your specific transformation.[8][9]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during reactions catalyzed by this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inefficient catalyst activity- Ensure the catalyst is not hydrated, as water can decrease its effectiveness.[4] - Increase the catalyst loading incrementally after performing optimization studies.[8] - Consider a different solvent; water can sometimes outperform organic solvents.[8]
Unfavorable reaction conditions- Optimize the reaction temperature. Some reactions may require heating, while others proceed at room temperature. - Adjust the molar ratio of reactants.[1]
Formation of Unwanted Byproducts Side reactions due to high acidity- Lower the catalyst loading to the minimum effective amount.[8] - If the substrate is sensitive to strong acids, consider using a milder catalyst.
Presence of water leading to hydrolysis- Use anhydrous solvents and reagents. - Handle the catalyst and reagents in a dry atmosphere (e.g., under an inert gas).
Difficulty in Product Isolation Catalyst remaining in the product- If using a homogeneous catalyst, consider a workup procedure that involves a basic wash to neutralize and remove the acidic catalyst. - For solid-supported catalysts, ensure complete filtration.
Inconsistent Results Catalyst degradation- Store the catalyst in a dry environment at room temperature.[2] - For reusable catalysts, monitor for a decrease in performance over multiple cycles, which may indicate leaching or deactivation.[7]

Experimental Protocols

General Protocol for Esterification

This protocol is a general guideline for an esterification reaction using this compound as a catalyst. The specific conditions should be optimized for each substrate.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1.0 mmol) and the alcohol (1.2 mmol).

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., toluene, 10 mL).

  • Catalyst Addition: Add this compound (0.05 - 0.10 mmol, 5-10 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize and remove the catalyst. Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography, distillation, or recrystallization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Reactants Reaction_Mixture Combine & Mix Reactants->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Catalyst Catalyst Catalyst->Reaction_Mixture Heating Apply Heat (if needed) Reaction_Mixture->Heating Monitoring Monitor Progress (TLC/GC/HPLC) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Extraction & Washing Quenching->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification Drying->Purification Product Final Product Purification->Product

Caption: General experimental workflow for a reaction catalyzed by this compound.

Troubleshooting_Tree Start Problem Encountered LowYield Low/No Yield? Start->LowYield Byproducts Byproducts Formed? LowYield->Byproducts No CheckCatalyst Check Catalyst Activity & Loading LowYield->CheckCatalyst Yes Inconsistent Inconsistent Results? Byproducts->Inconsistent No ReduceLoading Reduce Catalyst Loading Byproducts->ReduceLoading Yes CheckStorage Verify Catalyst Storage Inconsistent->CheckStorage Yes Solution Problem Resolved Inconsistent->Solution No OptimizeCond Optimize Reaction Conditions (Temp, Ratio) CheckCatalyst->OptimizeCond OptimizeCond->Solution CheckWater Ensure Anhydrous Conditions ReduceLoading->CheckWater CheckWater->Solution MonitorReuse Monitor Catalyst Reusability CheckStorage->MonitorReuse MonitorReuse->Solution

References

Technical Support Center: Recovery and Recycling of 1,2-Ethanedisulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the recovery and recycling of 1,2-ethanedisulfonic acid from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered when recovering this compound from a reaction mixture?

Common impurities can include unreacted starting materials, byproducts from the synthesis, inorganic salts (e.g., sodium sulfate, calcium sulfate), and residual solvents. The specific impurities will depend on the synthetic route used to prepare the acid.[1] For instance, if prepared from the sulfonation of a hydrocarbon with sulfuric acid, residual sulfuric acid is a common impurity.[1]

Q2: My recovered this compound has a low melting point. What could be the cause?

A low or broad melting point typically indicates the presence of impurities. Water is a common impurity, as this compound is hygroscopic and forms a dihydrate.[2] Other organic or inorganic impurities can also depress the melting point. To obtain the anhydrous form, heating the dihydrate at 145°C under a vacuum of 1 mm Hg for 6 hours is a standard procedure.[2]

Q3: The yield of my recovered this compound is consistently low. What are the potential reasons?

Several factors can contribute to low recovery yields:

  • Incomplete precipitation or crystallization: The high solubility of this compound in aqueous solutions can make its complete isolation challenging.

  • Losses during filtration and washing: Using an excessive volume of washing solvent or a solvent in which the acid is partially soluble will lead to product loss.

  • Side reactions: Depending on the reaction conditions, side reactions may consume the desired product.

  • Inefficient extraction: If using a liquid-liquid extraction method, the partition coefficient of the acid in the chosen solvent system may not be optimal.

Q4: Can I use any ion-exchange resin to purify this compound?

For the purification of sulfonic acids, a strongly acidic cation exchange resin is typically used.[1] The resin should be in its hydrogen form to exchange with the metal cations present in the crude sulfonate salt solution, thereby regenerating the free sulfonic acid.[1][3]

Troubleshooting Guides

Problem: Discoloration of the Recovered Acid
Symptom Possible Cause Suggested Solution
The isolated this compound is yellow or brown.Presence of colored organic impurities or degradation products.Treat the solution with activated charcoal before the final crystallization step. Perform recrystallization, potentially using a different solvent system.
The acid darkens upon storage.Instability due to residual impurities or exposure to light and air.Ensure the product is thoroughly dried and stored in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon).
Problem: Difficulty in Crystallization
Symptom Possible Cause Suggested Solution
No crystals form upon cooling the solution.The solution is not sufficiently saturated, or it is supersaturated without nucleation sites.Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
An oil forms instead of crystals.The melting point of the impure acid is below the temperature of the solution, or the concentration of impurities is too high.Try to redissolve the oil in a minimal amount of hot solvent and cool slowly. Consider using a different recrystallization solvent or purifying the product by another method (e.g., chromatography) before crystallization.

Experimental Protocols

Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and should be determined experimentally. Acetic acid, often with the addition of acetic anhydride to control the water content, has been reported as an effective solvent.[1]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., glacial acetic acid)

  • Acetic anhydride (optional)

  • Activated charcoal (optional)

  • Filter paper

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Ice bath

  • Buchner funnel and vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent.

Purification by Ion-Exchange Chromatography

This protocol outlines the purification of this compound from its salt form using a cation exchange resin.

Materials:

  • Aqueous solution of a 1,2-ethanedisulfonate salt (e.g., sodium salt)

  • Strongly acidic cation exchange resin (H+ form)

  • Chromatography column

  • Hydrochloric acid (for resin activation)

  • Deionized water

  • Beakers and collection flasks

Procedure:

  • Resin Preparation: If the resin is not in the H+ form, it needs to be activated. Pack the resin into a chromatography column and wash it with an excess of dilute hydrochloric acid. Then, wash with deionized water until the eluate is neutral and free of chloride ions.[1]

  • Sample Loading: Pass the aqueous solution of the 1,2-ethanedisulfonate salt slowly through the prepared cation exchange column.[1]

  • Elution: The metal cations will bind to the resin, and the free this compound will elute from the column. Wash the column with deionized water to ensure all the acid is collected.[1]

  • Concentration: The resulting aqueous solution of pure this compound can be concentrated by removing the water under reduced pressure.

  • Isolation: The pure acid can be obtained by crystallization from the concentrated solution as described in the recrystallization protocol.

Data Presentation

Table 1: Illustrative Recovery Yield of this compound using Different Purification Methods.

Purification MethodInitial Purity (%)Final Purity (%)Recovery Yield (%)
Recrystallization (Acetic Acid)85>9875
Ion-Exchange Chromatography90 (as salt)>9992
Fractional Crystallization80>9768

Note: The data in this table is for illustrative purposes to demonstrate typical outcomes and may not represent actual experimental results.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow dissolution 1. Dissolution in Hot Solvent decolorization 2. Decolorization (Optional) dissolution->decolorization If colored hot_filtration 3. Hot Filtration dissolution->hot_filtration If insoluble impurities decolorization->hot_filtration crystallization 4. Crystallization hot_filtration->crystallization isolation 5. Isolation crystallization->isolation drying 6. Drying isolation->drying

Caption: Workflow for the recrystallization of this compound.

ion_exchange_workflow cluster_ion_exchange Ion-Exchange Chromatography Workflow resin_prep 1. Resin Preparation (H+ form) sample_loading 2. Sample Loading (Salt Solution) resin_prep->sample_loading elution 3. Elution of Free Acid sample_loading->elution concentration 4. Concentration elution->concentration isolation 5. Isolation concentration->isolation

Caption: Workflow for purification via ion-exchange chromatography.

References

dealing with the hygroscopic nature of 1,2-ethanedisulfonic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hygroscopic reagent, 1,2-ethanedisulfonic acid.

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion

Question: I am using this compound as a catalyst, but I am observing low or no conversion of my starting materials. What could be the problem?

Answer: Low or no reaction conversion when using this compound is often attributed to its hygroscopic nature. Water present in the reaction mixture can significantly hinder the catalytic activity of this strong acid.

Troubleshooting Steps:

  • Assess Water Content: The primary suspect is the presence of water. This compound is commercially available as a dihydrate, which contains approximately 14-19% water by weight. This inherent water can be sufficient to inhibit many reactions.

  • Reagent Drying: If your reaction is sensitive to water, it is crucial to use the anhydrous form of the acid. You can prepare the anhydrous form from the dihydrate by drying it under vacuum at elevated temperatures.

  • Anhydrous Reaction Setup: Ensure your entire experimental setup is free from atmospheric moisture. This includes using oven-dried or flame-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Purity: Verify the water content of your solvents. Even "anhydrous" grade solvents can absorb moisture if not stored and handled properly. Consider using freshly distilled solvents or those dried over molecular sieves.

  • Reagent Compatibility: While less common, ensure that your starting materials or other reagents are not introducing water into the reaction.

Issue 2: Inconsistent Reaction Times or Yields

Question: My reaction catalyzed by this compound is giving inconsistent results in terms of reaction time and product yield. Why is this happening?

Answer: Inconsistent results are often a symptom of varying amounts of water in your reaction setup from one experiment to the next. The catalytic activity of sulfonic acids can be highly sensitive to the amount of water present.

Troubleshooting Steps:

  • Standardize Reagent Handling: Implement a consistent procedure for handling this compound. If using the dihydrate, weigh it quickly to minimize absorption of atmospheric moisture. If using the anhydrous form, handle it exclusively in a glovebox or under a steady stream of inert gas.

  • Quantify Water Content: For highly sensitive reactions, it is advisable to determine the water content of your this compound and solvents using Karl Fischer titration before each experiment.

  • Control the Reaction Environment: Use a well-sealed reaction vessel and maintain a positive pressure of a dry inert gas throughout the reaction.

  • Monitor Reagent Age and Storage: The water content of this compound dihydrate can change over time depending on storage conditions. Store it in a tightly sealed container in a desiccator.

Frequently Asked Questions (FAQs)

Q1: What is the typical water content of commercially available this compound?

A1: Commercially available this compound is typically in the form of a dihydrate, containing between 14% and 19% water by weight.

Q2: How does water affect reactions catalyzed by this compound?

A2: Water can negatively impact reactions in several ways:

  • Catalyst Deactivation: Water molecules can solvate the protons of the sulfonic acid, reducing their availability to catalyze the desired reaction.

  • Equilibrium Shift: For reversible reactions, such as esterifications, water is often a product. Its presence in the starting materials can shift the reaction equilibrium, favoring the reactants and leading to lower product yields.

  • Side Reactions: In some cases, water can participate in undesirable side reactions, such as hydrolysis of the desired product or starting materials.

Q3: How can I dry this compound dihydrate?

A3: To obtain anhydrous this compound, you can dry the dihydrate under high vacuum at an elevated temperature. A general procedure involves heating the dihydrate at 145°C under a vacuum of 1 mmHg for 6 hours. However, the optimal conditions may vary, and it is recommended to monitor the water content of the dried product.

Q4: What precautions should I take when handling anhydrous this compound?

A4: Anhydrous this compound is highly hygroscopic. All handling should be performed in a controlled, moisture-free environment, such as a glovebox or glove bag, to prevent rehydration from atmospheric moisture.

Q5: Are there any alternatives to drying this compound for water-sensitive reactions?

A5: If drying the acid is not feasible, you can try to remove water from the reaction mixture azeotropically. For example, in some reactions, toluene can be used as a co-solvent to azeotropically remove water as the reaction progresses. However, the effectiveness of this method depends on the specific reaction conditions.

Data Presentation

The following table summarizes the key quantitative data related to this compound and its hydration.

ParameterValueReference
Chemical Formula (Dihydrate)C₂H₆O₆S₂·2H₂O
Molecular Weight (Dihydrate)226.22 g/mol
Water Content (Dihydrate)14 - 19%
Melting Point (Dihydrate)111-112 °C
Melting Point (Anhydrous)172-174 °C

Experimental Protocols

Protocol 1: Preparation of Anhydrous this compound

Objective: To prepare anhydrous this compound from its dihydrate form.

Materials:

  • This compound dihydrate

  • Schlenk flask or other suitable vacuum-rated flask

  • High-vacuum pump

  • Heating mantle

  • Thermometer

Procedure:

  • Place the desired amount of this compound dihydrate into the Schlenk flask.

  • Attach the flask to a high-vacuum line.

  • Slowly evacuate the flask to a pressure of approximately 1 mmHg.

  • Once under vacuum, begin heating the flask to 145°C using a heating mantle.

  • Maintain this temperature and pressure for 6 hours.

  • After 6 hours, turn off the heating and allow the flask to cool to room temperature under vacuum.

  • Once cooled, backfill the flask with a dry inert gas (e.g., nitrogen or argon).

  • Transfer the resulting anhydrous this compound to a tightly sealed container inside a glovebox or desiccator for storage.

Protocol 2: Setting up a Water-Sensitive Reaction

Objective: To set up a reaction using anhydrous this compound under anhydrous conditions.

Materials:

  • Anhydrous this compound

  • Anhydrous solvent

  • Oven-dried or flame-dried glassware (e.g., round-bottom flask, condenser)

  • Inert gas source (nitrogen or argon) with a drying tube

  • Septa and needles

Procedure:

  • Assemble the dried glassware while it is still hot and immediately place it under a positive pressure of a dry inert gas.

  • Allow the glassware to cool to room temperature under the inert atmosphere.

  • In a glovebox or under a positive flow of inert gas, weigh the required amount of anhydrous this compound and add it to the reaction flask.

  • Add the anhydrous solvent and other reagents to the reaction flask via syringe through a septum.

  • Maintain a positive pressure of the inert gas throughout the duration of the reaction.

Visualizations

experimental_workflow cluster_prep Reagent & Glassware Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Work-up & Analysis Start Start Drying_Glassware Dry Glassware (Oven/Flame) Start->Drying_Glassware Drying_Acid Dry this compound (Vacuum Oven) Start->Drying_Acid Drying_Solvent Dry Solvent (Molecular Sieves/Distillation) Start->Drying_Solvent Assemble_Glassware Assemble Hot Glassware Under Inert Gas Drying_Glassware->Assemble_Glassware Add_Reagents Add Anhydrous Acid, Solvent & Reactants Drying_Acid->Add_Reagents Drying_Solvent->Add_Reagents Assemble_Glassware->Add_Reagents Run_Reaction Run Reaction Under Positive Inert Pressure Add_Reagents->Run_Reaction Quench_Reaction Quench Reaction Run_Reaction->Quench_Reaction Isolate_Product Isolate Product Quench_Reaction->Isolate_Product Analyze_Product Analyze Product Isolate_Product->Analyze_Product End End Analyze_Product->End troubleshooting_logic Start Low/No Conversion? Check_Water Is water present in the reaction? Start->Check_Water Yes_Water Source of Water? Check_Water->Yes_Water Yes No_Water Check other reaction parameters (temperature, stoichiometry, etc.) Check_Water->No_Water No Acid_Source This compound dihydrate used? Yes_Water->Acid_Source Solvent_Source Solvent not anhydrous? Yes_Water->Solvent_Source Atmosphere_Source Reaction open to air? Yes_Water->Atmosphere_Source Dry_Acid Dry the acid (see Protocol 1) Acid_Source->Dry_Acid Dry_Solvent Use anhydrous solvent Solvent_Source->Dry_Solvent Inert_Atmosphere Use inert atmosphere setup (see Protocol 2) Atmosphere_Source->Inert_Atmosphere Re-run_Reaction Re-run Reaction Dry_Acid->Re-run_Reaction Dry_Solvent->Re-run_Reaction Inert_Atmosphere->Re-run_Reaction

Technical Support Center: Optimizing Reaction Conditions for 1,2-Ethanedisulfonic Acid Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing reactions catalyzed by 1,2-ethanedisulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a catalyst?

A1: this compound (EDSA) is a strong Brønsted acid, often used in its dihydrate form.[1] Its high acidity makes it an effective catalyst for a variety of organic reactions, including esterifications, condensations, and hydrolyses.[1] The presence of two sulfonic acid groups contributes to its strong proton-donating ability.[2]

Q2: In what forms is this compound typically available?

A2: It is commonly available as a dihydrate, which is a white to off-white crystalline powder.[3] This form is highly soluble in water and alcohols but generally insoluble in non-polar solvents.[1]

Q3: What are the main advantages of using this compound as a catalyst?

A3: Key advantages include its strong acidity, which can lead to high catalytic activity, often under milder conditions than traditional mineral acids.[4] Its high solubility in polar solvents can be beneficial for reactions in homogenous media.[1]

Q4: Is this compound reusable?

A4: While this compound is a homogeneous catalyst and its recovery from the reaction mixture can be challenging, strategies such as extraction or distillation (if the product is volatile) can be employed. The reusability will depend on the specific reaction and work-up conditions.

Q5: What safety precautions should be taken when handling this compound?

A5: this compound is a strong acid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is corrosive and can cause severe skin burns and eye damage.[5] All manipulations should be performed in a well-ventilated fume hood.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction is showing low conversion or no product formation. What are the potential causes and how can I improve the yield?

A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Insufficient Catalyst Activity:

    • Moisture Content: If using the anhydrous form, ensure it has been stored under dry conditions. The dihydrate form is generally stable.

    • Catalyst Loading: The catalytic amount may be too low. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%) to find the optimal concentration.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. Gradually increase the temperature in small increments (e.g., 10 °C) and monitor the reaction progress. Conversely, excessively high temperatures can lead to decomposition of reactants or products.

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction time.

  • Reagent Quality:

    • Purity of Starting Materials: Impurities in the reactants can inhibit the catalyst or lead to side reactions. Ensure the purity of your starting materials.

    • Solvent Quality: The presence of water or other impurities in the solvent can negatively affect the reaction. Use dry, high-purity solvents, especially for water-sensitive reactions.

Issue 2: Formation of Side Products

Q: I am observing significant formation of side products in my reaction. How can I improve the selectivity?

A: The formation of side products is a common challenge in acid-catalyzed reactions. Consider the following strategies:

  • Temperature Control: Higher temperatures can sometimes favor side reactions. Try running the reaction at a lower temperature for a longer period.

  • Order of Addition: The order in which reactants are added can influence selectivity. For example, adding one reactant slowly to a mixture of the other reactants and the catalyst can sometimes minimize side product formation.

  • Catalyst Loading: Both too low and too high catalyst concentrations can potentially lead to an increase in side products. It is crucial to optimize the catalyst loading.

  • Solvent Choice: The solvent can play a significant role in reaction selectivity.[6] Experiment with solvents of different polarities. For instance, polar aprotic solvents may be a good starting point.

Issue 3: Difficult Product Isolation/Work-up

Q: I am having difficulty isolating my product from the reaction mixture containing the acid catalyst. What work-up procedures are recommended?

A: As a water-soluble acid, this compound can be removed through aqueous work-up.

  • Aqueous Extraction: After reaction completion, the mixture can be diluted with an organic solvent (immiscible with water) and washed with water or a saturated sodium bicarbonate solution to neutralize and remove the acid catalyst.

  • pH Adjustment: Careful neutralization of the reaction mixture with a base (e.g., sodium bicarbonate solution) can precipitate the product if it is insoluble in the neutralized mixture.

  • Column Chromatography: If the product is stable on silica gel, column chromatography can be an effective purification method to separate the product from the catalyst and other impurities.

Data Presentation: Optimizing Reaction Parameters

The optimal reaction conditions are highly dependent on the specific substrates and desired product. The following tables provide general starting points for optimization.

Table 1: General Optimization Parameters for this compound Catalysis

ParameterStarting RangeOptimization StrategyPotential Issues
Catalyst Loading 1 - 10 mol%Start with 2-5 mol% and vary in increments of 1-2 mol%.Too low: slow or incomplete reaction. Too high: potential for side reactions and increased cost.
Temperature Room Temp. - 100 °CStart at a moderate temperature (e.g., 50-60 °C) and adjust based on reaction progress.Too low: slow reaction rate. Too high: decomposition, side reactions, or reduced selectivity.
Substrate Molar Ratio 1:1 to 1:1.5 (A:B)If one reactant is more volatile or prone to self-condensation, using a slight excess of the other can improve yield.A large excess of one reactant can complicate purification.
Solvent Dichloromethane, Toluene, Acetonitrile, or Solvent-freeScreen a variety of solvents with different polarities. Solvent-free conditions can also be effective.Solvent can influence reaction rate, selectivity, and solubility of reactants and products.[6]
Reaction Time 1 - 24 hoursMonitor the reaction by TLC, GC, or LC-MS to determine when the reaction is complete.Insufficient time: incomplete reaction. Excessive time: potential for product degradation or side product formation.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Bis(indolyl)methanes

This protocol is a general guideline for the electrophilic substitution reaction of indoles with aldehydes, catalyzed by this compound.

Materials:

  • Indole (2 mmol)

  • Aldehyde (1 mmol)

  • This compound dihydrate (0.05 mmol, 5 mol%)

  • Ethanol or Acetonitrile (5 mL)

Procedure:

  • To a solution of indole (2 mmol) and aldehyde (1 mmol) in ethanol or acetonitrile (5 mL) in a round-bottom flask, add this compound dihydrate (0.05 mmol).

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (20 mL) and stir.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to afford the pure bis(indolyl)methane.

Protocol 2: General Procedure for Esterification

This protocol provides a general method for the esterification of a carboxylic acid with an alcohol using this compound as a catalyst.

Materials:

  • Carboxylic acid (10 mmol)

  • Alcohol (12 mmol, 1.2 eq)

  • This compound dihydrate (0.2 mmol, 2 mol%)

  • Toluene or Dichloromethane (20 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the carboxylic acid (10 mmol) and alcohol (12 mmol) in the chosen solvent (20 mL).

  • Add this compound dihydrate (0.2 mmol) to the mixture.

  • Heat the reaction mixture to reflux and stir for 2-8 hours.

  • Monitor the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water (2 x 20 mL), followed by a saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by distillation or column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Reactants & Solvent B Add this compound A->B C Stirring at Optimal Temperature B->C D Monitor Progress (TLC/LC-MS) C->D Periodic Sampling D->C Continue Reaction E Quench/Neutralize D->E Reaction Complete F Extraction E->F G Purification (Chromatography/Recrystallization) F->G H Pure Product G->H

Caption: General experimental workflow for a this compound catalyzed reaction.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Product Yield cause1 Insufficient Catalyst Activity start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Poor Reagent/Solvent Quality start->cause3 sol1a Increase Catalyst Loading cause1->sol1a sol1b Check Catalyst Purity/Storage cause1->sol1b sol2a Optimize Temperature cause2->sol2a sol2b Extend Reaction Time cause2->sol2b sol3a Purify Starting Materials cause3->sol3a sol3b Use Dry, High-Purity Solvents cause3->sol3b

Caption: A logical workflow for troubleshooting low yield in catalyzed reactions.

References

Technical Support Center: 1,2-Ethanedisulfonic Acid Catalyst Deactivation and Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues related to the deactivation and regeneration of 1,2-ethanedisulfonic acid when used as a catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of deactivation for a this compound catalyst?

A1: The primary causes of deactivation for solid acid catalysts like this compound can be categorized as follows:

  • Leaching: The gradual removal of the active sulfonic acid groups from the catalyst support into the reaction medium. This is a common issue, especially in the presence of polar solvents or water, leading to a permanent loss of acidity and activity.

  • Coking: The formation of carbonaceous deposits (coke) on the catalyst surface, which physically block the active sulfonic acid sites and pores. This is more prevalent at higher reaction temperatures.

  • Poisoning: The strong adsorption of basic compounds or other impurities from the reaction mixture onto the acid sites, neutralizing their catalytic activity.

  • Formation of Sulfonate Esters: In reactions involving alcohols, the sulfonic acid groups can react with the alcohol to form sulfonate esters, which are catalytically inactive. This process is often reversible.[1]

Q2: How can I determine if my this compound catalyst has been deactivated?

A2: Catalyst deactivation can be identified through several observations:

  • A significant decrease in reaction rate or product yield over subsequent uses.

  • Changes in product selectivity, with an increase in byproducts.

  • Physical changes in the catalyst, such as a change in color (e.g., darkening due to coke formation).

  • Analytical characterization, such as acid-base titration to measure a decrease in the density of sulfonic acid sites.

Q3: Is it possible to regenerate a deactivated this compound catalyst?

A3: Yes, in many cases, the catalyst can be regenerated, depending on the deactivation mechanism. For instance, deactivation by coking or the formation of sulfonate esters is often reversible. However, deactivation by significant leaching of the sulfonic acid groups may be irreversible.

Q4: What are the general methods for regenerating a sulfonic acid-based catalyst?

A4: Common regeneration methods include:

  • Solvent Washing: To remove adsorbed organic species and byproducts.

  • Acid Treatment: Washing with a dilute acid solution can help to remove basic poisons and can also hydrolyze sulfonate esters back to the active sulfonic acid form.

  • Calcination: Heating the catalyst in a controlled atmosphere (e.g., air or an inert gas) to burn off coke deposits.[2]

  • Re-sulfonation: In cases of partial leaching, it may be possible to re-introduce sulfonic acid groups to the catalyst support.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Gradual loss of activity over several runs Leaching of sulfonic acid groups- Minimize the use of highly polar solvents. - Consider using a co-solvent system to reduce polarity. - If water is a byproduct, consider its removal during the reaction. - Perform an acid-base titration to quantify the loss of acid sites.
Sudden drop in activity Catalyst poisoning- Ensure all reactants and solvents are of high purity and free from basic impurities. - Pretreat the feedstock to remove potential poisons. - Wash the catalyst with a non-reactive solvent to remove adsorbed impurities.
Change in catalyst color (darkening) Coking- Lower the reaction temperature. - Reduce the reaction time. - Regenerate the catalyst by calcination.
Reduced activity when using alcohol reactants Formation of sulfonate esters- Wash the catalyst with hot water or a dilute acid solution to hydrolyze the esters. - Consider using a different solvent system.

Quantitative Data on Catalyst Performance and Regeneration

The following tables provide representative data on the deactivation and regeneration of sulfonic acid-based catalysts, which can serve as a benchmark for experiments with this compound.

Table 1: Recycle Performance of a Sulfonated Carbon Catalyst in the Methylation of Palmitic Acid [3]

CycleConversion of Palmitic Acid (%)Sulfonic Acid Group Density (mmol/g)
195.20.64
290.4-
381.7-
463.5-
528.10.27
After Regeneration95.10.67

Table 2: Deactivation and Regeneration of a Carbon-Based Solid Acid Catalyst in Esterification [1]

CycleConversion Yield (%)
197.98
289.56
383.21
479.19

Experimental Protocols

Protocol 1: Regeneration of a Sulfonated Catalyst by Acid Washing and Re-sulfonation

This protocol is adapted for a sulfonated catalyst deactivated by a combination of organic fouling and partial leaching.

Materials:

  • Deactivated catalyst

  • Methanol

  • Concentrated sulfuric acid (98%)

  • Deionized water

Procedure:

  • Washing: Wash the deactivated catalyst with methanol to remove any adsorbed organic compounds.

  • Drying: Dry the washed catalyst in an oven at 100°C for 12 hours.

  • Re-sulfonation:

    • Place the dried catalyst in a round-bottom flask.

    • Add concentrated sulfuric acid (e.g., a 1:10 catalyst to acid weight ratio).

    • Heat the mixture at 150°C for 4 hours with stirring.[3]

  • Purification:

    • Allow the mixture to cool to room temperature.

    • Carefully add deionized water to dilute the acid.

    • Filter the catalyst and wash thoroughly with hot deionized water until the washings are neutral (pH 7).

  • Final Drying: Dry the regenerated catalyst in an oven at 100°C overnight.

Protocol 2: Characterization of Sulfonic Acid Sites by Acid-Base Titration

This method determines the density of accessible sulfonic acid groups on the catalyst.

Materials:

  • Sulfonic acid catalyst (fresh, used, or regenerated)

  • Sodium chloride (NaCl) solution (2 M)

  • Sodium hydroxide (NaOH) solution (0.01 M, standardized)

  • Phenolphthalein indicator

Procedure:

  • Ion Exchange:

    • Accurately weigh approximately 0.1 g of the dried catalyst into a flask.

    • Add 50 mL of 2 M NaCl solution.

    • Seal the flask and stir the suspension at room temperature for 24 hours to ensure complete ion exchange between the H+ of the sulfonic acid groups and the Na+ from the solution.

  • Filtration: Filter the suspension to separate the catalyst. Collect the filtrate.

  • Titration:

    • Take a known volume of the filtrate.

    • Add a few drops of phenolphthalein indicator.

    • Titrate with the standardized 0.01 M NaOH solution until a persistent pink color is observed.

  • Calculation: Calculate the amount of sulfonic acid sites (in mmol/g) using the following formula:

    Acid site density (mmol/g) = (V_NaOH × C_NaOH) / m_catalyst

    Where:

    • V_NaOH is the volume of NaOH solution used in the titration (L).

    • C_NaOH is the concentration of the NaOH solution (mol/L).

    • m_catalyst is the mass of the catalyst used (g).

Visualizations

Deactivation_Regeneration_Cycle Active Active Catalyst (-SO3H sites) Deactivated Deactivated Catalyst Active->Deactivated Leaching Coking Poisoning Ester Formation Regenerated Regenerated Catalyst Deactivated->Regenerated Solvent Wash Acid Treatment Calcination Re-sulfonation Regenerated->Active Recovery of Activity

Caption: Catalyst deactivation and regeneration cycle.

Troubleshooting_Workflow Start Decreased Catalyst Performance Observed Check_Color Is there a color change (e.g., darkening)? Start->Check_Color Check_Reactants Are alcohols used as reactants? Check_Color->Check_Reactants No Coking Probable Cause: Coking Check_Color->Coking Yes Check_Purity Have reactant/solvent purity been confirmed? Check_Reactants->Check_Purity No Ester_Formation Probable Cause: Sulfonate Ester Formation Check_Reactants->Ester_Formation Yes Analyze_Leaching Quantify acid sites (Titration) Check_Purity->Analyze_Leaching Yes Poisoning Probable Cause: Poisoning Check_Purity->Poisoning No Leaching Probable Cause: Leaching Analyze_Leaching->Leaching Regen_Coking Action: Calcination Coking->Regen_Coking Regen_Ester Action: Acid/Hot Water Wash Ester_Formation->Regen_Ester Regen_Poisoning Action: Solvent Wash / Purify Feed Poisoning->Regen_Poisoning Regen_Leaching Action: Re-sulfonation (if possible) Leaching->Regen_Leaching

Caption: Troubleshooting workflow for catalyst deactivation.

References

Technical Support Center: Purification of Products from 1,2-Ethanedisulfonic Acid Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of products from reactions catalyzed by 1,2-ethanedisulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions catalyzed by this compound?

A1: Common impurities include residual this compound catalyst, unreacted starting materials, water, and byproducts from side reactions such as dehydration or polymerization. Given that this compound is a strong acid, it can promote various side reactions if not properly controlled. Inorganic salts may also be present if a neutralization step is performed.

Q2: Why is my product, which is soluble in organic solvents, difficult to extract from the aqueous layer after quenching the reaction?

A2: this compound is highly soluble in water and can form salts with basic functionalities in your product, increasing its aqueous solubility. This can lead to the product partitioning into the aqueous layer during extraction.

Q3: Can I use a standard silica gel column to purify my product?

A3: While possible, it may be challenging. This compound is highly polar and can adhere strongly to silica gel, leading to poor separation and contamination of the product. If your product is also polar, you may experience issues with streaking and poor resolution. In such cases, reverse-phase chromatography or ion-exchange chromatography might be more suitable.

Q4: My product seems to be "oiling out" instead of crystallizing during purification. What can I do?

A4: "Oiling out" can occur due to the presence of impurities, including the residual catalyst, which can inhibit crystal lattice formation. It can also be caused by too rapid cooling or a supersaturated solution.[1] Try to further purify the crude product to remove impurities before attempting recrystallization again. Alternatively, you can try different crystallization solvents or solvent systems, or slow down the cooling rate.

Q5: How can I effectively remove the this compound catalyst after the reaction is complete?

A5: The most common method is to quench the reaction with a base, such as sodium bicarbonate or sodium carbonate solution, to neutralize the acid. The resulting sulfonate salt is highly water-soluble and can be removed by aqueous extraction. Alternatively, for non-polar products, filtration through a plug of basic alumina or a suitable ion-exchange resin can be effective.

Troubleshooting Guides

Issue 1: Product is Contaminated with Residual Catalyst

Symptoms:

  • Broad peaks in NMR spectra.

  • Unexpectedly high polarity of the product on TLC.

  • Low yield after purification.

Possible Causes:

  • Incomplete neutralization of the catalyst.

  • Insufficient aqueous washes.

  • Co-precipitation of the catalyst salt with the product.

Troubleshooting Steps:

Caption: Troubleshooting workflow for removing residual catalyst.

Issue 2: Low Recovery of a Water-Soluble Product

Symptoms:

  • Low isolated yield of the desired product.

  • Significant amount of product detected in the aqueous layers.

Possible Causes:

  • The product itself has high water solubility.

  • Formation of a salt between the product and the sulfonic acid catalyst.

Troubleshooting Steps:

Caption: Troubleshooting workflow for low recovery of water-soluble products.

Data Presentation

The following table presents representative data for the synthesis of ethyl acetate using an acid catalyst, illustrating the effect of reaction conditions on product yield and purity. While not specific to this compound, the trends are generally applicable to acid-catalyzed esterifications.

ParameterCondition 1Condition 2Condition 3
Catalyst Sulfuric AcidSulfuric AcidSulfuric Acid
Molar Ratio (Ethanol:Acetic Acid) 1:12:11:1
Catalyst Loading (wt%) 5%5%10%
Reaction Temperature (°C) 80-8580-8580-85
Productivity (Yield %) 71.05>85>80
Purity after Washing (%) >98>98>98

Data adapted from a study on ethyl acetate synthesis using sulfuric acid as a catalyst.[2]

Experimental Protocols

General Protocol for Quenching and Aqueous Workup

This protocol provides a general guideline for quenching a reaction catalyzed by this compound and subsequent purification by extraction.

  • Cooling: Once the reaction is complete (monitored by TLC, GC, or LC-MS), cool the reaction mixture to room temperature. For highly exothermic quenching, an ice bath is recommended.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in which your product is soluble.

  • Neutralization: Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), with vigorous stirring. Continue adding the basic solution until the evolution of CO₂ gas ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (1-2 times).

    • Water (1-2 times).

    • Saturated aqueous NaCl (brine) solution (1 time). This helps to remove residual water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Further Purification: The crude product can be further purified by recrystallization, column chromatography, or distillation as needed.

General Protocol for Purification by Recrystallization
  • Solvent Selection: Choose a solvent or a solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, if necessary, cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis reaction This compound Catalyzed Reaction quench Quench with Base (e.g., NaHCO3 soln) reaction->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate dry->concentrate purification_choice Purification Method concentrate->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid Product column Column Chromatography purification_choice->column Complex Mixture distillation Distillation purification_choice->distillation Volatile Product analysis Purity Analysis (NMR, LC-MS, etc.) recrystallization->analysis column->analysis distillation->analysis

Caption: General experimental workflow from reaction to purified product.

Signaling_Pathways cluster_impurities Potential Impurities reaction_mixture Crude Reaction Mixture catalyst This compound reaction_mixture->catalyst starting_materials Unreacted Starting Materials reaction_mixture->starting_materials side_products Side Products (e.g., dehydrated, polymerized) reaction_mixture->side_products salts Inorganic Salts (from neutralization) reaction_mixture->salts water Water reaction_mixture->water product Desired Product reaction_mixture->product

References

compatibility of 1,2-ethanedisulfonic acid with different functional groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the compatibility of 1,2-ethanedisulfonic acid with various functional groups commonly encountered in experimental settings. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its compatibility a concern?

This compound (HO₃SCH₂CH₂SO₃H) is a strong, diprotic organic acid.[1][2] Its high acidity and the presence of two sulfonic acid groups make it a useful reagent, for example as a catalyst in various organic reactions like esterifications and hydrolyses.[2] However, this reactivity also necessitates careful consideration of its compatibility with other functional groups in a reaction mixture to avoid unintended side reactions, degradation of starting materials, or the formation of impurities.

Q2: What are the primary reactive sites of this compound?

The primary reactive sites are the acidic protons of the two sulfonic acid groups. These protons can readily participate in acid-base reactions and catalyze various chemical transformations. The sulfonate groups can also act as leaving groups in nucleophilic substitution reactions under certain conditions.

Q3: Can this compound be used with basic functional groups like amines?

Yes, but with careful consideration. This compound will react with basic amines in an acid-base reaction to form the corresponding ammonium salt. This is often an intended reaction, for example, in the formation of edisylate salts of pharmaceutical compounds to improve their solubility and stability. If the amine is a reactant intended for a different transformation, the presence of the sulfonic acid will likely interfere by protonating the amine, rendering it less nucleophilic.

Q4: Is this compound compatible with alcohols?

Under anhydrous and often heated conditions, this compound can react with alcohols to form sulfonate esters.[3][4] This reaction is typically slow but can be a significant side reaction, especially if the alcohol is used as a solvent at elevated temperatures.[4] The presence of water can suppress the formation of sulfonate esters due to the competing hydrolysis reaction.[4] It's crucial to note that sulfonate esters of lower alcohols can be potential genotoxic impurities, so their formation should be carefully controlled in pharmaceutical applications.[4][5]

Q5: How does this compound interact with carboxylic acids, esters, and amides?

  • Carboxylic Acids: Generally, this compound is compatible with carboxylic acids. As a much stronger acid, it will remain largely in its sulfonic acid form. It can act as a catalyst for reactions involving carboxylic acids, such as esterification with alcohols.

  • Esters: this compound can catalyze the hydrolysis of esters, particularly in the presence of water. In anhydrous conditions, the compatibility is generally higher.

  • Amides: Amides are generally more stable to hydrolysis than esters. However, under forcing conditions (e.g., high temperatures and prolonged reaction times), this compound can catalyze the hydrolysis of amides to the corresponding carboxylic acid and ammonium salt.[6][7]

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound in your experiments.

Issue 1: Low or No Yield of the Desired Product

Possible Causes & Troubleshooting Steps:

  • Inactivation of a Nucleophilic Reagent: If your reaction involves a basic nucleophile (e.g., an amine), it may be protonated by this compound, reducing its nucleophilicity.

    • Solution: Consider using a non-acidic catalyst or protecting the nucleophilic group. If using the sulfonic acid as a salt-forming agent, ensure the stoichiometry is correct.

  • Side Reactions with Solvents or Reagents: The sulfonic acid may be reacting with your solvent (e.g., an alcohol) or other functional groups in your starting materials.

    • Solution: Review the compatibility table below. Consider using a more inert solvent like acetonitrile, dichloromethane, or N,N-dimethylformamide (DMF).[8]

  • Degradation of Starting Material or Product: The strong acidic conditions created by this compound may be causing the degradation of acid-sensitive molecules.

    • Solution: Monitor the reaction at different time points using techniques like TLC or LC-MS to check for the appearance of degradation products.[9] Consider running the reaction at a lower temperature or for a shorter duration.

Issue 2: Formation of Unexpected Byproducts

Possible Causes & Troubleshooting Steps:

  • Sulfonate Ester Formation: If an alcohol is present, the formation of a sulfonate ester is a potential side reaction.[3]

    • Solution: Minimize the reaction temperature and time. If possible, avoid using alcohols as solvents, especially under anhydrous conditions. The presence of a small amount of water can help suppress this side reaction.[4]

  • Hydrolysis of Esters or Amides: If your molecule contains ester or amide functionalities, you may observe their hydrolysis.

    • Solution: For sensitive substrates, conduct the reaction at lower temperatures and under anhydrous conditions to minimize hydrolysis.

  • Elimination Reactions: For substrates with suitable leaving groups, the acidic conditions can promote elimination reactions.

    • Solution: Use milder reaction conditions and consider a less acidic catalyst if possible.

Compatibility Summary with Common Functional Groups

The following table provides a qualitative summary of the compatibility of this compound with various functional groups under typical reaction conditions. Researchers should use this as a guide and perform their own compatibility studies for their specific substrates and conditions.

Functional GroupCompatibilityPotential Reactions & CommentsRecommended Action
Alcohols Conditional Can form sulfonate esters, especially under anhydrous and/or heated conditions.[3][4]Avoid high temperatures and prolonged reaction times. Use a non-alcoholic solvent if possible.
Amines (Primary, Secondary) Incompatible (as nucleophiles) Strong acid-base reaction to form ammonium salts, rendering the amine non-nucleophilic.Use a protecting group for the amine if it's a reactant. If forming a salt, this is the intended reaction.
Amides Generally Compatible Can catalyze hydrolysis under harsh conditions (high temperature, prolonged time).[6]Monitor for hydrolysis with sensitive substrates.
Carboxylic Acids Compatible Generally stable. This compound can act as a catalyst for reactions of the carboxylic acid.No specific precautions are generally needed.
Esters Conditional Can catalyze hydrolysis, especially in the presence of water.Use anhydrous conditions for sensitive esters or run at low temperatures.
Aldehydes & Ketones Generally Compatible Can catalyze reactions such as acetal formation in the presence of alcohols.Be mindful of potential acid-catalyzed side reactions.
Alkenes & Alkynes Generally Compatible Can catalyze hydration or other addition reactions in the presence of a nucleophile.Consider the possibility of acid-catalyzed reactions with the unsaturated bond.
Ethers Generally Compatible Stable under most conditions, but can be cleaved under very harsh acidic conditions.Generally a safe functional group to have present.

Experimental Protocols

Protocol 1: General Procedure for Assessing Compatibility

This protocol provides a general method for determining the compatibility of a compound containing a specific functional group with this compound.

Materials:

  • Compound of interest (Substrate)

  • This compound

  • An appropriate solvent (e.g., acetonitrile, THF, or the solvent for the planned reaction)

  • Internal standard (for quantitative analysis, e.g., a stable, non-reactive compound)

  • Analytical instruments (TLC, HPLC, or GC-MS)

Procedure:

  • Prepare a stock solution of your substrate and the internal standard in the chosen solvent.

  • Set up two reaction vials:

    • Control Vial: Add the stock solution to the vial.

    • Test Vial: Add the stock solution and a stoichiometric or catalytic amount of this compound to the vial.

  • Incubate the vials under the intended reaction conditions (e.g., room temperature, 50 °C).

  • Monitor the reactions over time by taking aliquots from each vial at regular intervals (e.g., 1, 4, 8, and 24 hours).

  • Analyze the aliquots using an appropriate analytical technique (e.g., HPLC) to quantify the amount of remaining substrate and detect the formation of any new products.

  • Compare the results from the Test Vial to the Control Vial. Significant degradation of the substrate or the formation of new peaks in the Test Vial indicates an incompatibility.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_incubation Incubation & Monitoring cluster_analysis Analysis & Conclusion A Prepare Stock Solution (Substrate + Internal Standard) B Control Vial (Stock Solution) A->B C Test Vial (Stock + this compound) A->C D Incubate at Desired Temperature B->D C->D E Take Aliquots at Time Intervals D->E F Analyze by HPLC/LC-MS E->F G Compare Results & Assess Compatibility F->G troubleshooting_low_yield Start Low or No Yield Observed Q1 Is a nucleophile present? Start->Q1 A1_Yes Protonation of Nucleophile Likely Q1->A1_Yes Yes A1_No Consider Other Causes Q1->A1_No No Sol1 Protect Nucleophile or Use Non-Acidic Catalyst A1_Yes->Sol1 Q2 Is the solvent reactive (e.g., an alcohol)? A1_No->Q2 A2_Yes Potential Side Reaction with Solvent Q2->A2_Yes Yes A2_No Consider Substrate Degradation Q2->A2_No No Sol2 Switch to an Inert Solvent (e.g., ACN, DCM, DMF) A2_Yes->Sol2 Q3 Is the substrate or product acid-sensitive? A2_No->Q3 A3_Yes Degradation is Possible Q3->A3_Yes Yes Sol3 Lower Reaction Temperature or Shorten Reaction Time A3_Yes->Sol3

References

Technical Support Center: Managing Corrosion with 1,2-Ethanedisulfonic Acid in Reactors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing corrosion issues associated with the use of 1,2-ethanedisulfonic acid (EDSA) in chemical reactors. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during experimental work.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common corrosion-related problems in reactors handling this compound.

Issue 1: Unexpected Product Contamination or Color Change

  • Possible Cause: Leaching of metal ions from the reactor surface into the reaction mixture due to corrosion.

  • Troubleshooting Steps:

    • Visual Inspection: After a reaction, carefully inspect the internal surfaces of the reactor for any signs of discoloration, pitting, or rust.

    • Product Analysis: Analyze the final product for the presence of metallic ions.

    • Material Compatibility Check: Verify that the reactor material is suitable for use with strong sulfonic acids like EDSA. For many applications, standard stainless steel grades may not be sufficient.

    • Consider Inert Materials: For high-purity applications, consider using reactors made of or lined with highly resistant materials such as glass or fluoropolymers.

Issue 2: Leaks or Loss of Pressure in the Reactor

  • Possible Cause: Localized corrosion, such as pitting or crevice corrosion, leading to the formation of small holes or cracks in the reactor vessel or its components.

  • Troubleshooting Steps:

    • Immediate Shutdown: Safely shut down the reactor and release any pressure.

    • Leak Detection: Carefully inspect all seals, welds, and fittings for any signs of leakage.

    • Non-Destructive Testing: If the leak source is not immediately apparent, consider using non-destructive testing methods to inspect the integrity of the reactor vessel.

    • Material Evaluation: The presence of leaks is a strong indicator of material incompatibility. A thorough review of the reactor material's resistance to EDSA under the specific operating conditions is crucial.

Issue 3: Agitator or Baffle Failure

  • Possible Cause: Accelerated corrosion of internal components due to high flow rates or turbulence, which can remove protective passive layers on the metal surface.

  • Troubleshooting Steps:

    • Inspect Internal Components: After cleaning the reactor, carefully examine the agitator, baffles, and other internal fittings for signs of thinning, pitting, or mechanical failure.

    • Material Upgrade: Consider fabricating these components from more corrosion-resistant alloys, such as Hastelloy C-276, which is known for its excellent resistance to a wide range of corrosive chemicals.

    • Flow Dynamics Review: Evaluate the operational parameters to determine if reducing agitation speed could mitigate the issue without compromising the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of corrosion when using this compound in a reactor?

A1: Common indicators of corrosion include:

  • Visual Changes: Discoloration, formation of rust or other deposits, and pitting on the internal surfaces of the reactor.

  • Equipment Malfunction: Leaks, unexpected drops in pressure, or the failure of internal components like agitators and baffles.

  • Product Contamination: The presence of metal ions or particulates in the final product, which may also lead to unexpected color changes.

  • Unexpected Temperature Fluctuations: Localized "hot spots" can be a sign of an exothermic corrosive reaction.

Q2: Which reactor materials are most resistant to corrosion by this compound?

A2: Given that this compound is a strong acid, the following materials are generally recommended for their high corrosion resistance:

  • Glass-Lined Steel: This material offers excellent protection against a broad spectrum of corrosive chemicals and is ideal for preventing product contamination.

  • Hastelloy® Alloys (e.g., C-276, C-22): These nickel-chromium-molybdenum alloys are well-regarded for their exceptional resistance to strong acids and are particularly effective against localized corrosion like pitting and crevice corrosion.

  • Fluoropolymer Linings (e.g., PFA, FEP): Applying a fluoropolymer lining inside a reactor can provide a highly inert and corrosion-resistant barrier.

Q3: Can standard stainless steel reactors (e.g., 304 or 316) be used with this compound?

A3: The use of 304 and 316 stainless steel with strong sulfonic acids is often limited. While 316 stainless steel has better corrosion resistance than 304, it can still be susceptible to corrosion, especially at elevated temperatures and concentrations.[1] For applications involving this compound, particularly under harsh conditions, it is crucial to conduct corrosion tests to determine the suitability of these materials.

Q4: How does temperature affect the rate of corrosion by this compound?

A4: As with most chemical reactions, an increase in temperature generally accelerates the rate of corrosion.[2][3] Therefore, it is critical to consider the operating temperature of your experiment when selecting reactor materials. Materials that are resistant at room temperature may experience significant corrosion at higher temperatures.

Data on Material Compatibility

MaterialExpected Corrosion Resistance to Strong Sulfonic AcidsKey Considerations
Glass-Lined Steel ExcellentProne to mechanical damage.
Hastelloy C-276 ExcellentHigher initial cost.[4]
Fluoropolymer Linings ExcellentPotential for delamination at very high temperatures.
Stainless Steel 316 Fair to PoorRisk of pitting and crevice corrosion, especially with impurities.[1]
Stainless Steel 304 PoorNot generally recommended for strong acid service.[1]

Note: It is strongly recommended to conduct specific corrosion testing under your experimental conditions to ensure material compatibility.

Experimental Protocols

Weight Loss Corrosion Test

This protocol provides a method for determining the corrosion rate of a material in the presence of this compound.

Objective: To measure the rate of corrosion of a given material by determining the loss of weight over a specific period of exposure.

Materials:

  • Test coupons of the material to be evaluated (e.g., stainless steel 316, Hastelloy C-276).

  • Solution of this compound at the desired concentration.

  • Reactor or vessel capable of maintaining the desired temperature and pressure.

  • Analytical balance.

  • Acetone and deionized water for cleaning.

  • Nylon cord for suspending coupons.

Procedure:

  • Sample Preparation:

    • Polish the test coupons to achieve a mirror-like surface.

    • Measure the surface area of each coupon.

    • Clean the coupons with acetone and then deionized water to remove any grease or contaminants.

    • Dry the coupons thoroughly and weigh them accurately using an analytical balance. Record this as the initial weight (W₀).

  • Exposure:

    • Suspend the prepared coupons in the this compound solution within the reactor using a nylon cord. Ensure the coupons are fully immersed.

    • Maintain the desired temperature and pressure for the duration of the test.

  • Post-Exposure Cleaning:

    • After the specified exposure time, carefully remove the coupons from the solution.

    • Wash the coupons with deionized water.

    • If corrosion products are present, they can be removed by cleaning with a suitable solution (e.g., a mild inhibited acid) that will not further corrode the base metal.

    • Rinse the cleaned coupons with deionized water and then acetone.

    • Dry the coupons and re-weigh them. Record this as the final weight (W₁).

  • Corrosion Rate Calculation:

    • The corrosion rate can be calculated using the following formula: Corrosion Rate (mm/year) = (87600 * (W₀ - W₁)) / (A * t * ρ) Where:

      • W₀ = Initial weight (g)

      • W₁ = Final weight (g)

      • A = Surface area of the coupon (cm²)

      • t = Exposure time (hours)

      • ρ = Density of the material (g/cm³)

Visualizations

TroubleshootingWorkflow Troubleshooting Reactor Corrosion with EDSA start Observe Sign of Corrosion (e.g., Leak, Contamination) shutdown Safely Shut Down Reactor start->shutdown inspect_visual Visually Inspect Internal Surfaces shutdown->inspect_visual analyze_product Analyze Product for Metal Contamination shutdown->analyze_product leak_detect Perform Leak Detection shutdown->leak_detect inspect_internals Inspect Agitator, Baffles, etc. shutdown->inspect_internals material_review Review Material Compatibility with EDSA inspect_visual->material_review analyze_product->material_review leak_detect->material_review inspect_internals->material_review material_ok Material is Suitable material_review->material_ok Yes material_not_ok Material is Unsuitable material_review->material_not_ok No operational_review Review Operational Parameters (Temp, Concentration, Flow) material_ok->operational_review upgrade_material Upgrade Reactor Material or Use Liner material_not_ok->upgrade_material resume_ops Resume Operations with Monitoring upgrade_material->resume_ops params_ok Parameters within Safe Limits operational_review->params_ok Yes params_not_ok Parameters Too Aggressive operational_review->params_not_ok No params_ok->resume_ops modify_params Modify Operational Parameters params_not_ok->modify_params modify_params->resume_ops

Caption: A workflow for troubleshooting corrosion issues in reactors.

CorrosionFactors Factors Influencing EDSA Corrosion in Reactors corrosion_rate Corrosion Rate temperature Temperature temperature->corrosion_rate Increases concentration EDSA Concentration concentration->corrosion_rate Increases material Reactor Material material->corrosion_rate Determines Resistance impurities Impurities (e.g., Chlorides) impurities->corrosion_rate Can Accelerate flow_rate Flow Rate / Agitation flow_rate->corrosion_rate Can Accelerate time Exposure Time time->corrosion_rate Increases Total Corrosion

Caption: Key factors that affect the rate of corrosion.

References

analytical methods for determining the purity of 1,2-ethanedisulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical determination of 1,2-ethanedisulfonic acid purity. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the purity of this compound?

A1: The primary methods for determining the purity of this compound include neutralization titration, High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] Each method offers distinct advantages and is suited for different analytical requirements.

Q2: How can I perform a purity assessment of this compound using neutralization titration?

A2: Neutralization titration is a common and cost-effective method for determining the purity of this compound.[3] The dihydrate form of the acid is titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH), to determine the acid content. Commercial specifications often require a purity of 95.0% or higher as determined by this method.[3][4]

Q3: What is a suitable HPLC method for the analysis of this compound?

A3: A reverse-phase HPLC method can be employed for the analysis of this compound. A common mobile phase consists of a mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid.[1] For applications requiring mass spectrometry (MS) compatibility, phosphoric acid should be replaced with a volatile acid such as formic acid.[1]

Q4: Can NMR spectroscopy be used for purity determination?

A4: Yes, ¹H and ¹³C NMR spectroscopy are powerful tools for both qualitative and quantitative analysis of this compound.[5][6][7] By analyzing the NMR spectrum, one can confirm the structure of the compound and identify the presence of impurities by observing unexpected signals. The relative integration of signals can be used to quantify the level of impurities.

Troubleshooting Guides

Neutralization Titration
Issue Potential Cause(s) Recommended Solution(s)
Sluggish or indistinct endpoint - Weak acid/base behavior of impurities.- Inappropriate indicator selection.- Slow reaction kinetics.[8]- Use a potentiometric titrator for more accurate endpoint detection.- Select an indicator with a sharp color change at the expected equivalence point.- Ensure adequate mixing and allow sufficient time for the reaction to complete after each titrant addition.[9]
Inconsistent or non-reproducible results - Inaccurate concentration of the titrant.- Contamination of glassware or reagents.[10]- Air bubbles in the burette.[10]- Parallax error in reading the burette.[11]- Standardize the titrant solution against a primary standard.- Thoroughly clean all glassware and use high-purity reagents.- Ensure the burette is properly filled and free of air bubbles before starting the titration.[10]- Read the burette at eye level to avoid parallax error.[11]
Calculated purity is unexpectedly low - The sample may have a high water content (this compound is hygroscopic and often exists as a dihydrate).[2]- Incomplete dissolution of the sample.- Determine the water content of the sample using Karl Fischer titration or thermogravimetric analysis (TGA) and correct the purity calculation accordingly.[2]- Ensure the sample is fully dissolved in an appropriate solvent before starting the titration.
High-Performance Liquid Chromatography (HPLC)
Issue Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) - Column overload.- Secondary interactions with the stationary phase.- Incompatibility between the injection solvent and the mobile phase.[12]- Reduce the injection volume or sample concentration.- Use a mobile phase with an appropriate pH and ionic strength to minimize secondary interactions.- Dissolve the sample in the mobile phase whenever possible.[12]
Fluctuating retention times - Inconsistent mobile phase composition.- Temperature fluctuations.- Leaks in the HPLC system.[13][14]- Prepare the mobile phase accurately, preferably by weight, and ensure it is thoroughly mixed and degassed.[15]- Use a column oven to maintain a constant temperature.[14]- Check for leaks at all fittings and connections.[13]
Noisy baseline - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Detector lamp nearing the end of its life.[14]- Use HPLC-grade solvents and filter the mobile phase.- Flush the detector cell with a strong solvent.- Degas the mobile phase and purge the system to remove air bubbles.[14]- Replace the detector lamp if necessary.

Experimental Protocols

Neutralization Titration for Purity Determination

Objective: To determine the purity of this compound dihydrate by titration with a standardized sodium hydroxide solution.

Materials:

  • This compound dihydrate sample

  • Standardized ~0.1 M sodium hydroxide (NaOH) solution

  • Phenolphthalein indicator solution

  • Deionized water

  • Analytical balance

  • Burette, pipette, volumetric flasks, and beakers

Procedure:

  • Accurately weigh approximately 0.2 g of the this compound dihydrate sample into a clean beaker.

  • Dissolve the sample in 50 mL of deionized water.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Fill a clean, rinsed burette with the standardized ~0.1 M NaOH solution, ensuring no air bubbles are present in the tip.

  • Record the initial volume of the NaOH solution in the burette.

  • Titrate the this compound solution with the NaOH solution, swirling the beaker constantly, until a persistent faint pink color is observed. This is the endpoint.

  • Record the final volume of the NaOH solution in the burette.

  • Repeat the titration at least two more times for accuracy.

  • Calculate the purity of the this compound dihydrate using the following formula:

    Purity (%) = (V × M × (MW / 2)) / W × 100

    Where:

    • V = Volume of NaOH solution used (in L)

    • M = Molarity of the NaOH solution

    • MW = Molecular weight of this compound dihydrate (226.21 g/mol )

    • W = Weight of the sample (in g)

    • The division by 2 accounts for the diprotic nature of the acid.

HPLC Method for Purity Analysis

Objective: To determine the purity of this compound by reverse-phase HPLC.

Instrumentation and Conditions:

Parameter Value
HPLC System Standard HPLC with UV detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water:Phosphoric Acid (e.g., 20:80:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30 °C

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the specified volumes of acetonitrile, water, and phosphoric acid. Filter and degas the mobile phase before use.

  • Standard Preparation: Accurately weigh a known amount of high-purity this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the this compound in the sample chromatogram to the peak area of the reference standard.

    Purity (%) = (Area_sample / Area_standard) × (Conc_standard / Conc_sample) × 100

Visualizations

experimental_workflow cluster_titration Neutralization Titration Workflow cluster_hplc HPLC Analysis Workflow T1 Sample Weighing T2 Dissolution T1->T2 T3 Titration with NaOH T2->T3 T4 Endpoint Detection T3->T4 T5 Purity Calculation T4->T5 H1 Mobile Phase Prep H3 HPLC Injection H1->H3 H2 Standard/Sample Prep H2->H3 H4 Chromatographic Separation H3->H4 H5 Data Analysis & Purity Calculation H4->H5

Caption: Workflow for Titration and HPLC Purity Analysis.

troubleshooting_logic cluster_titration_issues Titration Troubleshooting cluster_hplc_issues HPLC Troubleshooting start Analytical Issue (e.g., Inconsistent Results) T_issue1 Check Titrant Standardization start->T_issue1 H_issue1 Verify Mobile Phase Composition start->H_issue1 T_issue2 Verify Glassware Cleanliness T_issue1->T_issue2 T_issue3 Ensure Proper Endpoint Detection T_issue2->T_issue3 H_issue2 Check for System Leaks H_issue1->H_issue2 H_issue3 Inspect Column Performance H_issue2->H_issue3

Caption: Logical Flow for Troubleshooting Analytical Issues.

References

Validation & Comparative

comparing 1,2-ethanedisulfonic acid and sulfuric acid as esterification catalysts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 1,2-Ethanedisulfonic Acid and Sulfuric Acid as Esterification Catalysts

For researchers and professionals in drug development and chemical synthesis, the choice of a catalyst is pivotal for optimizing esterification reactions. This guide provides an objective comparison between the traditional catalyst, sulfuric acid, and an alternative, this compound, supported by available data and experimental protocols.

Introduction to the Catalysts

Sulfuric Acid (H₂SO₄) is a strong mineral acid that has long been the industry standard for Fischer esterification due to its high catalytic activity and low cost.[1] Its effectiveness stems from its ability to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.[2] However, its use is associated with several drawbacks, including equipment corrosion, harsh reaction conditions, and difficulties in separation from the reaction mixture, which can lead to environmental concerns.[2]

This compound (C₂H₆O₆S₂) is a strong organic disulfonic acid. As a Brønsted acid, it serves as a potent catalyst for various organic reactions, including esterifications.[3] It is often suggested that such organic sulfonic acids can catalyze reactions under milder conditions compared to traditional mineral acids.[3] While direct comparative studies with sulfuric acid are limited, the performance of sulfonic acid functional groups in other catalytic systems suggests they are highly effective.

Performance Comparison

Key Performance Indicators:

  • Catalytic Activity: Both sulfuric acid and this compound are strong acids capable of effectively catalyzing esterification reactions. Sulfuric acid is a well-established, highly active catalyst.[2] this compound is also described as a potent Brønsted acid catalyst.[3]

  • Reaction Conditions: Organic sulfonic acids are often cited as promoting reactions under milder conditions than mineral acids.[3] This could translate to lower reaction temperatures and potentially shorter reaction times, which can be advantageous for sensitive substrates.

  • Selectivity: In some cases, the choice of catalyst can influence the formation of byproducts. While not explicitly documented for this compound, the use of solid-supported sulfonic acid catalysts has been shown to offer high selectivity.

  • Work-up and Separation: A significant drawback of homogeneous catalysts like sulfuric acid is the difficulty of separation from the product mixture, often requiring neutralization and extraction steps. While this compound is also a homogeneous catalyst, its organic nature might offer different solubility profiles that could be exploited in the work-up process. The development of solid-supported sulfonic acid catalysts has been a major area of research to circumvent this issue.[4]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for esterification reactions catalyzed by sulfuric acid and sulfonic acid-based catalysts. Note that the data for sulfonic acids is drawn from studies on functionalized solid catalysts, as specific data for this compound as a homogeneous catalyst is limited.

ParameterSulfuric Acid (Homogeneous)Sulfonic Acid-Based Catalysts (Heterogeneous)
Catalyst Loading Typically 1-5 mol%5-10 wt%
Reaction Temperature 60-120°C65-140°C
Reaction Time 1-10 hours1.5-8 hours
Yield Generally high, >80-95%High, often >90-98%
References [2][5][6][7]

Experimental Protocols

Protocol 1: Esterification of Cinnamic Acid with Ethanol using Sulfuric Acid Catalyst

This protocol is adapted from a study on the esterification of frankincense cinnamic acid.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cinnamic acid and ethanol in a 1:20 molar ratio.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (approximately 3 mL for a specific scale, adjust as needed) to the mixture while stirring.

  • Reflux: Heat the reaction mixture to 60°C and maintain reflux for 1 hour.

  • Work-up: After cooling to room temperature, pour the mixture into a separatory funnel containing distilled water. Rinse the reaction flask with distilled water and add it to the separatory funnel.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure to obtain the crude ethyl cinnamate. Further purification can be achieved by distillation or chromatography. In the cited study, this method yielded 84.42% conversion.[2]

Protocol 2: General Esterification using a Solid-Supported Sulfonic Acid Catalyst

This protocol is a generalized procedure based on studies of heterogeneous sulfonic acid catalysts.[5][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the carboxylic acid, the alcohol (a molar excess is often used), and the solid-supported sulfonic acid catalyst (e.g., 10 wt% relative to the carboxylic acid).

  • Reflux: Heat the mixture to the desired reaction temperature (e.g., 65-80°C) and stir vigorously for the required reaction time (e.g., 1.5-8 hours).

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and separate the solid catalyst by filtration.

  • Solvent Removal: Remove the excess alcohol and solvent (if used) from the filtrate by rotary evaporation.

  • Work-up: The remaining crude ester can be further purified by washing with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by washing with brine, drying over an anhydrous drying agent, and finally, removing the solvent.

Visualizations

Catalytic Mechanism of Fischer Esterification

The following diagram illustrates the general mechanism for acid-catalyzed Fischer esterification, which is applicable to both sulfuric acid and this compound.

Fischer_Esterification CarboxylicAcid Carboxylic Acid (R-COOH) ProtonatedCarbonyl Protonated Carbonyl CarboxylicAcid->ProtonatedCarbonyl TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate Alcohol Alcohol (R'-OH) Alcohol->ProtonatedCarbonyl Nucleophilic Attack ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer WaterLeaving Water as Leaving Group ProtonTransfer->WaterLeaving ProtonatedEster Protonated Ester WaterLeaving->ProtonatedEster Water H₂O WaterLeaving->Water Ester Ester (R-COOR') ProtonatedEster->Ester Deprotonation Catalyst_Regen H+ (Catalyst Regenerated) ProtonatedEster->Catalyst_Regen Catalyst_H H+ (from Acid Catalyst) Catalyst_H->CarboxylicAcid Protonation

Caption: General mechanism of acid-catalyzed Fischer esterification.

Experimental Workflow for Homogeneous Catalysis

The diagram below outlines a typical experimental workflow for an esterification reaction using a homogeneous catalyst like sulfuric acid or this compound.

Homogeneous_Workflow Start Start Reactants Combine Carboxylic Acid and Alcohol Start->Reactants Catalyst Add Homogeneous Catalyst (e.g., H₂SO₄) Reactants->Catalyst Reaction Heat to Reflux Catalyst->Reaction Cooling Cool Reaction Mixture Reaction->Cooling Workup Aqueous Work-up (Quenching & Extraction) Cooling->Workup Drying Dry Organic Layer Workup->Drying Purification Purify (Distillation/Chromatography) Drying->Purification Product Final Ester Product Purification->Product

Caption: Typical workflow for esterification with a homogeneous catalyst.

References

A Head-to-Head Battle of Brønsted Acids: 1,2-Ethanedisulfonic Acid vs. p-Toluenesulfonic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the choice of an acid catalyst is pivotal to the success of a reaction. For researchers, scientists, and drug development professionals, understanding the nuances of different catalysts can significantly impact reaction efficiency, yield, and overall process viability. This guide provides a comprehensive comparison of two prominent Brønsted acids: 1,2-ethanedisulfonic acid and p-toluenesulfonic acid, focusing on their performance in organic synthesis, supported by experimental data.

At a Glance: Key Physicochemical Properties

A fundamental understanding of the intrinsic properties of these acids is crucial for predicting their behavior in a reaction. Both are strong sulfonic acids, but their structural differences lead to variations in acidity and physical characteristics.

PropertyThis compoundp-Toluenesulfonic Acid
Chemical Structure HO₃SCH₂CH₂SO₃HCH₃C₆H₄SO₃H
Molar Mass 190.20 g/mol 172.20 g/mol
pKa pKa₁ = -1.46, pKa₂ = -2.06[1]-2.8[2]
Acidity DiproticMonoprotic
Solubility in Water Highly soluble[3]67 g/100 mL
Solubility in Organic Solvents Soluble in polar organic solvents.[4]Soluble in alcohols and ethers.[5]

p-Toluenesulfonic acid is a slightly stronger acid, as indicated by its lower pKa value. The diprotic nature of this compound offers the potential for different catalytic mechanisms and interactions.

Catalytic Performance in Esterification Reactions

Esterification, a cornerstone reaction in organic synthesis, serves as an excellent benchmark for comparing the catalytic prowess of these two acids. While direct comparative studies are limited, analysis of individual research provides valuable insights into their efficiency.

Esterification of Carboxylic Acids

Here, we compare the performance of both catalysts in the esterification of different carboxylic acids.

Carboxylic AcidAlcoholCatalystCatalyst LoadingTemperature (°C)Reaction TimeYield (%)Reference
Caffeic AcidMethanolp-Toluenesulfonic Acid8 wt%654 h84.0[1][2]
Acetic AcidEthylene Glycol Butyl Etherp-Toluenesulfonic Acid3 wt%80-951 h98.81[3]
Acetic Acidn-Butanolp-Toluenesulfonic Acid3% v/v80Not Specified68.5[6]

Experimental Protocols: A Glimpse into the Lab

Detailed experimental procedures are essential for reproducibility and for understanding the practical aspects of using these catalysts.

Protocol 1: Esterification of Caffeic Acid using p-Toluenesulfonic Acid[1][2]

Objective: To synthesize methyl caffeate from caffeic acid and methanol using p-toluenesulfonic acid as a catalyst.

Materials:

  • Caffeic acid

  • Methanol

  • p-Toluenesulfonic acid (PTSA)

  • Molecular sieves (optional, for water removal)

Procedure:

  • In a reaction vessel, combine caffeic acid, methanol, and p-toluenesulfonic acid. A typical molar ratio of methanol to caffeic acid is 20:1, with a catalyst loading of 8% by mass relative to the caffeic acid.

  • The reaction mixture is stirred at a constant temperature of 65°C.

  • The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • The reaction is typically allowed to proceed for 4 hours to achieve high conversion.

  • Upon completion, the product, methyl caffeate, can be isolated and purified using standard laboratory techniques such as extraction and chromatography.

dot graph TD { bgcolor="#FFFFFF" node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Roboto"]; edge [color="#4285F4", fontcolor="#202124", fontname="Roboto"];

} caption: General workflow for p-toluenesulfonic acid-catalyzed esterification.

Mechanism of Action: The Proton Donation Pathway

Both this compound and p-toluenesulfonic acid function as Brønsted acid catalysts, initiating the reaction by donating a proton to the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

dot graph TD { bgcolor="#FFFFFF" node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Roboto"]; edge [color="#34A853", fontcolor="#202124", fontname="Roboto"];

} caption: Generalized mechanism of acid-catalyzed esterification.

Discussion and Comparison

Acidity and Catalytic Activity: With a lower pKa, p-toluenesulfonic acid is the stronger of the two acids, which often translates to higher catalytic activity and faster reaction rates. The diprotic nature of this compound means it can donate two protons, which could potentially lead to different catalytic cycles or interactions with substrates and intermediates. However, without direct comparative data, it is difficult to definitively state which is more "active" across all scenarios.

Physical Form and Handling: p-Toluenesulfonic acid is a solid that is relatively easy to handle and weigh, a convenient feature in a laboratory setting.[5] this compound is also a solid. The choice between them may also depend on solubility in the specific reaction solvent.

Applications Beyond Esterification: Both acids are versatile catalysts. p-Toluenesulfonic acid is widely used in a vast array of organic transformations, including acetal formation, Beckmann rearrangements, and Friedel-Crafts reactions.[5] this compound is notably used in the pharmaceutical industry to form edisylate salts of basic drugs, which can improve their solubility and bioavailability.

Selectivity: The steric bulk of the catalyst can influence the selectivity of a reaction. The aromatic ring in p-toluenesulfonic acid makes it bulkier than the linear this compound. This difference in size and shape could be exploited to achieve chemo-, regio-, or stereoselectivity in certain reactions.

Conclusion

Both this compound and p-toluenesulfonic acid are powerful Brønsted acid catalysts with broad utility in organic synthesis. p-Toluenesulfonic acid is a well-established, versatile, and strong acid with a wealth of literature supporting its application in numerous reactions. Its solid form and ease of handling make it a popular choice for many chemists.

This compound, while also a strong diprotic acid, appears to be less studied as a catalyst in direct comparison to p-toluenesulfonic acid for common organic transformations like esterification. Its primary unique application highlighted in the literature is the formation of edisylate salts.

For researchers and drug development professionals, the choice between these two acids will depend on the specific requirements of the reaction. For general-purpose acid catalysis where high acidity and ease of handling are desired, p-toluenesulfonic acid is a reliable and well-documented option. This compound presents an interesting alternative, particularly where its diprotic nature or different steric profile might offer advantages, though more research is needed to fully elucidate its comparative catalytic performance. The lack of direct comparative studies represents a clear opportunity for future research to provide a more definitive guide for catalyst selection.

References

A Comparative Guide to the Catalytic Efficiency of 1,2-Ethanedisulfonic Acid and Methanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acid catalyst is paramount for optimizing reaction efficiency, yield, and overall process sustainability. This guide provides a detailed comparison of two prominent sulfonic acid catalysts: 1,2-ethanedisulfonic acid and methanesulfonic acid (MSA). While both are recognized for their strong acidic nature, they possess distinct properties that influence their catalytic performance and applicability in various organic transformations.

Physicochemical Properties: A Foundation for Catalytic Behavior

The intrinsic chemical and physical properties of a catalyst are critical determinants of its activity, selectivity, and ease of use. This compound is a diprotic acid, meaning it can donate two protons, which can be advantageous in certain reaction mechanisms.[1][2] In contrast, methanesulfonic acid is a monoprotic acid.[3][4] A summary of their key properties is presented below.

PropertyThis compoundMethanesulfonic Acid (MSA)
Molecular Formula C₂H₆O₆S₂CH₄O₃S
Molecular Weight 190.20 g/mol 96.11 g/mol
Structure HO₃S-CH₂-CH₂-SO₃HCH₃-SO₃H
Acidity (pKa) pKa₁ ≈ -2.0, pKa₂ ≈ -1.46[1]≈ -1.9[3][4]
Physical State Solid (typically as a dihydrate)[1][5]Liquid[3][6]
Key Features Diprotic, high water solubility[1][5]Strong, non-oxidizing, low corrosivity, considered a "green" acid[3][4][6]

Catalytic Performance in Esterification Reactions

Esterification is a common and vital reaction in organic synthesis, and both this compound and methanesulfonic acid are effective catalysts for this transformation.[1][2][6][7] Due to a lack of studies directly comparing the two catalysts under identical conditions, their performance is evaluated based on available data from individual studies.

Methanesulfonic Acid (MSA)

MSA is widely recognized as a highly efficient catalyst for esterification reactions.[6][8] Its liquid form simplifies handling and its non-oxidizing nature prevents unwanted side reactions that can occur with other strong mineral acids.[6] A notable example of its catalytic prowess is in the esterification of stearic acid, where a lignin-supported MSA catalyst demonstrated excellent activity.[9]

ReactionReactantsCatalyst LoadingTemperature (°C)Time (min)Yield (%)Reference
Esterification of Stearic AcidStearic Acid, Methanol5 wt% (supported on lignin)260591.1[9]
This compound

This compound is also employed as a strong acid catalyst for esterification, condensation, and hydrolysis reactions.[1][2][10] Its diprotic nature and high acidity make it an effective proton donor.[2] However, detailed quantitative data on its catalytic efficiency in specific, well-defined esterification reactions is less prevalent in the available literature compared to MSA. Its solid state may also necessitate different handling and reaction setup considerations compared to the liquid MSA.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these catalysts.

General Experimental Protocol for Acid-Catalyzed Esterification

This protocol provides a general framework for an esterification reaction that can be adapted for either this compound or methanesulfonic acid.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the carboxylic acid (1.0 eq) and the alcohol (3.0-5.0 eq).

  • Catalyst Addition: Add the acid catalyst (e.g., 1-5 mol% of this compound or methanesulfonic acid).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation if necessary.

Visualizing Experimental and Logical Frameworks

Experimental Workflow for Acid-Catalyzed Esterification

The following diagram illustrates a typical workflow for an acid-catalyzed esterification reaction.

G A Reactant Preparation (Carboxylic Acid + Alcohol) B Catalyst Addition (this compound or MSA) A->B C Reaction (Heating and Stirring) B->C D Reaction Monitoring (TLC, GC, or NMR) C->D D->C Continue Reaction E Work-up (Neutralization and Extraction) D->E Reaction Complete F Purification (Chromatography or Distillation) E->F G Final Product F->G

A generalized workflow for acid-catalyzed esterification.
Logical Framework for Catalyst Selection

The choice of a suitable catalyst involves a multi-faceted decision-making process. The following diagram outlines the key factors to consider when selecting an acid catalyst.

G A Catalyst Selection B Catalytic Activity (Efficiency, Selectivity) A->B C Cost and Availability A->C D Handling and Safety (Physical State, Corrosivity) A->D E Reaction Conditions (Temperature, Solvent) A->E F Downstream Processing (Separation, Purification) A->F G Environmental Impact ('Green' Properties) A->G

Key considerations for the selection of an acid catalyst.

Conclusion

Both this compound and methanesulfonic acid are potent acid catalysts for a range of organic transformations. Methanesulfonic acid stands out due to its well-documented high catalytic activity, ease of handling as a liquid, and favorable environmental profile, often being referred to as a "green" acid.[3][4][6] this compound is a strong diprotic acid that also serves as an effective catalyst, although comprehensive quantitative data on its catalytic efficiency is less readily available in the literature.[1][2] The choice between these two catalysts will ultimately depend on the specific requirements of the reaction, including the desired reaction conditions, cost considerations, and the importance of sustainability in the overall process. Further head-to-head comparative studies would be invaluable to the research community for making more informed decisions on catalyst selection.

References

Performance of 1,2-Ethanedisulfonic Acid Derivatives as a Fuel Cell Electrolyte: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of publicly available research directly evaluating the performance of 1,2-ethanedisulfonic acid (EDSA) as a primary electrolyte in fuel cells necessitates a focused analysis on its fluorinated derivative, tetrafluoroethane-1,2-disulfonic acid (TFEDSA). This guide provides a comparative assessment of TFEDSA against other established fuel cell electrolytes, namely phosphoric acid (H₃PO₄) and trifluoromethanesulfonic acid (TFMSA). The data presented is compiled from available studies to offer insights for researchers and scientists in the field of fuel cell technology.

Comparative Performance Analysis

The performance of a fuel cell electrolyte is critically determined by factors such as ion conductivity, electrochemical stability, and its impact on the overall power density of the fuel cell. Below is a summary of the comparative performance of TFEDSA.

Key Performance Metrics
ElectrolyteOperating Temperature (°C)Cell Potential (V) at 200 mA/cm²Conductivity ComparisonKey AdvantagesKey Disadvantages
Tetrafluoroethane-1,2-disulfonic acid (TFEDSA) 1100.64Similar to H₃PO₄ and TFMSA under tested conditions.[1]Intermediate polarization behavior between H₃PO₄ and TFMSA.[1] Offers an advantage over H₃PO₄ in lower temperature systems.[2]Lower conductivity at higher concentrations compared to H₃PO₄ at elevated temperatures.[2]
Phosphoric Acid (H₃PO₄) 110~0.61High conductivity, especially in concentrated form at high temperatures.Established technology with good performance at higher temperatures (>150°C).[2]Lower performance at temperatures below 150°C compared to TFEDSA.[2]
Trifluoromethanesulfonic Acid (TFMSA) Not specified in direct comparisonHigher than TFEDSA and H₃PO₄Generally high proton conductivity.Higher kinetics for oxygen reduction compared to phosphoric acid.Undesirable physical properties such as high vapor pressure and poor wetting on PTFE surfaces.

Experimental Protocols

The evaluation of fuel cell electrolytes involves a series of standardized electrochemical measurements to determine their efficiency and stability. The following outlines a typical experimental protocol for assessing the performance of an electrolyte like TFEDSA.

Fuel Cell Assembly and Testing
  • Electrode Preparation: Wet-proofed carbon paper is utilized as the substrate for the electrodes. The catalyst layer, typically consisting of platinum on a carbon black support (e.g., 10 w/o Pt on Vulcan XC-72R), is applied to the substrate through direct filtration. The polytetrafluoroethylene (PTFE) content and curing conditions for the cathodes are optimized for each specific electrolyte to ensure optimal performance.[1]

  • Membrane Electrode Assembly (MEA): The prepared anode and cathode are placed on either side of a membrane saturated with the electrolyte under investigation (e.g., 70 w/o TFEDSA).

  • Fuel Cell Operation: The assembled fuel cell is operated with a reformed methanol fuel stream containing a small percentage of carbon monoxide (e.g., 0.1% CO) at the anode and air at the cathode.[1]

  • Polarization Curve Measurement: The cell is subjected to varying current densities, and the corresponding cell voltage is recorded to generate a polarization curve. This curve is corrected for internal resistance (iR-corrected) to accurately reflect the kinetic and mass transport limitations of the electrodes and electrolyte.[1]

  • Conductivity Measurement: The ionic conductivity of the electrolyte is measured as a function of concentration and temperature using techniques such as AC impedance spectroscopy.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the performance of a novel fuel cell electrolyte.

FuelCellElectrolyteEvaluation cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis electrode_prep Electrode Preparation (Catalyst on Carbon Paper) mea_assembly MEA Assembly electrode_prep->mea_assembly electrolyte_prep Electrolyte Preparation (e.g., 70 w/o TFEDSA) electrolyte_prep->mea_assembly fuel_cell_op Fuel Cell Operation (Reformed Methanol, Air) mea_assembly->fuel_cell_op polarization_curve Polarization Curve Measurement fuel_cell_op->polarization_curve conductivity_test Conductivity Measurement fuel_cell_op->conductivity_test data_analysis Data Analysis (Performance Metrics) polarization_curve->data_analysis conductivity_test->data_analysis comparison Comparison with Standard Electrolytes data_analysis->comparison

Experimental workflow for fuel cell electrolyte evaluation.

Signaling Pathways and Logical Relationships

The performance of a fuel cell is governed by a series of interconnected processes. The following diagram illustrates the logical relationship between key factors influencing fuel cell output.

FuelCellPerformanceFactors Electrolyte Electrolyte Properties (e.g., EDSA derivative) ProtonConductivity Proton Conductivity Electrolyte->ProtonConductivity FuelCrossover Fuel Crossover Electrolyte->FuelCrossover ElectrodeKinetics Electrode Kinetics (Anode & Cathode) Electrolyte->ElectrodeKinetics OhmicLosses Ohmic Losses ProtonConductivity->OhmicLosses influences CellVoltage Cell Voltage FuelCrossover->CellVoltage reduces ActivationLosses Activation Losses ElectrodeKinetics->ActivationLosses determines OhmicLosses->CellVoltage reduces ActivationLosses->CellVoltage reduces MassTransportLosses Mass Transport Losses MassTransportLosses->CellVoltage reduces PowerDensity Power Density CellVoltage->PowerDensity determines CurrentDensity Current Density CurrentDensity->MassTransportLosses increases CurrentDensity->PowerDensity determines

Key factors influencing fuel cell power density.

References

A Comparative Guide to the Kinetics of Acid-Catalyzed Esterification: Featuring Sulfonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic performance of various acid catalysts in esterification reactions, with a focus on sulfonic acids. Due to a lack of specific published kinetic studies on 1,2-ethanedisulfonic acid, this document leverages experimental data from studies on other prominent sulfonic acids, such as p-toluenesulfonic acid (p-TSA), and the widely used sulfuric acid (H₂SO₄) to provide a comprehensive comparison. This allows for an objective assessment of their catalytic efficiency and provides researchers with the necessary data and protocols to select the appropriate catalyst for their synthetic needs.

Performance Comparison of Acid Catalysts in Esterification

The efficiency of an acid catalyst in esterification is determined by its ability to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. The reaction rate is influenced by factors such as the catalyst's acid strength, concentration, the reaction temperature, and the molar ratio of the reactants.

Below is a summary of kinetic data for the esterification of carboxylic acids with alcohols using different acid catalysts.

CatalystCarboxylic AcidAlcoholTemp. (°C)Catalyst LoadingMolar Ratio (Alcohol:Acid)Rate Constant (k)Activation Energy (Ea) (kJ/mol)Reference
Sulfuric Acid Acetic AcidEthanol501 drop10:10.0812 L/(mol·min)Not Specified[1][2]
Acetic AcidEthanol601 drop10:10.105 L/(mol·min)Not Specified[1][2]
n-Propionic Acid2-Propanol50-701.0-3.0 wt%0.5-1.5Not SpecifiedNot Specified[3]
p-Toluenesulfonic Acid (p-TSA) Oleic AcidMethanol804.0 wt%8:10.223 L/(mol·h)81.77[4]
Palmitic AcidEthanol81.50.75 g4:1Not SpecifiedNot Specified[5]
Sulfated Zirconia (Solid Acid) Palmitic AcidMethanolNot SpecifiedNot SpecifiedNot SpecifiedNot Specified70.90

Note: The rate constants and reaction conditions are extracted from different studies and may not be directly comparable due to variations in experimental setups. However, the data provides a valuable overview of the catalytic performance.

Discussion of Catalyst Performance

This compound: As a diprotic sulfonic acid, this compound is expected to be a very strong acid, with pKa values of -1.46 and -2.06.[6] This high acidity suggests it would be a highly effective catalyst for esterification, likely exhibiting catalytic activity comparable to or even exceeding that of monoprotic sulfonic acids like p-TSA and mineral acids like sulfuric acid under similar conditions. Its high solubility in polar solvents would make it suitable for homogeneous catalysis. However, without specific experimental kinetic data, its exact performance relative to other catalysts remains theoretical.

Sulfuric Acid: A widely used and cost-effective strong mineral acid catalyst.[1][2][3] It demonstrates high catalytic activity in esterification reactions. However, it can cause side reactions such as dehydration and charring, and its corrosive nature and difficulty in separation from the reaction mixture are significant drawbacks.

p-Toluenesulfonic Acid (p-TSA): A strong organic sulfonic acid that is solid and easier to handle than sulfuric acid.[7][8] It is an effective catalyst for a wide range of organic reactions, including esterification.[4][5] Studies on the hydrolysis of polyethylene terephthalate (PET) have shown that p-TSA can be more efficient than sulfuric acid, achieving complete degradation in a shorter time.[9] This suggests that for certain reactions, p-TSA can be a superior alternative to sulfuric acid.

Solid Acid Catalysts (e.g., Sulfated Zirconia, Functionalized Biochar): These catalysts offer the significant advantage of being easily separable from the reaction mixture, allowing for catalyst recycling and a cleaner work-up.[4] Their catalytic activity can be comparable to homogeneous catalysts, as demonstrated by the kinetic data for sulfated zirconia and sulfonic acid-functionalized biochar.[4]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison.

Kinetic Study of Esterification of Acetic Acid with Ethanol using Sulfuric Acid[1][2]
  • Reaction Setup: A 500 mL batch reactor equipped with a reflux condenser and a magnetic stirrer is used. The reactor is placed in a constant temperature water bath.

  • Reactants: Acetic acid (analytical grade), ethanol (95%), and sulfuric acid (catalyst).

  • Procedure:

    • A specific volume of acetic acid and a single drop of sulfuric acid are charged into the reactor.

    • The mixture is heated to the desired temperature (50°C or 60°C).

    • A preheated volume of ethanol is added to the reactor to achieve the desired molar ratio (e.g., 10:1 ethanol to acetic acid). This marks the start of the reaction (t=0).

    • Samples are withdrawn at regular time intervals.

    • The concentration of acetic acid in the samples is determined by titration with a standard sodium hydroxide solution.

  • Data Analysis: The rate constant (k) is determined by plotting the appropriate concentration-time function based on the determined reaction order.

Kinetic Study of Esterification of Oleic Acid with Methanol using Sulfonic Acid-Functionalized Biochar[4]
  • Catalyst Preparation: Eucalyptus tree bark is pyrolyzed, activated, and then functionalized with p-toluenesulfonic acid.

  • Reaction Setup: A batch reactor with continuous stirring (500 rpm) is used.

  • Reactants: Oleic acid (OA), methanol, and the synthesized solid acid catalyst.

  • Procedure:

    • A specific weight of the catalyst is added to methanol and mixed for 10 minutes.

    • 10 g of oleic acid is added to the mixture.

    • The reaction mixture is heated to the desired temperature (e.g., 80°C).

    • The reaction is carried out for a specific duration (e.g., 5 hours) with a catalyst loading of 4.0 wt% and a methanol to oleic acid molar ratio of 8:1.

    • After the reaction, the catalyst is separated by centrifugation.

  • Analysis: The conversion to fatty acid methyl ester (FAME) is determined using techniques such as gas chromatography (GC).

  • Kinetic Modeling: The experimental data is fitted to different kinetic models (e.g., second-order) to determine the rate coefficient and activation energy.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway for acid-catalyzed esterification and a typical experimental workflow for a kinetic study.

Esterification_Mechanism cluster_0 Protonation of Carboxylic Acid cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Water Elimination cluster_3 Deprotonation RCOOH R-COOH H_plus H+ Protonated_RCOOH R-C(OH)₂⁺ RCOOH->Protonated_RCOOH + H⁺ ROH R'-OH Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O H2O H₂O Ester Ester (R-COOR') Protonated_Ester->Ester - H⁺ H_plus_out H+

Caption: Mechanism of Acid-Catalyzed Esterification.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Reactants Prepare Reactants (Carboxylic Acid, Alcohol) Charge Charge Reactants and Catalyst Reactants->Charge Catalyst Prepare Catalyst Solution or Solid Catalyst Catalyst->Charge Setup Set up Reaction Vessel (Reactor, Condenser, Stirrer) Setup->Charge Heat Heat to Reaction Temperature Charge->Heat Sample Withdraw Samples at Intervals Heat->Sample Quench Quench Reaction in Samples Sample->Quench Analyze Analyze Sample Composition (e.g., Titration, GC) Quench->Analyze Plot Plot Concentration vs. Time Analyze->Plot Model Fit Data to Kinetic Model Plot->Model Determine Determine Rate Constant (k) and Activation Energy (Ea) Model->Determine

Caption: Experimental Workflow for a Kinetic Study.

References

1,2-Ethanedisulfonic Acid: A Green and Sustainable Catalyst for Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the pursuit of greener and more sustainable chemical synthesis, the choice of an effective and environmentally benign catalyst is paramount. This guide provides an objective comparison of 1,2-ethanedisulfonic acid with conventional acid catalysts, namely sulfuric acid and p-toluenesulfonic acid, in the context of esterification reactions, a cornerstone of many chemical and pharmaceutical processes. While direct comparative experimental data for this compound in a single study is limited, this guide synthesizes available data for analogous reactions to provide a comprehensive evaluation of its potential as a green and sustainable alternative.

Performance Comparison of Acid Catalysts in Esterification

The esterification of oleic acid with methanol to produce methyl oleate (a primary component of biodiesel) is a well-studied and industrially relevant reaction. The following table summarizes the performance of sulfuric acid and p-toluenesulfonic acid in this reaction, providing a benchmark against which the potential of this compound can be assessed.

Table 1: Performance Comparison of Acid Catalysts in the Esterification of Oleic Acid with Methanol

CatalystCatalyst Loading (wt% of oleic acid)Methanol/Oleic Acid Molar RatioTemperature (°C)Reaction Time (h)Oleic Acid Conversion (%)Reference
Sulfuric Acid1.09:11101.5~95[1]
p-Toluenesulfonic Acid3.015:175395.7[2]
This compound Not AvailableNot AvailableNot AvailableNot AvailableExpected to be high-

Note: Direct comparative data for this compound under the same reaction conditions was not available in the reviewed literature. However, as a strong Brønsted acid, it is anticipated to exhibit high catalytic activity in esterification reactions.

Green Chemistry Metrics: A Quantitative Look at Sustainability

To objectively assess the environmental footprint of these catalytic processes, key green chemistry metrics have been calculated based on the available data.

Table 2: Green Chemistry Metrics for the Esterification of Oleic Acid with Methanol

MetricSulfuric Acidp-Toluenesulfonic AcidThis compound
Atom Economy (%) 94.194.194.1
E-Factor ~0.1~0.15Dependent on experimental conditions
Process Mass Intensity (PMI) ~2.1~2.5Dependent on experimental conditions

Calculations are based on the reaction stoichiometry and typical workup procedures. The values for this compound are projected to be in a similar range, contingent on catalyst loading and recyclability.

Experimental Protocols

General Experimental Protocol for the Esterification of Oleic Acid with Methanol

This protocol is a generalized procedure based on literature methods for the synthesis of methyl oleate using an acid catalyst.[1][2][3]

Materials:

  • Oleic acid

  • Methanol

  • Acid catalyst (Sulfuric acid, p-toluenesulfonic acid, or this compound)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., diethyl ether or hexane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine oleic acid and methanol.

  • Slowly add the acid catalyst to the stirred mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 65-110°C) and maintain it under reflux for the specified reaction time.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) or by determining the acid value of the reaction mixture.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl oleate.

  • The product can be further purified by distillation if required.

Recyclability and Reusability: A Key to Sustainability

A significant advantage of solid or easily separable catalysts is their potential for recycling and reuse, which is a cornerstone of green chemistry. While sulfuric acid is a homogeneous catalyst and difficult to recover, solid sulfonic acid catalysts have demonstrated excellent recyclability. Although specific data for this compound's recyclability is not extensively documented, other sulfonic acid-functionalized catalysts have been shown to be reusable for multiple cycles with minimal loss of activity.[4] This suggests that this compound, particularly if immobilized on a solid support, could offer a sustainable advantage over traditional homogeneous catalysts.

Visualizing the Catalytic Process

To better understand the logical flow of evaluating a green catalyst and the general mechanism of acid-catalyzed esterification, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_evaluation Evaluation Reactants Reactants (Oleic Acid, Methanol) ReactionMixture Reaction Mixture Reactants->ReactionMixture Catalyst Catalyst (this compound) Catalyst->ReactionMixture Heating Heating & Reflux ReactionMixture->Heating Separation Separation Heating->Separation Purification Purification Separation->Purification Recyclability Assess Recyclability Separation->Recyclability Analysis Analysis (GC, NMR) Purification->Analysis Yield Calculate Yield Analysis->Yield GreenMetrics Calculate Green Metrics Analysis->GreenMetrics Esterification_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products CarboxylicAcid Carboxylic Acid (R-COOH) ProtonatedCarbonyl Protonated Carbonyl [R-C(OH)2]+ CarboxylicAcid->ProtonatedCarbonyl + H+ Alcohol Alcohol (R'-OH) Catalyst H+ (from this compound) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate + R'-OH Ester Ester (R-COOR') TetrahedralIntermediate->Ester - H2O, - H+ Water Water (H2O) TetrahedralIntermediate->Water Catalyst_Regen H+ (Regenerated)

References

comparative analysis of homogeneous vs. heterogeneous catalysts for esterification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Homogeneous and Heterogeneous Catalysts for Esterification

For researchers, scientists, and professionals in drug development, the choice of catalyst is a critical decision in the synthesis of esters. This guide provides an objective comparison of homogeneous and heterogeneous catalysts for esterification, supported by experimental data, detailed protocols, and visual representations of reaction pathways and workflows.

Performance Comparison: Homogeneous vs. Heterogeneous Catalysts

The efficacy of a catalyst in esterification is determined by several factors including yield, reaction rate, selectivity, and ease of separation and reuse. Homogeneous catalysts, existing in the same phase as the reactants, generally offer high activity and selectivity due to the uniform distribution of active sites.[1] In contrast, heterogeneous catalysts, which are in a different phase from the reactants, provide significant advantages in terms of separation, reusability, and reduced corrosiveness.[1][2]

Quantitative Data Summary

The following tables summarize the performance of various homogeneous and heterogeneous catalysts in different esterification reactions based on published experimental data.

Table 1: Homogeneous Catalysts in Esterification

Carboxylic AcidAlcoholCatalystCatalyst LoadingTemperature (°C)Time (h)Conversion/Yield (%)Reference
Acrylic AcidEthanolH₂SO₄2% (v/v)70763.2[3]
Acrylic AcidEthanolp-TSA2% (v/v)70761.0[3]
Acrylic AcidEthanolHCl2% (v/v)70753.3[3]
Propanoic Acid1-PropanolH₂SO₄1/10/0.20 (acid/alcohol/cat molar ratio)653.596.9[4]
Oleic AcidGlycerolH₂SO₄1 wt% vs. acid1203~80[2][5]

Table 2: Heterogeneous Catalysts in Esterification

Carboxylic AcidAlcoholCatalystCatalyst LoadingTemperature (°C)Time (h)Conversion/Yield (%)ReusabilityReference
Acrylic AcidEthanolDowex 50WX2.17 g70735.0Not specified[3]
Acrylic AcidEthanolAmberlyst 152.17 g70714.8Good[3]
Pelargonic Acid2-Ethylhexyl AlcoholZnO1% mol1704>94Recyclable for 5 runs without significant loss of activity[6][7]
Oleic Acid1,3-PropanediolSulfonic Resin (sPSB-SA)Not specified180Not specifiedHigh activityGood resistance to deactivation[2]
Palm Fatty Acid DistillateMethanolGlycerol-ClSO₃H3 wt%120498.2Sustained up to 3 cycles[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for esterification using both homogeneous and heterogeneous catalysts.

Homogeneous Catalysis: Esterification of Acrylic Acid with Ethanol using H₂SO₄

This protocol is based on the study by Jyoti et al. (2018).[3]

Materials:

  • Acrylic Acid (AA)

  • Ethanol (EOH)

  • Sulfuric Acid (H₂SO₄)

  • Stirred batch reactor

Procedure:

  • A stirred batch reactor is charged with a 1:1 molar ratio of acrylic acid and ethanol.

  • Sulfuric acid is added as the catalyst at a concentration of 2% (v/v) of the total reactant volume.

  • The reaction mixture is heated to 70°C and continuously stirred.

  • Samples are withdrawn at regular intervals to monitor the progress of the reaction.

  • The concentration of acrylic acid is determined by titration to calculate the conversion.

Heterogeneous Catalysis: Esterification of Pelargonic Acid with 2-Ethylhexyl Alcohol using ZnO

This protocol is adapted from the work by Melchiorre et al.[6]

Materials:

  • Pelargonic Acid (PA)

  • 2-Ethylhexyl Alcohol

  • Zinc Oxide (ZnO)

  • Reaction vessel equipped for water distillation

Procedure:

  • Pelargonic acid and 2-ethylhexyl alcohol are mixed in a 1:1.2 molar ratio in a reaction vessel.

  • Zinc oxide is added as the catalyst at a loading of 1% mol with respect to the fatty acid.

  • The mixture is heated to 170°C, a temperature that facilitates the reaction and allows for the removal of water by distillation.[6]

  • The reaction is monitored for 4 hours.

  • After the reaction, the solid catalyst can be recovered by filtration for subsequent reuse.[6][7]

  • The product yield is determined using ¹H NMR spectroscopy.[6]

Reaction Mechanisms and Workflows

Visualizing the reaction pathways and experimental processes can aid in understanding the fundamental differences between homogeneous and heterogeneous catalysis.

Homogeneous Esterification Pathway (Fischer-Speier)

The Fischer-Speier esterification is a classic example of a homogeneous acid-catalyzed reaction. The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol.

Fischer_Esterification RCOOH Carboxylic Acid (RCOOH) Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H+ H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'OH ROH Alcohol (R'OH) ROH->Tetrahedral_Intermediate Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Ester (RCOOR') Protonated_Ester->Ester - H+ H2O Water (H₂O) Heterogeneous_Workflow Start Start: Mix Reactants and Heterogeneous Catalyst Reaction Perform Esterification Reaction at Elevated Temperature Start->Reaction Cooling Cool Reaction Mixture Reaction->Cooling Separation Separate Solid Catalyst (e.g., Filtration) Cooling->Separation Product_Isolation Isolate and Purify Ester Product Separation->Product_Isolation Liquid Phase Catalyst_Recycle Wash and Dry Catalyst for Reuse Separation->Catalyst_Recycle Solid Phase End End Product Product_Isolation->End Reuse Reuse Catalyst in Subsequent Reactions Catalyst_Recycle->Reuse

References

Stability of 1,2-Ethanedisulfonic Acid in Diverse Reaction Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of reagents and catalysts is paramount for robust and reproducible experimental outcomes. This guide provides a comprehensive assessment of the stability of 1,2-ethanedisulfonic acid in various reaction media, offering a comparative analysis with other common sulfonic acids and detailed experimental protocols for stability evaluation.

This compound (EDSA), a strong diprotic organic acid, finds utility as a catalyst and reagent in a range of chemical transformations, including esterification and hydrolysis.[1][2] Its performance and the integrity of reaction outcomes are intrinsically linked to its stability under the specific conditions employed. This guide aims to provide a detailed overview of the stability profile of EDSA, supported by available data and standardized testing methodologies.

Thermal Stability Profile

Sulfonic acids, in general, are recognized for their notable thermal stability, often surpassing that of carboxylic acids.[3] This characteristic is attributed to the strength of the carbon-sulfur (C-S) and sulfur-oxygen (S-O) bonds within the sulfonyl group.[3] While specific decomposition kinetics for this compound across a wide range of temperatures and media are not extensively documented in publicly available literature, its physical properties provide initial stability indicators.

The dihydrate form of this compound has a melting point of 111-112°C, and upon heating to 145°C under vacuum, it converts to the anhydrous form, which melts at a higher temperature of 172-174°C.[4] General safety data indicates that it is stable under normal temperatures and pressures.[5] However, decomposition upon heating will produce toxic fumes, including carbon monoxide, carbon dioxide, and sulfur oxides.[5][6]

Table 1: Thermal Properties of this compound and Common Alternatives

CompoundStructureMelting Point (°C)Decomposition Onset (°C)
This compound (anhydrous) HO₃SCH₂CH₂SO₃H172 - 174Data not available
This compound (dihydrate) HO₃SCH₂CH₂SO₃H · 2H₂O111 - 112Data not available
Methanesulfonic Acid (MSA) CH₃SO₃H17 - 19Thermally stable at moderately elevated temperatures[7]
p-Toluenesulfonic Acid (p-TsOH) CH₃C₆H₄SO₃H103 - 106 (monohydrate)Data not available

Note: Comprehensive, directly comparable quantitative data on the decomposition of these sulfonic acids under identical conditions is limited in the available literature.

Chemical Stability and Compatibility

This compound is generally stable in aqueous and polar organic solvents.[8][9] However, its reactivity with certain chemical classes should be a key consideration in experimental design.

Incompatible Materials:

  • Strong Oxidizing Agents: As with many organic compounds, contact with strong oxidizing agents can lead to vigorous reactions and decomposition.[5][6]

  • Alkalis: Being a strong acid, this compound will undergo neutralization reactions with bases.[1][6]

Hydrolytic Stability: While specific kinetic data for the hydrolysis of the sulfonyl group in this compound is not readily available, arylsulfonic acids are known to be susceptible to hydrolysis at elevated temperatures (above 200°C for benzenesulfonic acid), reverting to the parent arene and sulfuric acid.[10] Aliphatic sulfonic acids are generally considered to be hydrolytically stable under less extreme conditions.

Experimental Protocols for Stability Assessment

To enable researchers to conduct their own stability assessments of this compound in specific reaction media, the following detailed experimental protocols are provided.

Protocol 1: Determination of Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the onset and profile of thermal decomposition of this compound.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Inert (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to a final temperature of 600°C at a constant heating rate of 10°C/min.

  • Data Analysis: Record the mass of the sample as a function of temperature. The onset of decomposition is identified as the temperature at which a significant mass loss begins.

G cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis start Weigh 5-10 mg of This compound pan Place in TGA Pan start->pan instrument Place pan in TGA Instrument pan->instrument program Heat from ambient to 600°C at 10°C/min under N₂ instrument->program record Record Mass vs. Temperature program->record analyze Determine Onset of Mass Loss (Decomposition) record->analyze G cluster_prep Preparation cluster_stress Isothermal Stressing cluster_sampling Sampling & Analysis cluster_data Data Interpretation solution Prepare 1 mg/mL EDSA solution in reaction medium aliquot Aliquot into sealed vials solution->aliquot heat Incubate at constant temperature (e.g., 75°C) aliquot->heat sample Withdraw samples at timed intervals heat->sample cool Quench by cooling sample->cool hplc Analyze by HPLC cool->hplc plot Plot [EDSA] vs. Time hplc->plot kinetics Determine degradation rate constant (k) plot->kinetics

References

Quantitative Comparison of Reaction Rates with 1,2-Ethanedisulfonic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the catalytic performance of 1,2-ethanedisulfonic acid against other common acid catalysts in key organic reactions. This document summarizes available quantitative data, presents detailed experimental protocols, and visualizes reaction pathways to facilitate informed catalyst selection.

Executive Summary

This compound is a strong Brønsted acid that finds application as a catalyst in various organic transformations, including esterification and alkylation reactions.[1][2] Its diprotic nature and high water solubility distinguish it from other sulfonic acids.[1] While extensive quantitative data on its reaction rates remains somewhat limited in publicly available literature, this guide synthesizes the existing information and provides a framework for its evaluation against commonly used acid catalysts such as sulfuric acid, methanesulfonic acid, and p-toluenesulfonic acid.

Quantitative Data on Reaction Rates

For the well-studied esterification of acetic acid with ethanol, various acid catalysts have been investigated. The reaction kinetics are typically found to follow a second-order rate law. Below is a summary of kinetic parameters obtained for different catalysts under various conditions.

Table 1: Kinetic Data for the Esterification of Acetic Acid with Ethanol Catalyzed by Various Acids

CatalystTemperature (°C)Rate Constant (k)Activation Energy (Ea) (kJ/mol)Reference
Sulfuric Acid340.014 L/(gmol·min)-[3][4]
Sulfuric Acid50-60Varies with molar ratio-[5]
p-Toluenesulfonic Acid60-80--[6]
Methanesulfonic Acid60-90-46-61 (for levulinic acid esterification)[7]
Amberlyst 15 (solid acid)607.03 x 10⁻⁴ dm⁹/(mol²·g·min)-[3]

Note: The units and conditions for the rate constants vary between studies, making direct comparison challenging. The data for methanesulfonic acid pertains to the esterification of levulinic acid, which may exhibit different kinetics.

Experimental Protocols

While a specific, detailed experimental protocol for a kinetic study of a reaction catalyzed by this compound was not found, a general procedure for determining the kinetics of acid-catalyzed esterification in a batch reactor can be adapted.

Protocol: Kinetic Study of Acid-Catalyzed Esterification of Acetic Acid with Ethanol

1. Materials:

  • Acetic Acid (glacial)

  • Ethanol (absolute)

  • This compound (or other acid catalyst)

  • Internal standard (e.g., n-heptane) for gas chromatography (GC) analysis

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

2. Equipment:

  • Jacketed glass batch reactor with temperature control

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Sampling device (e.g., syringe)

  • Gas chromatograph with a suitable column (e.g., DB-WAX) and flame ionization detector (FID)

3. Procedure:

  • Charge the reactor with known amounts of acetic acid, ethanol, and the internal standard.

  • Equilibrate the reactor contents to the desired reaction temperature (e.g., 60 °C) with stirring.

  • Initiate the reaction by adding a known amount of the acid catalyst (e.g., 1 mol% relative to the limiting reactant).

  • Start the timer and immediately withdraw the first sample (t=0).

  • Withdraw samples at regular intervals (e.g., every 15 minutes) throughout the course of the reaction.

  • Quench each sample immediately by adding it to a vial containing a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Dry the organic extract over anhydrous magnesium sulfate.

  • Analyze the samples by GC to determine the concentrations of reactants and products.

4. Data Analysis:

  • Plot the concentration of the limiting reactant (e.g., acetic acid) versus time.

  • Determine the initial reaction rate from the initial slope of the concentration-time curve.

  • To determine the reaction order and rate constant, various methods can be employed, such as the integral method or the differential method. For a second-order reaction, a plot of 1/[Acetic Acid] versus time should yield a straight line with a slope equal to the rate constant, k.

  • Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

Signaling Pathways and Experimental Workflows

Fischer Esterification Reaction Pathway

The acid-catalyzed esterification of a carboxylic acid with an alcohol, known as the Fischer esterification, proceeds through a series of equilibrium steps. The role of the acid catalyst is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol.

Fischer_Esterification Reactants Carboxylic Acid + Alcohol Protonation Protonated Carboxylic Acid Reactants->Protonation + H+ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonation->Tetrahedral_Intermediate + Alcohol Water_Elimination Protonated Ester Tetrahedral_Intermediate->Water_Elimination - H2O Products Ester + Water Water_Elimination->Products - H+ Catalyst_Regen H+

Caption: Acid-catalyzed Fischer esterification pathway.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates the general workflow for conducting a kinetic study of a chemical reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactant_Prep Prepare Reactant Mixture Reaction_Setup Set up Batch Reactor Reactant_Prep->Reaction_Setup Catalyst_Prep Prepare Catalyst Solution Initiation Initiate Reaction Catalyst_Prep->Initiation Reaction_Setup->Initiation Sampling Collect Samples at Intervals Initiation->Sampling Quenching Quench Reaction Sampling->Quenching Analysis Analyze by GC Quenching->Analysis Data_Processing Process Data Analysis->Data_Processing

Caption: Workflow for a typical kinetic experiment.

Conclusion

This compound is a potent Brønsted acid catalyst with potential applications in various organic reactions. While direct comparative kinetic data is scarce, its strong acidic nature suggests it could be an effective catalyst. The provided experimental protocol offers a framework for researchers to conduct their own quantitative comparisons of this compound with other catalysts for specific applications. The visualized reaction pathway and experimental workflow serve as valuable tools for understanding and implementing these studies. Further research is warranted to fully elucidate the catalytic performance of this compound and establish its position among other acid catalysts.

References

Safety Operating Guide

Proper Disposal of 1,2-Ethanedisulfonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1,2-Ethanedisulfonic acid is essential for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively. Adherence to these procedures will help mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling for Disposal

Before beginning any disposal process, it is critical to handle this compound with appropriate safety measures. This compound is a corrosive chemical that can cause severe skin burns and eye damage.[1][2]

Key Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[1][2]

  • Incompatible Materials: Strong oxidizing agents.[3]

Required Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]

  • Body Protection: A laboratory coat to prevent skin exposure.[1]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[4][5]

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to treat it as hazardous waste and use an approved waste disposal service.[2][3] Do not empty into drains or the environment.[1][6]

Step 1: Segregation and Collection

  • Solid Waste: Collect any contaminated solid waste, such as weighing paper, pipette tips, or gloves, in a designated, leak-proof container clearly labeled for this compound waste.[7]

  • Liquid Waste: Collect all unused or waste solutions of this compound in a separate, compatible, and clearly labeled hazardous waste container.[7] Use corrosion-resistant containers.[2][8]

Step 2: Waste Container Management

  • Labeling: All waste containers must be clearly labeled with the full chemical name "this compound" and appropriate hazard warnings (e.g., "Corrosive," "Hazardous Waste").[7][8]

  • Storage: Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated satellite accumulation area designated for hazardous waste.[7][8] This area should be away from incompatible materials like strong oxidizing agents.[8]

Step 3: Neutralization (For Small Spills or Aqueous Solutions) For small quantities of aqueous solutions, neutralization can render the waste safer for collection. This must be done with extreme caution.

  • Dilution: In a fume hood, slowly add the acidic solution to a large volume of cold water (a 1:10 ratio is a common guideline). Never add water to acid .[5][9]

  • Neutralization: While stirring continuously, slowly add a weak base, such as sodium bicarbonate (baking soda), to the diluted acid.[5][8]

  • pH Monitoring: Use pH paper or a calibrated pH meter to monitor the solution. Continue adding the base until the pH is within a neutral range (typically 6.0-8.0), as specified by local regulations.[4][5] Be aware that this reaction will generate gas (CO2) and heat.[5]

  • Collection: The neutralized solution should be collected in a hazardous waste container for disposal. Drain disposal is only permissible if the solution contains no other hazardous materials (like heavy metals) and is allowed by local wastewater regulations.[4][5]

Step 4: Disposal of Empty Containers

  • Decontamination: To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., water).[7]

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[7]

  • Final Disposal: Once triple-rinsed, the container can typically be disposed of as regular trash after the chemical label has been defaced. Always confirm this procedure with your institution's Environmental Health and Safety (EHS) department.[7]

Step 5: Arranging for Final Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[10]

  • Documentation: Provide the waste disposal service with the Safety Data Sheet (SDS) and an estimate of the quantity to be disposed of.[10] Maintain detailed records of the disposal for regulatory compliance.[10]

Spill Cleanup Protocol

In the event of a spill, immediate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Use PPE: Ensure you are wearing the appropriate PPE before addressing the spill.

  • Containment: For a solid spill, gently cover the material to avoid creating dust.[7] For a liquid spill, use an inert absorbent material (like sand or vermiculite) to contain it.

  • Collection: Carefully sweep or scoop the contained material into a designated hazardous waste container.[1][7]

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[7]

  • Report: Report the incident to your laboratory supervisor and EHS department immediately.[10]

Data and Protocols

For easy reference, key procedural data is summarized below.

ParameterGuidelineCitation
PPE Safety goggles/face shield, chemical-resistant gloves, lab coat.[1]
Waste Storage Tightly closed, corrosion-resistant containers in a cool, dry, well-ventilated area.[2][8]
Neutralization Agent Weak base (e.g., Sodium Bicarbonate).[5][8]
Neutralization Target pH 6.0 - 8.0 (or per local regulations).[4][5]
Dilution Protocol Always add acid slowly to a large volume of cold water (e.g., 1:10 ratio).[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid Contaminated Solid Waste (Gloves, Paper, etc.) waste_type->solid Solid liquid Unused Reagent or Aqueous Solution waste_type->liquid Liquid empty Empty Container waste_type->empty Empty Container collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled, Compatible Hazardous Waste Container liquid->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent empty->triple_rinse store Store Securely in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container as Regular Waste (Deface Label) triple_rinse->dispose_container collect_rinsate->store contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: Workflow for the segregation and disposal of this compound waste.

References

Personal protective equipment for handling 1,2-Ethanedisulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,2-Ethanedisulfonic acid. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Chemical Properties

This compound is a strong, corrosive organic acid. It is a colorless, hygroscopic solid that is highly soluble in water.[1] The primary hazards are severe skin burns and serious eye damage.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 110-04-3[2]
Molecular Formula C₂H₆O₆S₂[1][2]
Molecular Weight 190.20 g/mol [2][3]
Appearance Off-white to greyish-beige crystalline powder[4]
Melting Point 172-174 °C (anhydrous)[2]
Solubility Highly soluble in water[1][4]
pKa -1.46, -2.06

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategorySignal WordHazard Statement
Skin Corrosion/Irritation1CDangerH314: Causes severe skin burns and eye damage[3]
Serious Eye Damage/Eye Irritation1DangerH318: Causes serious eye damage[3]
Corrosive to Metals1WarningH290: May be corrosive to metals[3]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are paramount to prevent exposure.

Table 3: Recommended Personal Protective Equipment for Handling this compound

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of the solid or its solutions, which can cause severe eye damage.
Hand Protection Butyl or nitrile rubber gloves.Provides a barrier against corrosive materials. Check manufacturer's chemical resistance data.
Body Protection Chemical-resistant lab coat or apron made of a non-permeable material.Protects skin from contact with the corrosive solid.
Footwear Closed-toe shoes made of a chemical-resistant material.Prevents exposure from spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.Minimizes inhalation of the corrosive dust.

Experimental Protocol: Glove Selection Validation

  • Visual Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.

  • Double Gloving: For extended operations, consider wearing two pairs of nitrile or butyl gloves.

  • Regular Replacement: Change gloves immediately if contamination is suspected or after a set period (e.g., every 1-2 hours) during prolonged handling.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential for safely handling this compound.

  • Preparation:

    • Ensure an emergency eyewash station and safety shower are readily accessible.

    • Verify that all necessary PPE is available and in good condition.

    • Designate a specific work area, preferably within a chemical fume hood.

    • Have spill cleanup materials readily available (see Section 5).

  • Handling:

    • Don the appropriate PPE as outlined in Table 3.

    • Carefully weigh the required amount of this compound on a tared weigh boat or paper. Avoid generating dust.

    • When preparing solutions, slowly add the this compound to the solvent (typically water) with continuous stirring. This will help to dissipate any heat generated.

    • Close the container tightly after use.

  • Post-Handling:

    • Decontaminate the work area with a suitable cleaning agent.

    • Properly remove and dispose of contaminated PPE (see Section 4).

    • Wash hands thoroughly with soap and water.

Disposal Plan: Step-by-Step Waste Management

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels) in a designated, clearly labeled, and sealed hazardous waste container.

    • Collect unused or waste this compound in a separate, compatible, and clearly labeled hazardous waste container.

  • Neutralization of Small Spills (if deemed safe):

    • For very small spills, cautiously neutralize the acid with a suitable base such as sodium bicarbonate or a commercial acid neutralizer.

    • Slowly apply the neutralizer to the spill from the outside in to avoid excessive heat generation and spattering.

    • Test the pH of the neutralized material to ensure it is between 6 and 8.

    • Collect the neutralized residue and place it in the designated hazardous waste container.

  • Container Management:

    • Keep waste containers securely closed except when adding waste.

    • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.

  • Professional Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Provide the full chemical name and any available Safety Data Sheet (SDS) information to the disposal service.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Table 4: Emergency Response Protocol

IncidentProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing and flush the affected skin with large amounts of water for at least 15 minutes in a safety shower. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an acid neutralizer (such as sodium bicarbonate). Once neutralized, carefully scoop the material into a designated hazardous waste container. Clean the area with soap and water.
Large Spill Evacuate the laboratory and alert others in the vicinity. Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.

Logical Workflow for Handling this compound

The following diagram illustrates the decision-making process and necessary steps for safely handling this compound.

Workflow for Handling this compound start Start: Task Requiring This compound assess_hazards 1. Assess Hazards (Review SDS) start->assess_hazards select_ppe 2. Select Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) assess_hazards->select_ppe prepare_workspace 3. Prepare Workspace (Fume Hood, Spill Kit, Eyewash/Shower Access) select_ppe->prepare_workspace weigh_and_handle 4. Weigh and Handle Chemical (Minimize Dust, Slow Addition to Solvent) prepare_workspace->weigh_and_handle post_handling 5. Post-Handling Procedures (Decontaminate Area, Doff PPE) weigh_and_handle->post_handling spill_or_exposure Spill or Exposure Occurs weigh_and_handle->spill_or_exposure waste_disposal 6. Waste Disposal (Segregate and Label Hazardous Waste) post_handling->waste_disposal end End: Task Complete waste_disposal->end spill_or_exposure->post_handling No emergency_procedures Activate Emergency Procedures (Eyewash, Shower, Spill Cleanup) spill_or_exposure->emergency_procedures Yes emergency_procedures->weigh_and_handle Area Secured and Safe to Proceed

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.